N-Ethyl-4-aminobenzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(ethylaminomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBFEQBVGNFDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622314 | |
| Record name | 4-[(Ethylamino)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019115-71-9 | |
| Record name | 4-[(Ethylamino)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Ethyl-4-aminobenzylamine chemical properties and structure
An Essential Building Block for Scientific Advancement
Authored by: [Your Name/Organization], Senior Application Scientist
Abstract
N-Ethyl-4-aminobenzylamine is a disubstituted aromatic amine that is emerging as a versatile intermediate in the fields of medicinal chemistry and materials science.[1] This technical guide offers a comprehensive exploration of its chemical structure, intrinsic properties, established synthetic routes, and burgeoning applications. With a focus on providing actionable insights for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies.
Introduction: The Strategic Importance of this compound
In the landscape of organic synthesis, the strategic selection of foundational molecules is paramount to the successful development of novel compounds. This compound, with its unique arrangement of a primary and a secondary amine group positioned at the para positions of a benzene ring, presents a compelling scaffold for chemical elaboration. This structural motif imparts a duality of reactivity, allowing for selective functionalization and the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles, which are integral to a vast array of biologically active compounds.[1] This guide will elucidate the core chemical principles of this compound, providing the in-depth knowledge necessary for its effective application in research and development.
Molecular Structure and Physicochemical Profile
A thorough understanding of a molecule's structure and physical characteristics is fundamental to its application in chemical synthesis.
2.1. Structural Elucidation
This compound is structurally defined by a benzylamine core with an ethyl group attached to the benzylic amine and a primary amino group at the para-position of the aromatic ring.
-
Molecular Weight: 150.23 g/mol [2]
-
Synonyms: 4-((ethylamino)methyl)aniline, 4-amino-n-ethylbenzenemethanamine[2][3]
Figure 1: 2D representation of the this compound structure.
2.2. Physicochemical Data
The physical properties of this compound are critical for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Appearance | Not explicitly available, likely an oil or low-melting solid | [2] |
| Molecular Weight | 150.23 g/mol | [2] |
| Storage | 2-8°C Refrigerator | [2] |
Table 1: Key Physicochemical Properties of this compound.
Spectroscopic Characterization: A Molecular Fingerprint
Spectroscopic analysis is indispensable for the verification of molecular structure and the assessment of purity.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of this compound would be expected to show distinct signals corresponding to the different proton environments. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum. The methylene protons of the benzyl group and the ethyl group would also produce characteristic signals, as would the methyl protons of the ethyl group and the protons of the two amine groups.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands indicative of its functional groups. Key features would include N-H stretching vibrations for both the primary and secondary amines, C-N stretching bands, and vibrations associated with the aromatic ring.
Synthesis and Purification: A Practical Workflow
The synthesis of this compound can be efficiently achieved through reductive amination, a robust and widely used method in organic chemistry.
4.1. Synthetic Strategy
The most direct synthetic route involves the reaction of 4-aminobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced to the final product.
Figure 2: A generalized workflow for the synthesis of this compound.
4.2. Step-by-Step Experimental Protocol
This protocol outlines a standard procedure for the laboratory-scale synthesis of this compound.
Materials:
-
4-aminobenzaldehyde
-
Ethylamine (solution in a suitable solvent)
-
Reducing agent (e.g., sodium borohydride)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for extraction and chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-aminobenzaldehyde in an anhydrous alcohol. Add an equimolar amount of ethylamine solution and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Reduction: Cool the reaction mixture in an ice bath. Carefully add the reducing agent portion-wise, controlling the temperature. Once the addition is complete, allow the reaction to warm to room temperature and continue stirring until the imine is fully reduced (as monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a valuable precursor in several areas of chemical research.
-
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.[1] The presence of two distinct amine functionalities allows for the introduction of various substituents to explore structure-activity relationships.
-
Organic Synthesis: It is a versatile intermediate for creating more complex organic molecules.[1]
-
Heterocyclic Chemistry: This compound is a precursor in the synthesis of nitrogen-containing heterocycles like quinazolines and benzodiazepines.[1]
-
Materials Science: Its amine functionality suggests potential use in the development of polymers and other advanced materials.[1]
Safety and Handling
Proper handling and storage are crucial to ensure safety when working with this compound.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling.[5] Avoid contact with skin, eyes, and clothing.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7] In case of insufficient ventilation, wear suitable respiratory equipment.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store under an inert atmosphere.[4]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][5] If on skin, wash off immediately with plenty of water.[4] If swallowed, do NOT induce vomiting and seek immediate medical assistance.[4][5]
Conclusion
This compound stands out as a chemical intermediate with considerable potential. Its straightforward synthesis, coupled with the differential reactivity of its two amine groups, provides a versatile platform for chemical innovation. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, aiming to equip researchers and drug development professionals with the foundational knowledge to leverage this compound in their work.
References
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West Liberty University. (n.d.). Material Safety Data Sheet. Retrieved January 2, 2026, from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). ethyl 4-aminobenzoate. Retrieved January 2, 2026, from [Link]
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HETEROCYCLES. (2013, July 4). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved January 2, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 2, 2026, from [Link]
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SpectraBase. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved January 2, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). 4. Retrieved January 2, 2026, from [Link]
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MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). 4-Aminobenzylamine | C7H10N2 | CID 427814. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). US4978792A - Process for producing aminobenzylamine.
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SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved January 2, 2026, from [Link]
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SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[1H NMR] - Chemical Shifts. Retrieved January 2, 2026, from [Link]
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Synthesis and purification of N-Ethyl-4-aminobenzylamine
An In-Depth Technical Guide to the Synthesis and Purification of N-Ethyl-4-aminobenzylamine
Introduction
This compound is a substituted diamine that serves as a versatile intermediate and building block in organic synthesis. Its structure, featuring a primary aromatic amine, a secondary aliphatic amine, and a benzyl backbone, makes it a valuable precursor for the development of novel pharmaceutical agents, agrochemicals, and materials. The presence of two distinct amine functionalities with different reactivities allows for selective chemical modifications, making it a key component in the construction of complex molecular architectures.
This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, outlines self-validating protocols to ensure experimental integrity, and is grounded in authoritative scientific principles. It is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining this compound in high purity.
Synthetic Strategy: The Logic of Reductive Amination
The most efficient and widely adopted strategy for synthesizing secondary amines like this compound is the one-pot reductive amination.[1][2] This method involves two sequential in-situ reactions:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of a primary amine (ethylamine) on the carbonyl carbon of an aldehyde (4-aminobenzaldehyde). This is followed by dehydration to form a Schiff base, or imine. This step is often catalyzed by a weak acid.
-
Reduction: The intermediate imine is then immediately reduced to the corresponding secondary amine using a selective reducing agent.
This one-pot approach is favored due to its operational simplicity, high atom economy, and the use of readily available starting materials.[2] The key to success lies in the choice of the reducing agent; it must be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the formed imine. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices for this transformation.[3]
Sources
Spectroscopic data (NMR, IR, Mass Spec) of N-Ethyl-4-aminobenzylamine
An In-depth Technical Guide to the Spectroscopic Characterization of N-Ethyl-4-aminobenzylamine
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in synthetic chemistry and drug discovery. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we offer researchers and drug development professionals a detailed roadmap for its identification and characterization. This document is structured to not only present the data but also to explain the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural features.
Introduction: The Significance of this compound
This compound belongs to the class of substituted benzylamines, a scaffold that is prevalent in a wide array of biologically active molecules. The presence of both a primary and a secondary amine, along with an aromatic ring, makes it a versatile building block in medicinal chemistry. Accurate and unambiguous characterization of this molecule is paramount for its use in further synthetic transformations and for understanding its structure-activity relationships. This guide provides the foundational spectroscopic data necessary for such endeavors.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is key to understanding its spectroscopic behavior. The molecule consists of a central benzene ring substituted at the 1 and 4 positions. One substituent is a primary aminomethyl group (-CH₂NH₂), and the other is a secondary ethylamino group (-NHCH₂CH₃). This unique arrangement of functional groups gives rise to a distinct set of signals in various spectroscopic techniques.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to show distinct signals for each type of proton. The chemical shifts are influenced by the electron-donating nature of the amino groups and the aromatic ring current.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.2 | Triplet | 3H |
| -NH₂ | ~1.5 (broad) | Singlet | 2H |
| -NH- | ~3.0 (broad) | Singlet | 1H |
| -CH₂- (ethyl) | ~3.1 | Quartet | 2H |
| -CH₂- (benzyl) | ~3.7 | Singlet | 2H |
| Aromatic-H | ~6.6 (d) & ~7.1 (d) | Doublet | 4H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (-NH and -NH₂).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32 (adjust for desired signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~15 |
| -CH₂- (ethyl) | ~38 |
| -CH₂- (benzyl) | ~45 |
| Aromatic C-H | ~113, ~129 |
| Aromatic C-N | ~128, ~147 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled ¹³C experiment.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.
Figure 2: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds, as well as for the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3400-3300 (two bands) | Medium |
| N-H stretch (secondary amine) | 3350-3310 | Medium |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 2975-2850 | Strong |
| N-H bend (primary amine) | 1650-1580 | Strong |
| Aromatic C=C stretch | 1600-1450 | Medium |
| C-N stretch | 1340-1250 | Strong |
| Aromatic C-H bend (out-of-plane) | 900-675 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film between salt plates is suitable.
-
Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural elucidation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₁₄N₂) is 150.22 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 150.
-
Major Fragmentation Pathways:
-
Loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z = 121.
-
Loss of an amino group (-NH₂) to give a fragment at m/z = 134.
-
Benzylic cleavage to form the tropylium ion at m/z = 91.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier is used to detect the ions.
Figure 3: A simplified workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the characterization of this compound. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently identify this compound and assess its purity. The detailed protocols and predicted data serve as a valuable resource for scientists working with this and structurally related molecules in the fields of synthetic chemistry and drug development.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]
An In-depth Technical Guide to N-Ethyl-4-aminobenzylamine (CAS 1019115-71-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-4-aminobenzylamine is a substituted benzylamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a secondary aliphatic amine, and a central benzene ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel compounds with diverse biological activities. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route via reductive amination, its potential applications in drug discovery, and a detailed workflow for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in utilizing this compound in their work.
Introduction: The Potential of Substituted Benzylamines in Drug Discovery
Benzylamine derivatives are a well-established class of compounds in medicinal chemistry, forming the core structure of numerous biologically active molecules. The introduction of substituents on the aromatic ring and the nitrogen atom can significantly modulate the pharmacological properties of these compounds.[1] N-alkylation of benzylamines, for instance, has been shown to influence receptor binding affinity and selectivity.[2] The presence of an additional amino group, as seen in this compound, further expands the possibilities for creating complex molecular architectures and engaging in specific biological interactions.[3] While the specific biological profile of this compound is not yet extensively documented, its structural motifs suggest potential for exploration in various therapeutic areas.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1019115-71-9 | [4] |
| Molecular Formula | C9H14N2 | [4] |
| Molecular Weight | 150.23 g/mol | [4] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Storage | 2-8°C, protected from light | [4] |
Synthesis of this compound: A Proposed Route via Reductive Amination
Reductive amination is a highly efficient and versatile method for the synthesis of secondary and tertiary amines.[5][6] This approach involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7] A plausible and efficient route for the synthesis of this compound is the reductive amination of 4-aminobenzaldehyde with ethylamine.
Proposed Reaction Scheme
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An In-Depth Technical Guide on the Solubility and Stability of N-Ethyl-4-aminobenzylamine for Pharmaceutical Development
This guide provides a comprehensive technical overview of the solubility and stability of N-Ethyl-4-aminobenzylamine, a key intermediate in pharmaceutical synthesis.[1][2] Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the development of safe, effective, and stable pharmaceutical products. This document will delve into the theoretical underpinnings, practical experimental protocols, and critical data interpretation necessary for robust formulation development.
Introduction to this compound and Its Pharmaceutical Relevance
This compound, with the molecular formula C9H14N2 and a molecular weight of 150.23 g/mol , is a substituted aromatic amine.[1][2] Its structure, featuring both a primary and a secondary amine group, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of these functional groups also dictates its solubility and stability characteristics, which are critical considerations throughout the drug development lifecycle.[3]
The solubility of an API profoundly influences its bioavailability and the design of its dosage form.[4] Insufficient solubility can lead to poor absorption and diminished therapeutic efficacy.[5] Similarly, the chemical stability of an API is a critical quality attribute, as degradation can result in a loss of potency and the formation of potentially toxic impurities.[6][7] Therefore, a thorough understanding and characterization of the solubility and stability of this compound are non-negotiable prerequisites for its successful application in pharmaceutical development.
Solubility Profile of this compound
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both polar (amine groups) and non-polar (benzene ring and ethyl group) moieties, suggesting a varied solubility profile in different solvents.
Predicted Solubility Behavior
Based on its chemical structure, the following solubility characteristics can be predicted for this compound:
-
Aqueous Solubility: The presence of two amine groups, which can participate in hydrogen bonding, suggests some degree of water solubility. However, the non-polar benzene ring and ethyl group will limit its aqueous solubility. The pH of the aqueous medium is expected to have a significant impact, with protonation of the amine groups in acidic conditions likely increasing solubility.[8]
-
Organic Solubility: It is anticipated to exhibit good solubility in polar organic solvents such as alcohols (e.g., methanol, ethanol) and aprotic polar solvents (e.g., DMSO, DMF) due to the potential for hydrogen bonding and dipole-dipole interactions. Solubility in non-polar organic solvents (e.g., hexane, toluene) is expected to be lower.[9]
Experimental Determination of Equilibrium Solubility
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10] This method involves adding an excess amount of the compound to a solvent and agitating the mixture until equilibrium is reached.
-
Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[11] The presence of undissolved solid at the end of the experiment confirms that a saturated solution has been achieved.[10]
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][12]
-
Data Reporting: Express the solubility in units of mg/mL or mol/L.
Quantitative Solubility Data
While specific public data on the solubility of this compound is scarce, a predictive and experimental framework allows for the generation of a comprehensive solubility profile. The following table provides a template for presenting such data.
| Solvent System | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Water (pH 7.0) | 10.2 | Low to Moderate | Data to be determined |
| 0.1 M HCl (pH 1.0) | High | High | Data to be determined |
| 0.1 M NaOH (pH 13.0) | High | Low | Data to be determined |
| Methanol | 5.1 | High | Data to be determined |
| Ethanol | 4.3 | High | Data to be determined |
| Acetonitrile | 5.8 | Moderate | Data to be determined |
| Dichloromethane | 3.1 | Moderate to High | Data to be determined |
| Toluene | 2.4 | Low to Moderate | Data to be determined |
| Hexane | 0.1 | Low | Data to be determined |
Stability Profile of this compound
The stability of a pharmaceutical compound is its ability to resist chemical change or degradation over time. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6]
Potential Degradation Pathways
Given the presence of primary and secondary amine functional groups and an aromatic ring, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The amine groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of various degradation products, including N-oxides and colored impurities.
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to extreme pH and high temperatures could potentially lead to degradation.
-
Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation, which can lead to the formation of colored degradants.
-
Reaction with Excipients: The amine groups can be reactive towards certain excipients, such as those with aldehyde or ketone functionalities, leading to the formation of imine adducts.
Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a crucial part of developing a stability-indicating analytical method.[14][15]
-
Stress Conditions: Prepare solutions of this compound in various stress conditions, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.[16][17] A photodiode array (PDA) detector is often used to assess peak purity.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. A significant loss in mass balance may indicate the formation of non-chromophoric or volatile degradants.
Stability Data Summary
The results of the forced degradation studies should be summarized in a table to provide a clear overview of the stability of this compound under different stress conditions.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl | 24 hours | 60°C | Data to be determined | Data to be determined | e.g., No significant degradation |
| 0.1 M NaOH | 24 hours | 60°C | Data to be determined | Data to be determined | e.g., Minor degradation observed |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be determined | Data to be determined | e.g., Significant degradation, color change |
| Dry Heat | 7 days | 80°C | Data to be determined | Data to be determined | e.g., Slight discoloration |
| Photolytic (ICH Q1B) | As per guideline | Room Temp | Data to be determined | Data to be determined | e.g., Moderate degradation |
Analytical Methodologies for Quantification
Accurate and precise quantification of this compound is essential for both solubility and stability studies. The choice of analytical method depends on the sample matrix and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the analysis of pharmaceutical compounds.[17] A reversed-phase HPLC method with UV detection is generally suitable for the quantification of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 246 nm, based on the UV absorbance of similar compounds).[18]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gas Chromatography (GC)
GC can also be used for the analysis of this compound, particularly for assessing volatile impurities.[12] Derivatization may be necessary to improve peak shape and thermal stability.
Conclusion and Recommendations
This technical guide has outlined the critical importance of understanding the solubility and stability of this compound in the context of pharmaceutical development. A systematic approach, involving predictive assessment and robust experimental studies, is essential for generating the necessary data to support formulation design and ensure product quality.
Key Recommendations:
-
Comprehensive Solubility Screening: Conduct thorough solubility studies in a wide range of pharmaceutically relevant solvents and aqueous media across the physiological pH range.[11]
-
Rigorous Stability Testing: Perform comprehensive forced degradation studies to identify potential degradation pathways and develop a validated stability-indicating analytical method.[19]
-
Method Validation: Ensure that all analytical methods used for quantification are fully validated according to ICH guidelines to guarantee the reliability of the generated data.
-
Excipient Compatibility: Investigate the compatibility of this compound with commonly used excipients early in the formulation development process.
By adhering to these principles, researchers and drug development professionals can effectively mitigate risks associated with poor solubility and instability, ultimately leading to the successful development of safe and efficacious pharmaceutical products.
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A Technical Guide to the Research Applications of N-Ethyl-4-aminobenzylamine: A Versatile Scaffolding for Chemical Synthesis and Drug Discovery
Executive Summary: N-Ethyl-4-aminobenzylamine is a structurally distinct diamine that, despite its commercial availability, remains largely unexplored in scientific literature. This guide posits that its unique combination of a primary aromatic amine and a secondary N-ethylated benzylic amine provides a versatile and highly valuable scaffold for a multitude of research applications. By analyzing the established reactivity of its constituent functional groups and the utility of analogous compounds, we delineate its potential in organic synthesis, medicinal chemistry, and materials science. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed experimental frameworks to unlock the potential of this promising, yet underutilized, chemical entity.
Section 1: Introduction to this compound
This compound (CAS No: 1019115-71-9) is a substituted benzylamine derivative featuring two distinct amine functionalities.[1][2] Its potential lies in the differential reactivity of these groups, which allows for selective chemical modifications, making it an ideal starting point for constructing complex molecular architectures.
Chemical Identity and Physicochemical Properties
A summary of the key properties of this compound is provided below. These properties are essential for planning synthetic routes, purification procedures, and formulation studies.
| Property | Value | Reference(s) |
| CAS Number | 1019115-71-9 | [1][2] |
| Molecular Formula | C9H14N2 | [1][2] |
| Molecular Weight | 150.23 g/mol | [1] |
| Synonyms | 4-amino-N-ethylbenzenemethanamine; 4-((ethylamino)methyl)aniline | [1][2] |
| Appearance | Varies; may be an oily liquid | [1] (based on related compounds) |
Structural Analysis: The Role of Key Functional Groups
The utility of this compound stems directly from its molecular structure. The molecule incorporates three key regions that can be exploited for further chemical synthesis:
-
Primary Aromatic Amine (-NH₂): Located at the C4 position of the benzene ring, this aniline-like amine is nucleophilic but its reactivity is tempered by the delocalization of its lone pair into the aromatic system. It is a prime site for diazotization, acylation, and sulfonylation reactions.
-
Secondary Benzylic Amine (-NH-Et): This aliphatic amine is more basic and a stronger nucleophile than its aromatic counterpart. Its position adjacent to the benzene ring (benzylic position) makes it susceptible to specific reactions, such as N-debenzylation via hydrogenolysis.[3][4]
-
Ethyl Group (-CH₂CH₃): The ethyl substituent increases the molecule's lipophilicity compared to its parent compound, 4-aminobenzylamine. This modification can be critical for modulating pharmacokinetic properties in drug candidates, such as cell membrane permeability and metabolic stability.
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An In-Depth Technical Guide to the Synthesis of N-Ethyl-4-aminobenzylamine Derivatives and Analogs
Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for N-Ethyl-4-aminobenzylamine and its analogs, compounds of significant interest as building blocks in medicinal chemistry and materials science. We will delve into the primary synthetic methodologies, focusing on the widely employed reductive amination pathway and the alternative N-alkylation route. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary for the successful synthesis, purification, and characterization of this class of compounds.
Introduction and Strategic Overview
This compound, also known as N-ethyl-4-(aminomethyl)aniline[1], belongs to a class of substituted benzylamines that serve as versatile scaffolds in organic synthesis. The molecule possesses two distinct amine functionalities: a primary aromatic amine and a secondary benzylic amine. This differential reactivity allows for selective functionalization, making it a valuable intermediate for creating libraries of compounds with diverse pharmacological and material properties. The primary aromatic amine can undergo reactions like diazotization and coupling, while the secondary benzylamine is a key site for introducing further substitutions.
Our strategic approach to synthesizing the core this compound structure focuses on two robust and well-established methods:
-
Reductive Amination: The preferred and most common one-pot method, which involves the reaction of a carbonyl compound (an aldehyde) with an amine to form an imine intermediate, followed by in-situ reduction to the target amine.[2][3][4]
-
Direct N-Alkylation: An alternative route involving the direct reaction of a primary amine with an alkylating agent, such as an alkyl halide.
This guide will provide a detailed exploration of both pathways, complete with mechanistic insights and step-by-step experimental protocols.
Core Synthetic Methodologies
Pathway A: Reductive Amination (Preferred Route)
Reductive amination is the cornerstone of modern amine synthesis due to its efficiency, versatility, and the frequent ability to perform the reaction in a single pot.[3][4] The synthesis of this compound via this method starts with the readily available precursor, 4-aminobenzaldehyde, and an ethylamine source.
Mechanism and Rationale:
The reaction proceeds in two key stages:
-
Imine Formation: The primary aliphatic amine of 4-aminobenzylamine (or an appropriate precursor) nucleophilically attacks the carbonyl carbon of an aldehyde (acetaldehyde in this case). This is followed by dehydration to form a Schiff base, or more specifically, an iminium ion under mildly acidic conditions. A slightly acidic medium (pH ~5-6) is often employed to catalyze the dehydration step without protonating the amine reactant excessively, which would render it non-nucleophilic.[5]
-
Reduction: A hydride reducing agent, introduced into the same reaction vessel, selectively reduces the carbon-nitrogen double bond (C=N) of the imine/iminium ion to the corresponding secondary amine.
Choice of Reducing Agent: The selection of the reducing agent is critical for the success of a one-pot reductive amination. The agent must be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate imine.
| Reducing Agent | Advantages | Disadvantages | Solvent Compatibility |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over ketones/aldehydes.[4][6] Water-stable. | Toxicity due to cyanide. | Methanol, Ethanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic alternative to NaBH₃CN.[4][6] Effective for a wide range of substrates. | Water-sensitive. | Dichloromethane (DCM), Dichloroethane (DCE), THF |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available.[2][6] | Can reduce the starting aldehyde if not added after imine formation is complete. | Methanol, Ethanol |
For the synthesis of this compound, sodium cyanoborohydride or sodium triacetoxyborohydride are the reagents of choice for a one-pot procedure due to their selectivity.
Diagram 1: General Reductive Amination Pathway
Caption: Reductive amination workflow for this compound.
Pathway B: Direct N-Alkylation
An alternative, though often less selective, approach is the direct N-alkylation of 4-aminobenzylamine with an ethylating agent like ethyl bromide or ethyl iodide.
Mechanism and Rationale: This reaction is a standard nucleophilic substitution (SN2) where the nitrogen atom of the primary aliphatic amine in 4-aminobenzylamine acts as the nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion.
Challenges and Mitigation: The primary challenge with direct alkylation is over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine (N,N-diethyl-4-aminobenzylamine) and even a quaternary ammonium salt. To favor mono-alkylation:
-
Use a large excess of the starting amine (4-aminobenzylamine).
-
Employ controlled reaction conditions (e.g., lower temperatures).
-
Use a strategy involving amine hydrohalide salts to selectively deprotonate the primary amine while keeping the secondary amine product protonated and unreactive.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a robust procedure adapted from established methodologies for reductive amination of aromatic amines.[7][8]
Materials:
-
4-Aminobenzylamine (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (Anhydrous)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-aminobenzylamine (1.0 eq) and dissolve it in anhydrous methanol (approx. 10 mL per gram of amine).
-
Imine Formation: Cool the solution to 0°C using an ice bath. Add acetaldehyde (1.2 eq) dropwise while stirring. After the addition is complete, add a few drops of glacial acetic acid to catalyze imine formation.[5] Allow the mixture to stir at room temperature for 1-2 hours.
-
Reduction: Re-cool the mixture to 0°C. In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimum amount of methanol and add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane (DCM) to extract the product.
-
Purification (Aqueous Wash): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel or by vacuum distillation.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from synthesis to characterization.
Synthesis of Analogs and Derivatives
The synthetic framework described can be readily adapted to produce a wide array of analogs by modifying the starting materials.
Variation of the N-Alkyl/Aryl Group
By substituting acetaldehyde with other aldehydes or ketones in the reductive amination protocol, a diverse library of N-substituted analogs can be generated.
| Aldehyde/Ketone Precursor | Resulting N-Substituent | Notes |
| Formaldehyde | N-Methyl | Often requires specific conditions to avoid dimethylation. |
| Propionaldehyde | N-Propyl | Direct analog of the primary protocol. |
| Acetone | N-Isopropyl | Ketones are generally less reactive than aldehydes. |
| Benzaldehyde | N-Benzyl | Creates a dibenzylamine structure. |
| Cyclohexanone | N-Cyclohexyl | Synthesis of an alicyclic derivative. |
Modification of the Aromatic Ring
Derivatives with substitutions on the phenyl ring can be synthesized by starting with the appropriately substituted 4-aminobenzylamine or 4-aminobenzaldehyde. For example, using 2-chloro-4-aminobenzylamine would lead to N-ethyl-2-chloro-4-aminobenzylamine.
Purification and Structural Characterization
Purification:
-
Acid-Base Extraction: Due to the basic nature of the amine product, an acid wash (e.g., with dilute HCl) can be used to extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
-
Distillation: For liquid products, vacuum distillation is an effective method for purification.[9]
-
Column Chromatography: Silica gel chromatography is a standard method, often using a solvent system like ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica.
Structural Characterization: The identity and purity of the synthesized this compound and its analogs must be confirmed using standard analytical techniques.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the benzylic methylene protons (a singlet or doublet), the aromatic protons (two doublets in the aromatic region), and the amine protons (broad singlets).
-
¹³C NMR: Will show distinct peaks for the aliphatic carbons of the ethyl group, the benzylic carbon, and the aromatic carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for N-H stretches (typically in the 3300-3500 cm⁻¹ region) and C-N stretches.
Conclusion
The synthesis of this compound and its derivatives is most effectively achieved through a one-pot reductive amination protocol. This method offers high yields, operational simplicity, and broad substrate scope for the creation of diverse analogs. Careful selection of the reducing agent and control of reaction conditions are paramount to achieving the desired product selectively. Alternative methods like direct N-alkylation exist but present challenges with over-alkylation. The protocols and analytical strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important class of chemical intermediates.
References
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The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. Available at: [Link]
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Reddit User Discussion. (2022). How to purify Benzylamine?. r/OrganicChemistry. Available at: [Link]
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ResearchGate. Synthesis of conducting polymers of aniline and 4-aminobenzylamine. ResearchGate. Available at: [Link]
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Mphahane, N. et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]
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Lee, J. et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES, Vol. 87, No. 8. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Kavanagh, P. et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Thermochemical Properties of N-Ethyl-4-aminobenzylamine
Abstract
Introduction: The Significance of Thermochemical Data
N-Ethyl-4-aminobenzylamine (C₉H₁₄N₂) is a molecule of interest due to its hybrid structure, incorporating both an aromatic amine and an ethyl-substituted benzylamine moiety.[2] Aromatic amines are foundational substructures in a significant portion of drug candidates, valued for their ability to interact with biological targets like proteins and enzymes.[3] The thermochemical properties of such a compound are not merely academic; they are critical for:
-
Process Safety and Development: Understanding the energy released during reactions (enthalpy of reaction) and the thermal stability of the compound is paramount for safe scale-up of its synthesis.
-
Polymorph and Salt Selection: In drug development, different solid forms (polymorphs, salts, co-crystals) of an active pharmaceutical ingredient (API) will have distinct melting points, enthalpies of fusion, and stabilities. Thermochemical analysis is essential for identifying the most stable and bioavailable form.
-
Formulation and Stability: The heat capacity and thermal degradation profile inform the selection of appropriate excipients and storage conditions to ensure the long-term stability of a final product.
This guide will provide the necessary framework for researchers to either predict or experimentally determine these vital parameters for this compound.
Predicted Thermochemical Profile of this compound
Given the absence of specific literature data, we can infer the expected thermochemical behavior of this compound by examining its constituent parts and related molecules.
-
Influence of the Aromatic Ring and Amine Groups: The presence of the benzene ring contributes significantly to the molecule's stability. The two amine groups, being polar, will lead to intermolecular hydrogen bonding.[4] This is expected to result in a higher boiling point compared to non-polar analogues of similar molecular weight.
-
Effect of the Ethyl Group: The N-ethyl group adds to the molecule's non-polar character and molecular weight.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1019115-71-9 | C₉H₁₄N₂ | 150.23 |
| 4-Aminobenzylamine | 4403-71-8 | C₇H₁₀N₂ | 122.17 |
| Ethylamine | 75-04-7 | C₂H₇N | 45.08 |
Based on these structural features, we can anticipate that this compound will be a liquid or low-melting solid at room temperature, with a boiling point that would likely require vacuum distillation to avoid decomposition. Its enthalpy of formation will be a key parameter reflecting its intrinsic stability.
Experimental Determination of Thermochemical Properties
A multi-technique approach is necessary for a comprehensive thermochemical characterization. The following sections detail the experimental protocols for determining the enthalpy of formation, heat capacity, and thermal stability.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds containing C, H, and N, like this compound, this is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is weighed into a crucible. If the sample is a liquid, it is encapsulated in a gelatin capsule of known mass and heat of combustion.
-
Calorimeter Setup: The crucible is placed in the bomb head, and a fuse wire is positioned to be in contact with the sample. The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure all nitrogen oxides formed during combustion are converted to nitric acid.
-
Combustion: The sealed bomb is submerged in a known volume of water in the calorimeter's jacket. The sample is ignited, and the temperature change of the water is meticulously recorded over time.
-
Data Analysis: The raw temperature data is corrected for heat exchange with the surroundings to determine the adiabatic temperature rise. The energy equivalent of the calorimeter (determined by combusting a certified standard like benzoic acid) is used to calculate the total energy released.
-
Corrections: Corrections are applied for the heat of combustion of the fuse wire and any encapsulating material, and for the formation of nitric acid from the nitrogen in the sample.
-
Calculation of ΔfH°: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)) to calculate the standard enthalpy of formation of the compound using Hess's Law.
-
Why Oxygen Bomb? High-pressure oxygen ensures complete and rapid combustion, which is essential for accurate results.
-
Why Benzoic Acid Standard? Benzoic acid is a well-characterized standard with a precisely known enthalpy of combustion, allowing for accurate calibration of the calorimeter's energy equivalent.
-
Self-Validation: The completeness of combustion is verified by inspecting the bomb interior for soot after the experiment. The amount of nitric acid formed is quantified by titration, which validates the nitrogen conversion.
Caption: Workflow for determining enthalpy of formation.
Heat Capacity, Melting, and Fusion Enthalpy via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring changes in heat flow to a sample as it is subjected to a controlled temperature program.[7] It can be used to determine heat capacity (Cp), melting temperature (Tm), and the enthalpy of fusion (ΔfusH).
-
Sample Preparation: A small amount of sample (2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heat Capacity (Cp) Measurement: The sample is subjected to a three-step temperature program: (1) an initial heating ramp through the desired temperature range, (2) a rapid cooling step, and (3) a second heating ramp identical to the first. The heat flow from the second heating scan is used to calculate Cp, as this ensures the sample has a consistent thermal history.
-
Melting Point (Tm) and Enthalpy of Fusion (ΔfusH) Measurement: The sample is heated at a constant rate (e.g., 10 °C/min). An endothermic peak will be observed if the material melts. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.[8]
-
Data Analysis: The instrument software is used to calculate Cp from the heat flow data and to integrate the melting peak to determine ΔfusH.
-
Why a Reference Pan? The differential measurement between the sample and an empty reference pan cancels out instrumental effects and allows for the precise measurement of heat flow changes in the sample alone.
-
Why Inert Atmosphere? An inert atmosphere prevents oxidative degradation of the sample, which would be an exothermic process that would interfere with the measurement of endothermic transitions like melting.[9]
-
Self-Validation: The reproducibility of the melting point and enthalpy of fusion upon repeated heating and cooling cycles can indicate the thermal stability of the compound under the experimental conditions.
Caption: Workflow for DSC analysis.
Thermal Stability and Decomposition via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is used to determine the thermal stability of a material and to study its decomposition kinetics.
-
Sample Preparation: A small amount of sample (5-10 mg) is weighed into a tared TGA pan (typically platinum or ceramic).
-
Instrument Setup: The pan is placed in the TGA furnace. The instrument is purged with a controlled atmosphere, typically an inert gas like nitrogen to study thermal decomposition, or air/oxygen to study oxidative stability.[10]
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (a measure of thermal stability) and the temperatures at which major mass loss events occur. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Why a Controlled Atmosphere? The decomposition mechanism can be highly dependent on the atmosphere. An inert atmosphere allows for the study of purely thermal decomposition, while an oxidative atmosphere reveals susceptibility to oxidation.[10]
-
Why a Constant Heating Rate? A linear heating rate allows for the application of kinetic models to the mass loss data to determine parameters like activation energy of decomposition.
-
Self-Validation: The final residual mass can provide information about the composition, for example, the formation of a char residue. Coupling the TGA instrument to a mass spectrometer or FTIR spectrometer (TGA-MS or TGA-FTIR) can identify the gaseous decomposition products, providing a deeper understanding of the degradation pathway.
Summary of Key Thermochemical Parameters and Expected Data
The following table summarizes the key thermochemical parameters for this compound and provides hypothetical, yet realistic, values for illustrative purposes. These values are not experimental and should be determined using the protocols outlined above.
Table 2: Summary of Thermochemical Parameters for this compound
| Parameter | Symbol | Typical Units | Predicted/Hypothetical Value | Experimental Technique |
| Standard Molar Enthalpy of Formation | ΔfH°(l/s) | kJ/mol | -50 to -150 | Combustion Calorimetry |
| Melting Temperature | Tm | °C | 30 - 50 | DSC |
| Molar Enthalpy of Fusion | ΔfusH | kJ/mol | 20 - 30 | DSC |
| Molar Heat Capacity (liquid) | Cp,m(l) | J/(mol·K) | 250 - 350 | DSC |
| Onset of Decomposition | Td | °C | > 200 (in N₂) | TGA |
Conclusion
A comprehensive understanding of the thermochemical properties of this compound is indispensable for its development in pharmaceutical and material science applications. This guide has provided a robust framework for the experimental determination of its key thermochemical parameters. By employing the detailed protocols for combustion calorimetry, DSC, and TGA, researchers can obtain the high-quality data necessary for process optimization, safety assessment, and formulation design. The principles and methodologies described herein are grounded in established thermodynamic science and represent the standard for the characterization of novel chemical entities.
References
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Z. S. E. L. C. A. R. P. D. F. S. E. A. L. I. P. A. S. A. A. L. I. D. A. D. O. S. F. A. D. O. S. P. D. A. S. P. (2021). Thermochemistry of Amines, Nitroso Compounds, Nitro Compounds and Related Species. ResearchGate. [Link]
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Commercial suppliers of N-Ethyl-4-aminobenzylamine for research
An In-Depth Technical Guide to the Commercial Sourcing of N-Ethyl-4-aminobenzylamine for Research Applications
Introduction
This compound, identified by CAS Number 1019115-71-9, is a substituted benzylamine derivative.[1][2] Its structure, featuring a primary aromatic amine, a secondary aliphatic amine, and a central benzene ring, makes it a versatile bifunctional building block for organic synthesis. For researchers in drug discovery and materials science, such molecules are instrumental as intermediates for constructing more complex molecular architectures. The strategic placement of its functional groups allows for selective reactions, enabling its incorporation into a wide array of target compounds, from pharmaceutical candidates to functional polymers.
This guide provides an in-depth overview of the commercial landscape for this compound, offering a technical resource for scientists and procurement specialists. It covers supplier identification, quality considerations, safety protocols, and potential research applications, aiming to streamline the sourcing process and empower researchers to make informed decisions.
Chemical Identity and Properties
A clear understanding of the compound's properties is the foundation for its effective use and safe handling in a research environment.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | 4-amino-n-ethylbenzenemethanamine; 4-((ethylamino)methyl)aniline | [1][2] |
| CAS Number | 1019115-71-9 | [1][2] |
| Molecular Formula | C9H14N2 | [1][2] |
| Molecular Weight | 150.22 - 150.23 g/mol | [1][2] |
| Appearance | Not specified (often an oily liquid for similar compounds) | [1] |
| Storage | 2-8°C Refrigerator; Sealed in dry, Room Temperature | [1][2] |
| Shipping Conditions | Ambient | [1] |
Commercial Suppliers and Procurement
This compound is available through several specialized chemical suppliers that cater to the research and development sector. These suppliers typically offer the compound in small quantities suitable for laboratory-scale synthesis and analysis.
| Supplier | Purity | Available Quantities | Notes |
| Pharmaffiliates | High Purity (Reference Standard) | Inquiry-based | Provides sample Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) upon request.[1] |
| Sunway Pharm Ltd | 97% | 100mg, 250mg, 1g, 5g, 10g | Offers various batch-specific data like CoA and NMR upon request.[2] |
| Accela Chembio Inc | 97+% | 1g | Distributed through major scientific product retailers like Fisher Scientific.[3] |
Procurement and Verification Workflow
The process of acquiring a specialized chemical like this compound requires a systematic approach to ensure quality and timely delivery for research projects.
Scientific Integrity: Quality Control and Safety
Self-Validating Protocols: The Role of Documentation
Trustworthiness in experimental science begins with well-characterized starting materials. For any procured chemical, the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are non-negotiable documents.
-
Certificate of Analysis (CoA): This document is the supplier's guarantee of quality for a specific batch. Researchers must scrutinize the CoA for:
-
Identity Confirmation: Methods used (e.g., NMR, Mass Spectrometry) and their results should match the expected structure.
-
Purity Assessment: The purity level (e.g., >97%) and the method of determination (e.g., HPLC, GC) are critical. Impurities can lead to unforeseen side reactions or artifacts in biological assays.
-
-
Safety Data Sheet (SDS): While an SDS for this compound itself is not widely public, data from structurally similar compounds like 4-Aminobenzylamine (CAS 4403-71-8) provide essential guidance. These compounds are often classified as corrosive and can cause severe skin burns and eye damage.[4][5] The SDS outlines:
-
Hazards Identification: Signal words ("Danger") and hazard statements (e.g., H314: Causes severe skin burns and eye damage).[4][5]
-
Personal Protective Equipment (PPE): Mandated use of gloves, eye/face protection, and appropriate clothing.[4]
-
First-Aid Measures: Immediate actions in case of exposure, such as rinsing skin or eyes with water for several minutes.[4][5]
-
Handling and Storage: Instructions to handle in well-ventilated areas, avoid contact, and store in tightly closed containers under inert gas if necessary.[4]
-
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable intermediate. The primary aromatic amine can undergo a range of reactions (e.g., diazotization, acylation, sulfonylation), while the secondary benzylamine offers a nucleophilic site for alkylation or amide bond formation. This dual reactivity allows it to serve as a versatile linker or scaffold component.
Potential Synthetic Applications
-
Scaffold for Medicinal Chemistry: Aromatic amines are prevalent substructures in drug candidates, often interacting with proteins and enzymes.[6] this compound can be used to synthesize libraries of compounds for screening. For example, similar aminobenzylamine structures are used to create Schiff bases, which can form metal complexes with antimicrobial properties, or to build inhibitors of biological targets like kinases.[7][8]
-
Building Block for Heterocyclic Chemistry: The amine functionalities can be used to construct nitrogen-containing heterocyclic rings, which are core components of many pharmaceuticals.[9]
-
Materials Science: The primary amine allows for covalent attachment to surfaces, such as carbon nanotubes or electrodes, to functionalize them and tailor their properties for applications in composites or sensing platforms.[7][10]
-
Protecting Group Chemistry: The 4-(alkylamino)benzylamine framework can be used as a protecting group for carboxylic acids, forming an amide that is stable under certain conditions but can be cleaved selectively, for instance with trifluoroacetic acid (TFA), to release the free amine.[11]
Conclusion
This compound is a commercially available, specialized chemical intermediate with significant potential for researchers in organic synthesis, drug discovery, and materials science. Its procurement is streamlined through a number of reputable suppliers who provide the necessary quality documentation for ensuring experimental integrity. By following a diligent workflow of supplier selection, documentation review, and adherence to strict safety protocols based on data from analogous compounds, researchers can confidently and safely incorporate this versatile building block into their innovative research programs.
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Pharmaffiliates. This compound | CAS No : 1019115-71-9. [Link]
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HETEROCYCLES. Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a new protecting group. [Link]
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CP Lab Chemicals. N-Ethyl-4-fluorobenzylamine, min 95%, 1 gram. [Link]
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Fisher Scientific. SAFETY DATA SHEET - 4-Aminobenzylamine. [Link]
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Exporters India. Benzylamine at Best Price from Manufacturers, Suppliers & Traders. [Link]
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Zhang, Y., et al. (2019). Novel 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety with antitumour activity as EGFRwt-TK inhibitor. PMC - PubMed Central. [Link]
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IndiaMART. Benzylamine Manufacturers in India. [Link]
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MDPI. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]
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Methodological & Application
Application Notes & Protocols: N-Ethyl-4-aminobenzylamine as a Differentiated Building Block for Heterocyclic Compound Synthesis
Preamble: A Guide for the Modern Medicinal Chemist
In the landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to present functional groups in well-defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1][2] While the annals of synthetic chemistry are rich with protocols for well-trodden scaffolds, innovation often arises from exploring the utility of less conventional starting materials.
This document serves as a specialized guide to the synthetic applications of N-Ethyl-4-aminobenzylamine (NEAB) , a diamine with a unique structural profile. Unlike the more common ortho- or meta-substituted aminobenzylamines, NEAB's 1,4-substitution pattern, combined with the differential reactivity of its primary benzylic amine and secondary aromatic amine, opens pathways to diverse and potentially novel heterocyclic systems. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying strategic and mechanistic rationale to empower creative synthetic design.
Chapter 1: Molecular Profile and Strategic Reactivity of this compound (NEAB)
Before embarking on synthetic protocols, a thorough understanding of the substrate's intrinsic properties is essential. NEAB presents two distinct nucleophilic centers, the exploitation of which is key to its synthetic versatility.
1.1 Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1019115-71-9 | [3] |
| Molecular Formula | C₉H₁₄N₂ | [3] |
| Molecular Weight | 150.23 g/mol | [3] |
| Appearance | Typically a liquid or low-melting solid | - |
| Key Structural Features | Primary benzylic amine, Secondary N-ethyl aniline | - |
1.2 The Principle of Differential Nucleophilicity
The synthetic utility of NEAB is rooted in the different reactivity of its two nitrogen atoms.
-
The Primary Benzylic Amine (-CH₂NH₂): This group is a strong nucleophile, analogous to benzylamine. It is sterically accessible and its basicity is not significantly diminished by the aromatic ring. It is expected to be the primary site of reaction with most electrophiles under neutral or basic conditions.
-
The Secondary Aromatic Amine (-NH-Et): This group is a weaker nucleophile. The nitrogen's lone pair participates in resonance with the benzene ring, reducing its availability for nucleophilic attack. This inherent difference allows for selective functionalization, which is a cornerstone of the protocols described herein.
Caption: Reactivity profile of this compound (NEAB).
Chapter 2: Synthetic Protocols and Mechanistic Insights
This chapter details plausible, robust protocols for constructing key heterocyclic scaffolds from NEAB. The causality behind the choice of reagents and conditions is explained to provide a framework for adaptation and further discovery.
Protocol for the Synthesis of Substituted 1,4-Diazepan-5-ones
Scientific Rationale: The 1,4-spacing of the amine functionalities in NEAB makes it an ideal precursor for seven-membered heterocyclic rings, which are core structures in many CNS-active drugs.[4][5] This protocol utilizes a tandem Michael addition-cyclization reaction with an α,β-unsaturated ester, a classic and reliable method for constructing this scaffold. The more nucleophilic primary amine initiates the sequence.
Experimental Protocol:
-
Reagents & Setup:
-
This compound (NEAB) (1.50 g, 10.0 mmol)
-
Methyl acrylate (0.95 g, 11.0 mmol, 1.1 eq)
-
Methanol (20 mL)
-
Round-bottom flask (50 mL) with magnetic stirrer and reflux condenser.
-
-
Step-by-Step Procedure:
-
Dissolve NEAB in methanol (20 mL) in the round-bottom flask.
-
Add methyl acrylate dropwise to the stirred solution at room temperature over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 100:0 to 95:5) to yield the pure 1-ethyl-7-phenyl-1,4-diazepan-5-one.
-
Mechanism & Workflow: The reaction proceeds via a conjugate addition of the primary amine to methyl acrylate, followed by an intramolecular cyclization where the secondary amine displaces the methoxy group of the ester to form the stable seven-membered lactam.
Caption: Workflow for 1,4-Diazepan-5-one synthesis.
Protocol for the Synthesis of N-Substituted Piperazinones
Scientific Rationale: Piperazinones are privileged scaffolds in medicinal chemistry, often used as conformationally constrained dipeptide mimics. This synthesis employs a sequential N-alkylation and cyclization strategy using an α-haloacetyl halide. The differential reactivity of the amines allows for a controlled, one-pot reaction.
Experimental Protocol:
-
Reagents & Setup:
-
This compound (NEAB) (1.50 g, 10.0 mmol)
-
Chloroacetyl chloride (1.24 g, 11.0 mmol, 1.1 eq)
-
Triethylamine (2.23 g, 22.0 mmol, 2.2 eq)
-
Acetonitrile (30 mL)
-
Three-neck flask (100 mL) with dropping funnel, magnetic stirrer, and nitrogen inlet, placed in an ice bath.
-
-
Step-by-Step Procedure:
-
Dissolve NEAB and triethylamine in acetonitrile in the flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride in acetonitrile (5 mL) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 80 °C and reflux for 6-8 hours to drive the intramolecular cyclization. Monitor by TLC or LC-MS.
-
Cool the mixture, filter off the triethylamine hydrochloride salt, and wash the solid with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired 4-(4-(ethylamino)benzyl)piperazin-2-one.
-
Mechanism & Workflow: The primary amine is first acylated by chloroacetyl chloride. The resulting α-chloro amide intermediate is then subjected to an intramolecular SN2 reaction, where the secondary amine displaces the chloride to form the six-membered piperazinone ring. Triethylamine acts as a base to neutralize the HCl generated in both steps.
Caption: Workflow for N-Substituted Piperazinone synthesis.
Chapter 3: Applications in Drug Discovery & Library Design
The heterocyclic scaffolds synthesized from NEAB are of significant interest to the pharmaceutical industry. The inherent structure of NEAB provides a valuable handle for creating diverse chemical libraries for high-throughput screening.
3.1 Biological Relevance of Scaffolds
| Heterocyclic Scaffold | Potential Therapeutic Applications | Representative Drug Classes |
| 1,4-Diazepines | Anxiolytic, anticonvulsant, hypnotic, anticancer.[5] The seven-membered ring is a key pharmacophore for CNS targets. | Benzodiazepines (e.g., Diazepam), Pyrrolobenzodiazepines.[4][6] |
| Piperazinones | Antiviral, antibacterial, anticancer, protease inhibitors. Often used as rigid scaffolds to mimic peptide bonds. | DPP-4 inhibitors, various kinase inhibitors. |
| Imidazolidines | Antihypertensive, antifungal, anticancer. The core is present in drugs like clonidine and various enzyme inhibitors. | α₂-adrenergic agonists, fungicides. |
3.2 NEAB as a Tool for Library Synthesis
The N-ethyl aniline moiety in the final products is a versatile functional group for diversification.
-
Electrophilic Aromatic Substitution: The ethylamino group is an activating, ortho-, para-directing group. The positions ortho to the amine can be functionalized via reactions like halogenation or nitration, introducing new vectors for modification.
-
Late-Stage Functionalization: The secondary amine can be used in cross-coupling reactions or further alkylations, allowing for the rapid generation of analogues from a common heterocyclic intermediate. This strategy is highly efficient for structure-activity relationship (SAR) studies.
Chapter 4: Standard Characterization
Confirmation of the successful synthesis and purification of the target heterocycles is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides definitive structural information, confirming the connectivity of atoms and the formation of the heterocyclic ring. Characteristic shifts for methylene protons adjacent to nitrogen atoms and amide carbonyl carbons are key diagnostic markers.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, corresponding to the expected molecular formula.[7][9]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance of a strong amide C=O stretch (typically 1650-1680 cm⁻¹) in the lactam products.[8]
Conclusion
This compound (NEAB) represents an underutilized yet highly valuable building block for heterocyclic synthesis. Its unique pattern of substitution and differential amine reactivity provide a reliable platform for the construction of medicinally relevant scaffolds such as diazepanones and piperazinones. The protocols and strategies outlined in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to not only synthesize these specific compounds but also to envision and develop novel molecular architectures for the advancement of drug discovery.
References
- 1. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethyl-4-aminobenzylamine as a ligand in coordination chemistry
An in-depth guide to , prepared for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Bifunctional Ligand
N-Ethyl-4-aminobenzylamine, a structurally intriguing molecule featuring two distinct amine functionalities—a primary aromatic amine and a secondary alkyl-aryl amine—presents a compelling yet underexplored candidate for coordination chemistry. While direct literature on its role as a ligand is sparse, its structural similarity to well-studied aminobenzylamine and N-substituted benzylamine ligands allows for a robust, predictive exploration of its potential. This guide provides a comprehensive overview based on established chemical principles and analogous systems, offering both theoretical insights and practical protocols to stimulate research into this promising compound.
The presence of two nitrogen donor atoms at different positions on the flexible benzylamine framework suggests the potential for versatile coordination behavior, including acting as a monodentate, bidentate chelating, or bridging ligand. This versatility could lead to the formation of novel metal-organic frameworks (MOFs), catalysts, and metallodrugs. This document serves as a foundational resource for researchers aiming to pioneer the study of this compound metal complexes.
Section 1: Ligand Profile and Synthesis
Physicochemical Properties
This compound (CAS No: 1019115-71-9) is an aromatic amine whose properties can be inferred from its parent compound, 4-aminobenzylamine, and general chemical principles.[1][2][3] The introduction of an ethyl group on the benzylic amine is expected to increase its basicity and steric profile compared to the unsubstituted amine.
| Property | Data / Expected Value | Source |
| CAS Number | 1019115-71-9 | [1][3] |
| Molecular Formula | C9H14N2 | [1] |
| Molecular Weight | 150.23 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from 4-Aminobenzylamine[4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., EtOH, CH2Cl2, DMSO) | General chemical knowledge |
| Key Structural Features | Primary aniline-type amine; Secondary benzyl-type amine; Flexible ethyl group | Chemical Structure |
Proposed Synthesis Protocol: Reductive Amination
A reliable method for synthesizing this compound is through the reductive amination of 4-nitrobenzaldehyde, followed by reduction of the nitro group. A more direct, alternative route involves the reductive amination of 4-aminobenzaldehyde with ethylamine. However, the first approach often prevents side reactions. A general, established process for producing aminobenzylamines involves the catalytic reduction of a nitrobenzaldehyde in the presence of ammonia.[5]
Protocol: Synthesis of this compound
-
Step 1: Imine Formation. To a solution of 4-nitrobenzaldehyde (1 equivalent) in methanol, add ethylamine (1.1 equivalents, typically as a solution in ethanol or THF). Stir the mixture at room temperature for 2-4 hours to form the corresponding N-ethyl-1-(4-nitrophenyl)methanimine.
-
Step 2: Imine Reduction. Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Step 3: Work-up (Amine Isolation). After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Step 4: Nitro Group Reduction. Dissolve the crude N-ethyl-4-nitrobenzylamine in ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Place the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 6-12 hours until hydrogen uptake ceases.
-
Step 5: Final Purification. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Section 2: Theoretical Coordination Chemistry
The coordination behavior of this compound can be predicted by analyzing its structural features and drawing parallels with related ligands like o-aminobenzylamine.[6] The two nitrogen atoms—the "soft" aniline nitrogen (N1) and the more basic, "harder" N-ethyl-benzylamine nitrogen (N2)—offer multiple possibilities for metal binding.
Potential Coordination Modes:
-
Monodentate Coordination: The ligand can bind to a metal center through either nitrogen atom. Coordination via the more basic N2 (benzylamine) is generally expected to be more favorable.
-
Bidentate Chelation: Although the 1,4-substitution pattern prevents the formation of a stable 5- or 6-membered chelate ring with a single metal center, intramolecular interactions in certain geometries cannot be entirely ruled out. However, this mode is less likely than bridging.
-
Bidentate Bridging: The most probable coordination mode for forming polynuclear complexes or coordination polymers. The ligand can bridge two metal centers, with one metal binding to the aniline nitrogen (N1) and the other to the benzylamine nitrogen (N2).
The ethyl group on N2 introduces steric hindrance that can influence the geometry of the resulting complex and may favor the formation of complexes with lower coordination numbers compared to the unsubstituted 4-aminobenzylamine.
Caption: Potential coordination modes of the ligand.
Section 3: Application Notes - Potential Uses of Metal Complexes
While this compound complexes are novel, the applications of coordination compounds derived from analogous ligands suggest promising avenues for research.
-
Catalysis: Benzylamine and its derivatives are known to form cyclopalladated complexes that are active catalysts in C-C coupling reactions.[7] It is plausible that palladium or other platinum-group metal complexes of this compound could exhibit catalytic activity.
-
Bioinorganic Chemistry: Metal complexes of aminobenzothiazole derivatives, which share the aminobenzyl structural motif, have been investigated for their antimicrobial, antiviral, and antitumor activities.[8][9] The ability of the ligand to form stable complexes with biologically relevant metals like copper, zinc, and cobalt suggests that its complexes could be screened for similar therapeutic properties.
-
Materials Science: The bridging capability of the ligand makes it a suitable candidate for the construction of 1D, 2D, or 3D coordination polymers. These materials could have interesting magnetic, porous, or photoluminescent properties. The synthesis of conducting polymers from 4-aminobenzylamine has also been reported, indicating potential in electronic materials.[10]
Section 4: Experimental Protocols
Protocol 4.1: General Synthesis of a Cu(II) Complex
This protocol is adapted from the synthesis of complexes with o-aminobenzylamine and provides a general method for exploring the coordination chemistry with first-row transition metals.[6]
-
Preparation of Solutions: Prepare a solution of this compound (2 mmol) in hot ethanol (20 mL). In a separate flask, prepare a solution of copper(II) chloride dihydrate (CuCl2·2H2O) (1 mmol) in hot ethanol (15 mL).
-
Reaction: Add the ligand solution dropwise to the stirred metal salt solution. A color change and/or precipitation of the complex should be observed immediately.
-
Reflux: Stir the resulting mixture under reflux for 2-3 hours to ensure the completion of the reaction.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, slowly reduce the volume of the solvent under reduced pressure until crystals begin to form.
-
Purification: Wash the isolated solid product with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over silica gel.
Protocol 4.2: Key Characterization Techniques
Confirmation of ligand coordination to a metal center requires a suite of spectroscopic and analytical techniques.
| Technique | Expected Observations Upon Coordination |
| FT-IR Spectroscopy | - Shift of N-H stretching and bending vibrations (typically 3200-3400 cm⁻¹ and ~1600 cm⁻¹).- Appearance of new low-frequency bands corresponding to Metal-Nitrogen (M-N) vibrations (typically < 600 cm⁻¹). |
| ¹H NMR Spectroscopy | - Broadening or disappearance of the N-H proton signals.- Significant shifts (usually downfield) of the protons alpha to the coordinating nitrogen atoms (i.e., the -CH₂- and aromatic protons adjacent to -NH₂). |
| UV-Visible Spectroscopy | - Shift in the ligand's internal π→π* and n→π* transitions.- Appearance of new, often weak, d-d transition bands in the visible region for transition metal complexes. |
| Elemental Analysis | - Provides the C, H, N percentage composition to confirm the ligand-to-metal stoichiometry of the synthesized complex. |
| Mass Spectrometry | - Confirms the molecular weight of the complex, often showing the molecular ion peak or characteristic fragmentation patterns. |
Section 5: Workflow Visualization
The following diagram outlines the logical workflow from ligand synthesis to the characterization and potential application screening of its metal complexes.
Caption: Experimental workflow for ligand and complex synthesis.
Conclusion
This compound stands as a ligand with significant, untapped potential in coordination chemistry. Its bifunctional nature, combining a primary aromatic amine with a secondary benzylic amine, provides a versatile platform for constructing a wide array of metal complexes. By leveraging established protocols for analogous systems, researchers are well-equipped to synthesize this ligand, explore its coordination chemistry with various metal ions, and investigate the resulting complexes for applications in catalysis, medicine, and materials science. The protocols and theoretical framework presented here serve as a launchpad for innovation in this promising area of inorganic and medicinal chemistry.
References
- Amanote Research. (n.d.). Complexes of Aminobenzylamines. Part I. Complexes. Retrieved from a research paper discussing complexes of o-Aminobenzylamine with Copper(II), Cobalt(II) and Nickel(II).
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link].
-
Digital Repository of Scientific Institutes. (n.d.). Synthesis and Characterization of Some Metals Complexes of {N-[(Benzoyl Amino)-Thioxo Methyl] Proline}. Retrieved from [Link].
- Dharmaraja, J., et al. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Journal of Chemical and Pharmaceutical Research, 8(1S), 133-152.
-
Revista Electronica de Veterinaria. (2024). Synthesis And In Vitro Biological Evaluation Of Metal Complexes Of 2- Aminobenzothiazole. Retrieved from [Link].
- HETEROCYCLES. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. 87(8), 1749-1756.
- Ye, S., et al. (2022).
-
Journal of the American Chemical Society. (n.d.). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Retrieved from [Link].
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link].
- Karami, K. (2008). Synthesis and characterization of cyclopalladated complexes of benzylamine by IR and NMR spectroscopy studies.
-
PubChem. (n.d.). 4-Aminobenzylamine. Retrieved from [Link].
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link].
- Google Patents. (1990). US4978792A - Process for producing aminobenzylamine.
-
PMC. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link].
- ResearchGate. (n.d.). Synthesis of conducting polymers of aniline and 4-aminobenzylamine.
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link].
- Boyle, T. J., et al. (2012). Coordination chemistry of N,N,N',N'-tetrakis(3,5-substituted benzyl-2-oxide)-2,2'-(ethylenedioxy)diethanamine modified Group 4 metal alkoxides. Inorganic Chemistry, 51(21), 12023-31.
- ResearchGate. (n.d.). Bioactive compounds containing benzylamines.
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link].
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Ethyl-4-aminobenzylamine in Medicinal Chemistry
Abstract
The benzylamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a specific, functionalized analogue, N-Ethyl-4-aminobenzylamine, and the broader class of 4-aminobenzylamine derivatives. While direct applications of this compound are not extensively documented, its structure presents a versatile platform for combinatorial synthesis and lead optimization. The primary amino group at the 4-position and the secondary ethylamino group at the benzylic position offer orthogonal handles for chemical modification. This document provides a detailed exploration of the synthesis, derivatization, and potential applications of this scaffold, with a focus on its use in the development of kinase inhibitors, a critical class of therapeutic agents.[3][4][5]
Part 1: The 4-Aminobenzylamine Scaffold: A Building Block for Drug Discovery
The 4-aminobenzylamine core offers two key points for diversification: the aromatic amine (aniline) and the benzylic amine. This dual functionality allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR).
-
The Aromatic Amine (C4-NH2): This group is a key site for introducing substituents that can interact with specific residues in a target protein's binding pocket. It can be readily acylated, sulfonated, or used in reductive amination and cross-coupling reactions to build complexity.
-
The Benzylic Amine (CH2-NH-Ethyl): The N-ethyl group provides a vector for growth into solvent-exposed regions of a binding site. The secondary nature of this amine makes it a suitable nucleophile for reactions such as amide bond formation or alkylation, allowing for the attachment of various pharmacophoric groups.
General Synthesis Strategy: Reductive Amination
A common and efficient method for preparing this compound and its analogues is through reductive amination.[2][6] This protocol outlines a two-step, one-pot procedure starting from 4-nitrobenzaldehyde.
Protocol 1: Synthesis of this compound Dihydrochloride
Materials:
-
4-Nitrobenzaldehyde
-
Ethylamine (solution in ethanol or THF)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2) or a hydrogen transfer reagent (e.g., ammonium formate)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Imine Formation:
-
Dissolve 4-nitrobenzaldehyde (1.0 eq) in DCM.
-
Add ethylamine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours until imine formation is complete (monitored by TLC or LC-MS).
-
-
Reduction of Imine:
-
Cool the reaction mixture to 0 °C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-ethyl-4-nitrobenzylamine.
-
-
Reduction of Nitro Group:
-
Dissolve the crude N-ethyl-4-nitrobenzylamine in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of methanol or diethyl ether.
-
Add a solution of HCl in diethyl ether or dioxane (2.2 eq) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound dihydrochloride.[7]
-
Causality Behind Choices:
-
STAB: Sodium triacetoxyborohydride is chosen as the reducing agent because it is milder and more selective for imines over aldehydes compared to agents like sodium borohydride, reducing the formation of side products.
-
Pd/C Catalysis: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[8]
-
Dihydrochloride Salt: The final product is converted to its dihydrochloride salt to improve stability and solubility in aqueous media for biological testing.
Synthesis Workflow Diagram
Caption: Reductive amination and subsequent nitro reduction workflow.
Part 2: Application in Kinase Inhibitor Development
The N-benzylamine scaffold is a common feature in kinase inhibitors.[4][5][9] The general structure often involves a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site, and various substituents that occupy adjacent hydrophobic pockets. This compound can be used to build libraries of compounds targeting kinases.
Strategy: Library Synthesis via Amide Coupling
This protocol describes the use of this compound as a building block in a parallel synthesis approach to generate a library of potential kinase inhibitors. The aromatic amine is acylated with a library of carboxylic acids, which could represent hinge-binding moieties.
Protocol 2: Parallel Amide Synthesis
Materials:
-
This compound dihydrochloride
-
A library of diverse carboxylic acids (e.g., quinoline-4-carboxylic acid, pyrimidine-5-carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (free base, generated by neutralizing the dihydrochloride salt with a base like DIPEA) in DMF.
-
Prepare individual stock solutions of each carboxylic acid from the library in DMF.
-
Prepare a stock solution of HATU in DMF.
-
Prepare a stock solution of DIPEA in DMF.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the carboxylic acid stock solution (1.0 eq).
-
Add the HATU stock solution (1.1 eq).
-
Add the DIPEA stock solution (3.0 eq).
-
Incubate for 15 minutes at room temperature to pre-activate the carboxylic acids.
-
Add the this compound stock solution (1.2 eq).
-
Seal the plate and allow it to shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
The products can be purified by high-throughput preparative HPLC-MS.
-
Causality Behind Choices:
-
HATU: This is a highly efficient peptide coupling reagent that minimizes racemization and side reactions, making it ideal for library synthesis.
-
DIPEA: A non-nucleophilic base used to neutralize the amine salt and facilitate the coupling reaction without competing in the reaction itself.
-
Parallel Synthesis: This high-throughput approach allows for the rapid generation of a large number of analogues for screening, accelerating the drug discovery process.
Hypothetical Kinase Inhibition Data
The following table presents hypothetical IC50 data for a series of compounds generated using the protocol above, illustrating a potential SAR.
| Compound ID | R-Group (from R-COOH) | IC50 (nM) vs. Target Kinase |
| GEM-001 | Quinoline-4-yl | 50 |
| GEM-002 | Pyrimidine-5-yl | 250 |
| GEM-003 | 3-Chlorophenyl | >10,000 |
| GEM-004 | 4-Methoxyphenyl | 800 |
Interpretation: The data suggests that a heterocyclic R-group, particularly a quinoline, is favorable for potent inhibition. This is a common motif for engaging the kinase hinge region.
Part 3: Biological Evaluation and Mechanism
Once a library of compounds is synthesized, they must be evaluated for their biological activity. A common primary screen for kinase inhibitors is an in vitro kinase activity assay.
Protocol 3: In Vitro Kinase Assay (LanthaScreen™ Example)
This protocol outlines a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common platform for kinase inhibitor screening.
Materials:
-
Target Kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Tb-labeled anti-phosphopeptide antibody
-
Assay buffer
-
Synthesized compounds in DMSO
Procedure:
-
Compound Plating:
-
Serially dilute the test compounds in DMSO.
-
Dispense a small volume of the diluted compounds into a low-volume 384-well plate.
-
-
Kinase Reaction:
-
Prepare a solution of the kinase and the fluorescein-labeled substrate peptide in assay buffer.
-
Add this solution to the wells containing the compounds.
-
Prepare a solution of ATP in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a solution of the Tb-labeled antibody in TR-FRET dilution buffer.
-
Add this solution to all wells to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizing the Mechanism of Action
The synthesized inhibitors are designed to be ATP-competitive. They bind to the ATP pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.
Caption: Mechanism of ATP-competitive kinase inhibition.
References
-
Practical Synthesis of α-Substituted Primary Benzylamines. (2018). ChemistryViews. [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]
-
Effect of -N-substituents on the benzylamine. ResearchGate. [Link]
-
Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. ResearchGate. [Link]
- Process for the preparation of N-benzylamines.
-
Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. ResearchGate. [Link]
-
Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. NIH National Center for Biotechnology Information. [Link]
-
efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. [Link]
-
Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. NIH National Center for Biotechnology Information. [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. NIH National Center for Biotechnology Information. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino- N -(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ResearchGate. [Link]
-
Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. PubMed. [Link]
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- 5. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of N-Ethyl-4-aminobenzylamine
Application Note and Protocol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-Ethyl-4-aminobenzylamine. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The methodology is built upon the principles of reversed-phase chromatography, ensuring high specificity, accuracy, and precision. This guide delves into the causal reasoning behind chromatographic choices, provides detailed, step-by-step protocols for execution, and aligns with international regulatory standards to ensure the generation of trustworthy and reproducible data.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic amine of interest in pharmaceutical and chemical synthesis. As with many aromatic amines, precise and accurate quantification is crucial for ensuring the quality, stability, and safety of starting materials, intermediates, and final products. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power and sensitivity.[1][2]
The challenge in analyzing primary and secondary amines lies in their potential for poor peak shape and retention on standard reversed-phase columns.[3] This application note addresses these challenges by presenting a method optimized for the physicochemical properties of this compound, ensuring a reliable and reproducible analytical outcome.
Methodological Rationale and Chromatographic Principles
The developed method is a reversed-phase HPLC (RP-HPLC) approach, which is the most common and versatile mode of HPLC for the analysis of a wide range of pharmaceutical compounds.[2] The fundamental principle is the partitioning of the analyte between a non-polar stationary phase and a more polar mobile phase.
Stationary Phase Selection: The Foundation of Separation
A C18 (octadecylsilane) stationary phase is selected for this method. This choice is predicated on the aromatic nature of this compound. The C18 ligand provides sufficient hydrophobicity to retain the analyte through non-polar interactions with the benzene ring and the ethyl group. Furthermore, modern, end-capped C18 columns minimize undesirable interactions with residual silanols on the silica support, which is particularly important for basic compounds like amines to prevent peak tailing. A similar successful approach has been documented for the separation of aminobenzylamine isomers.[4]
Mobile Phase Optimization: Driving Selectivity and Retention
The mobile phase is a critical determinant of retention and selectivity in RP-HPLC.[5] A gradient elution using a mixture of an aqueous buffer and an organic modifier is employed.
-
Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity, which results in lower backpressure, and its low UV cutoff, which is advantageous for UV detection.[5]
-
Aqueous Phase and pH Control: The aqueous phase consists of a phosphate buffer. The pH of the mobile phase is a crucial parameter for controlling the retention of ionizable compounds like this compound. The molecule contains two basic nitrogen atoms: a primary aromatic amine and a secondary aliphatic amine. The predicted pKa for the parent compound, 4-aminobenzylamine, is approximately 9.65.[6] To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to maintain the analyte in a single ionic state. By setting the pH of the aqueous buffer to 3.0 with phosphoric acid, both amine functional groups will be protonated, leading to enhanced interaction with the stationary phase and improved peak symmetry. Operating at a low pH also suppresses the ionization of residual silanols on the stationary phase, further minimizing peak tailing.[5] A similar strategy of using a phosphoric acid-containing mobile phase has been successfully applied to the analysis of aminobenzylamine isomers.[4]
Detection Strategy: Ensuring Sensitive and Specific Measurement
Direct UV detection is employed for the quantification of this compound. Aromatic amines exhibit strong UV absorbance. Based on the UV spectrum of the parent compound, 4-aminobenzylamine, which shows a maximum absorbance (λmax) at approximately 246 nm in ethanol, a detection wavelength of 254 nm is selected.[6] This wavelength provides a good balance of sensitivity for the analyte while minimizing interference from common solvents and additives. The ethyl substitution on the amine is not expected to significantly shift the λmax of the aromatic chromophore.[7][8]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (85%, AR grade)
-
Water (HPLC grade or equivalent, e.g., Milli-Q)
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and chromatographic parameters.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A typical working standard concentration for routine analysis would be 20 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent. Further dilute this solution with the diluent to a final concentration within the linear range of the method (e.g., 20 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.
HPLC Analysis Workflow
The following diagram illustrates the key steps in the HPLC analysis workflow.
System Suitability and Method Validation: Ensuring Trustworthiness
To ensure the validity and reliability of the analytical results, the HPLC system must meet predefined performance criteria (system suitability) and the method itself must be validated according to established guidelines.
System Suitability Testing (SST)
System Suitability Testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[9][10][11] Before sample analysis, inject the working standard solution (e.g., 20 µg/mL) in replicate (n=6). The system is deemed suitable for use if the following criteria are met, as per USP General Chapter <621>.[9][10][11][12]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for 6 replicate injections |
Method Validation Protocol
The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][13][14][15][16] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples, and by assessing peak purity using a Diode Array Detector (DAD).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a series of at least five concentrations across the desired range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate samples at 100% of the test concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to investigate include mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).
Data Presentation and Interpretation
The following diagram illustrates the logical relationship between the key components of the HPLC method development and validation process.
Conclusion
This application note provides a detailed and scientifically grounded HPLC method for the quantitative analysis of this compound. By providing a thorough explanation of the rationale behind the chosen chromatographic conditions and a comprehensive protocol for implementation and validation, this document serves as a valuable resource for scientists in pharmaceutical and chemical analysis. The adherence to established regulatory guidelines ensures that the method is not only scientifically sound but also suitable for use in a regulated environment, ultimately contributing to the generation of high-quality, reliable, and reproducible data.
References
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- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Separation of 3-Aminobenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 9. ftp.uspbpep.com [ftp.uspbpep.com]
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- 11. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
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- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
Application Note: A Robust Gas Chromatography Method for the Analysis of N-Ethyl-4-aminobenzylamine
Abstract
N-Ethyl-4-aminobenzylamine is a significant compound in pharmaceutical development and chemical synthesis. Its accurate quantification is crucial for process monitoring, quality control, and stability studies. However, its analysis by gas chromatography (GC) is fraught with challenges due to the presence of both primary and secondary amine functional groups. These polar moieties can lead to poor chromatographic performance, including peak tailing and adsorption onto the stationary phase. This application note presents a detailed and validated protocol for the analysis of this compound, employing a derivatization strategy to enhance volatility and improve peak symmetry. The causality behind each experimental choice is explained to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Amine Analysis by GC
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the direct analysis of polar compounds, particularly those containing primary and secondary amine groups like this compound, is often problematic. The lone pair of electrons on the nitrogen atom can interact strongly with active sites, such as residual silanol groups, on the surface of the GC column and inlet liner. This interaction leads to several analytical challenges:
-
Poor Peak Shape: Strong adsorption results in asymmetric, tailing peaks, which complicates accurate integration and reduces analytical precision.[1][2]
-
Low Volatility: The hydrogen bonding capability of amines decreases their volatility, requiring higher elution temperatures that can risk thermal degradation of the analyte.[1][3]
-
Inaccurate Quantification: Adsorption can be irreversible, leading to a loss of analyte and an underestimation of its concentration.[2]
To circumvent these issues, a common and effective strategy is chemical derivatization. This process involves chemically modifying the analyte to replace active hydrogens with less polar functional groups, thereby increasing volatility and reducing interactions with the GC system.[1][3][4]
Method Selection: The Rationale for Derivatization
For the analysis of this compound, which possesses both a primary and a secondary amine, derivatization is essential for achieving robust and reliable chromatographic results. Several derivatization techniques are available for amines, including silylation, acylation, and alkylation.[3][5]
This protocol employs acylation using Trifluoroacetic Anhydride (TFAA) . The choice of TFAA is based on the following advantages:
-
Reaction Efficiency: TFAA reacts rapidly and quantitatively with both primary and secondary amines under mild conditions.[1]
-
Improved Volatility: The resulting trifluoroacetyl derivatives are significantly more volatile than the parent amine.[5]
-
Enhanced Detectability: The introduction of fluorine atoms into the molecule makes the derivative highly sensitive to electron capture detection (ECD) if trace-level analysis is required. For routine analysis, Flame Ionization Detection (FID) or Mass Spectrometry (MS) provides excellent sensitivity and selectivity.[1][5]
-
Stable Derivatives: The formed amides are generally stable, ensuring reproducibility of the analysis.
The derivatization reaction is illustrated in Figure 1.
Figure 1: Derivatization of this compound with TFAA
Caption: Reaction of this compound with TFAA.
Experimental Protocol
This section provides a step-by-step methodology for the sample preparation and GC analysis of this compound.
Materials and Reagents
-
Trifluoroacetic Anhydride (TFAA), derivatization grade
-
Anhydrous Ethyl Acetate or Acetonitrile, HPLC grade
-
Internal Standard (IS), e.g., N,N-Dipropylaniline (select a compound with similar chemical properties that does not co-elute with the analyte or other sample components)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-FID or GC-MS system
Standard and Sample Preparation Workflow
The workflow for preparing standards and samples for GC analysis is depicted in Figure 2.
Figure 2: Sample Preparation Workflow
Caption: Step-by-step sample preparation for GC analysis.
Detailed Derivatization Procedure
-
Sample/Standard Preparation: Accurately weigh a known amount of this compound standard or sample into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Solvent Addition: Add 500 µL of anhydrous ethyl acetate to the vial to dissolve the residue.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution.
-
Reagent Addition: Carefully add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60-70°C for 20-30 minutes in a heating block.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Neutralization and Extraction: Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess TFAA and the trifluoroacetic acid byproduct. Vortex thoroughly. The derivatized analyte will remain in the organic (top) layer.
-
Drying: Carefully transfer the top organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
Gas Chromatography (GC) and Mass Spectrometry (MS) Conditions
The following GC and MS parameters are recommended for the analysis of the derivatized this compound. These parameters should be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of applications and compatible with MS. |
| Inlet | Split/Splitless | Splitless mode is recommended for trace analysis, while split mode can be used for higher concentrations. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 100 °C (hold 2 min) | Holds at a low temperature to focus the analytes at the head of the column. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation. | |
| Final Hold: 280 °C (hold 5 min) | Ensures elution of all components. | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides robust and linear response. MS offers higher selectivity and structural confirmation. |
| FID Temperature | 300 °C | Prevents condensation of the eluting compounds. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Scan Range | 50 - 500 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
Expected Results and Discussion
The derivatization with TFAA will significantly improve the chromatographic performance. Expect a sharp, symmetrical peak for the di-trifluoroacetyl derivative of this compound. The retention time will depend on the specific GC conditions but should be reproducible.
Mass Spectral Fragmentation: In GC-MS analysis, the derivatized compound will produce a characteristic fragmentation pattern under EI conditions. The molecular ion peak may be observed, along with fragment ions corresponding to the loss of CF₃, CF₃CO, and other characteristic fragments of the benzylamine structure. This allows for confident identification and confirmation of the analyte.
Method Validation and System Suitability
For routine use, the method should be validated according to ICH guidelines or internal laboratory SOPs. Key validation parameters include:
-
Specificity: Ensure no interference from matrix components or other impurities at the retention time of the analyte and internal standard.
-
Linearity: Establish a linear relationship between the concentration and the detector response over the desired analytical range.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the reliability of the method with respect to small, deliberate variations in method parameters.
System Suitability: Before each analytical run, a system suitability standard should be injected to verify the performance of the GC system. Key parameters to monitor include peak symmetry (tailing factor), resolution between the analyte and any closely eluting peaks, and the precision of replicate injections.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Incomplete derivatization; Active sites in the inlet liner or column. | Ensure anhydrous conditions for derivatization; Increase reagent excess or reaction time/temperature; Use a deactivated inlet liner; Condition the column. |
| No or Low Analyte Peak | Incomplete derivatization; Analyte degradation. | Check the quality of the TFAA; Ensure reaction conditions are met; Lower the inlet temperature. |
| Variable Results | Inconsistent derivatization; Sample instability. | Precisely control reaction time and temperature; Analyze samples promptly after derivatization. |
| Ghost Peaks | Carryover from previous injections. | Bake out the column at a higher temperature; Clean the inlet liner and syringe. |
Conclusion
The gas chromatographic analysis of this compound presents challenges due to its polar nature. The derivatization protocol using Trifluoroacetic Anhydride described in this application note provides a robust and reliable method to overcome these difficulties. By converting the polar amine groups into less polar and more volatile trifluoroacetyl amides, this method enables excellent peak shape, enhanced sensitivity, and accurate quantification. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers and scientists in pharmaceutical and chemical analysis to implement this method successfully.
References
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link][2]
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Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link][8]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link][3]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link][4]
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Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link][9]
-
Kataoka, H. (2005). Gas chromatography of amines as various derivatives. In Encyclopedia of Chromatography. [Link][5]
-
Metcalfe, L. D., & Martin, R. J. (1967). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Journal of Chromatographic Science, 5(5), 244-247. [Link][10]
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Supelco. (n.d.). Amines Analysis by Packed Column GC. Retrieved from [Link][11]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][6]
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Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link][12]
-
Amerigo Scientific. (n.d.). 4-Aminobenzylamine (99%). Retrieved from [Link][13]
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Liu, R. H., & Lin, D. L. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(4), 235-246. [Link][14]
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Northwestern Engineering. (2005). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Retrieved from [Link][15]
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The Royal Society of Chemistry. (n.d.). Supporting Information Cobalt Nanoclusters Coated by N-Doped Carbon for Chemoselective Nitroarene Hydrogenation and Tandem Reactions. Retrieved from [Link][16]
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PubChem. (n.d.). 4-Aminobenzylamine. Retrieved from [Link][17]
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Application Notes and Protocols for N-Ethyl-4-aminobenzylamine Functionalization of Polymers
Introduction: The Versatility of N-Ethyl-4-aminobenzylamine in Polymer Science
This compound is a bifunctional aromatic amine that offers unique opportunities in the field of polymer modification. With a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.23, this compound possesses two distinct amine functionalities: a primary aromatic amine and a secondary aliphatic amine.[1][2] This structural dichotomy is the cornerstone of its utility, allowing for selective or differential reactivity in polymer functionalization schemes.
The primary aromatic amine is less basic and nucleophilic compared to the secondary aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene ring. This difference in reactivity enables chemists to perform sequential modifications or to direct the amine's attachment to a polymer backbone through the more reactive secondary amine, leaving the primary amine available for subsequent conjugation or for imparting specific properties to the final material.
These amine-functionalized polymers are valuable building blocks in a variety of fields, including biomedical, pharmaceutical, and materials science applications.[3] They can be used to create materials for drug delivery, bioimaging, and as platforms for antimicrobial agents.[4][5][6] The introduction of amine groups can also enhance adhesion and chemical resistance in coatings and adhesives.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound for polymer functionalization. It covers the fundamental principles, detailed experimental protocols, characterization techniques, and potential applications.
Core Principles of Polymer Functionalization with this compound
The incorporation of this compound into a polymer can be achieved through several strategies, primarily categorized as post-polymerization modification.[7][8] The choice of method depends on the polymer backbone's chemistry and the desired degree of functionalization.
Key Functionalization Strategies:
-
Nucleophilic Substitution: This is a common method where the secondary amine of this compound acts as a nucleophile, displacing a leaving group on the polymer backbone. Polymers containing activated esters (like N-hydroxysuccinimide esters), alkyl halides, or sulfonate esters are suitable for this approach.[9]
-
Amide Coupling: For polymers bearing carboxylic acid groups, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) can be used to form a stable amide bond with the secondary amine of this compound.[10]
-
Reductive Amination: Polymers with aldehyde or ketone functionalities can be functionalized via reductive amination. The amine first forms a Schiff base with the carbonyl group, which is then reduced to a stable amine linkage using a reducing agent like sodium cyanoborohydride.
The workflow for a typical post-polymerization functionalization is depicted below:
Caption: General workflow for post-polymerization functionalization.
Detailed Experimental Protocols
Safety Precautions: this compound and related aromatic amines should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Work in a well-ventilated fume hood to avoid inhalation.[11]
Protocol 1: Functionalization of an NHS-Activated Polymer via Nucleophilic Substitution
This protocol describes the functionalization of a polymer containing N-hydroxysuccinimide (NHS) ester reactive groups. The more nucleophilic secondary amine of this compound will preferentially react with the NHS ester.
Materials:
-
NHS-activated polymer (e.g., Poly(N-succinimidyl acrylate))
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether (for precipitation)
-
Dialysis tubing (if applicable)
-
Stir plate and stir bar
-
Round bottom flask with septum
Procedure:
-
Polymer Dissolution: In a clean, dry round bottom flask, dissolve the NHS-activated polymer in anhydrous DMF to a concentration of 10-20 mg/mL. Stir until fully dissolved.
-
Reagent Preparation: In a separate vial, dissolve this compound (1.5 to 3 molar equivalents relative to the NHS groups on the polymer) in a small amount of anhydrous DMF. Add triethylamine (1.5 to 3 molar equivalents) to act as a base to scavenge the released NHS.
-
Reaction: Using a syringe, add the this compound/TEA solution dropwise to the stirring polymer solution at room temperature.
-
Incubation: Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Purification:
-
Precipitation: Precipitate the functionalized polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether.
-
Collection: Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the collected polymer several times with fresh diethyl ether to remove unreacted reagents.
-
Drying: Dry the final polymer product under vacuum.
-
-
Characterization: Analyze the dried polymer using FTIR and ¹H NMR to confirm functionalization.
Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Polymer
This protocol details the functionalization of a polymer with carboxylic acid side chains (e.g., Poly(acrylic acid)) using EDC/NHS chemistry.
Materials:
-
Carboxylic acid-containing polymer
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO appropriate for the polymer)
Procedure:
-
Polymer Dissolution: Dissolve the carboxylic acid-containing polymer in DMSO or DMF.
-
Activation of Carboxylic Acid Groups: Add NHS (1.2 equivalents per carboxyl group) and EDC (1.2 equivalents per carboxyl group) to the polymer solution. Stir at room temperature for 30-60 minutes to activate the carboxyl groups.
-
Amine Addition: Add this compound (1.5 equivalents per carboxyl group) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours.
-
Purification:
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against a large volume of PBS (pH 7.4) for 2-3 days to remove unreacted reagents and byproducts. Change the dialysis buffer frequently.
-
Lyophilization: Lyophilize the purified polymer solution to obtain a dry powder.
-
-
Characterization: Confirm the successful conjugation using FTIR and ¹H NMR spectroscopy.
Characterization of Functionalized Polymers
Thorough characterization is crucial to confirm the successful functionalization and to determine the degree of modification.
| Technique | Purpose | Expected Observations for Successful Functionalization |
| ¹H NMR Spectroscopy | To confirm the covalent attachment of this compound and to quantify the degree of functionalization. | Appearance of new peaks corresponding to the aromatic protons of the benzylamine moiety (typically in the 6.5-7.5 ppm range) and the ethyl group protons. The integration ratio of these new peaks to the polymer backbone peaks can be used for quantification.[9] |
| FTIR Spectroscopy | To identify the presence of new functional groups and the disappearance of reactive precursors. | For amide coupling, the appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹). Disappearance of the NHS ester carbonyl peaks (~1730, 1780, 1815 cm⁻¹). Presence of N-H stretching vibrations.[13][14] |
| UV-Vis Spectroscopy | To detect the incorporation of the aromatic chromophore from this compound. | A new absorption maximum around 246 nm (in ethanol) corresponding to the aromatic ring of the attached moiety.[15][16] |
| Gel Permeation Chromatography (GPC) | To assess changes in the molecular weight and polydispersity of the polymer after functionalization. | An increase in the average molecular weight of the polymer with minimal changes to the polydispersity index (PDI) indicates successful conjugation without significant side reactions like cross-linking. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the functionalized polymer and to estimate the degree of functionalization based on weight loss profiles.[14] | A change in the decomposition temperature and residual mass compared to the unfunctionalized polymer. The extent of this change can be correlated with the amount of grafted this compound. |
Applications in Research and Drug Development
The unique properties of polymers functionalized with this compound open up numerous application possibilities.
-
Drug Delivery: The primary aromatic amine can be used as a handle for conjugating therapeutic agents, while the overall polymer can be designed to self-assemble into nanoparticles for drug encapsulation.[4][5] The amine groups can also impart pH-responsiveness, allowing for targeted drug release in the acidic microenvironment of tumors or within endosomes.[4]
-
Gene Delivery: The cationic nature of the protonated amine groups at physiological pH can facilitate the complexation and condensation of negatively charged nucleic acids (DNA, siRNA), making these polymers potential non-viral vectors for gene therapy.
-
Bioconjugation and Surface Modification: The free primary amine can be used to immobilize biomolecules such as proteins, peptides, or antibodies onto polymer surfaces, creating biosensors or biocompatible coatings.[17]
-
CO₂ Capture: Amine-functionalized polymers have shown significant promise for carbon dioxide capture due to the reversible reaction between CO₂ and amine groups.[7][8]
-
Self-Healing Materials: The introduction of amine groups can promote hydrogen bonding and other non-covalent interactions, leading to the development of self-healing and adhesive materials.[18]
The reaction scheme for a potential drug delivery application is visualized below:
Caption: Two-step conjugation for drug delivery applications.
Conclusion
This compound is a powerful and versatile reagent for the functionalization of polymers. Its dual amine functionalities provide a platform for creating complex and highly functional materials. The protocols and characterization methods outlined in this guide offer a solid foundation for researchers to explore the potential of these modified polymers in a wide range of applications, from advanced therapeutics to novel materials. By understanding the underlying chemistry and carefully controlling reaction conditions, scientists can unlock the full potential of this unique building block.
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Postpolymerization functionalization of polymer P3 with amines a The... - ResearchGate. Available at: [Link]
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Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers - MDPI. Available at: [Link]
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Application of an Amine Functionalized Biopolymer in the Colonic Delivery of Glycyrrhizin: A Design and In Vivo Efficacy Study - PMC - PubMed Central. Available at: [Link]
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Facile Synthetic Procedure for ω, Primary Amine Functionalization Directly in Water for Subsequent Fluorescent Labeling and Potential Bioconjugation of RAFT-Synthesized (Co)Polymers. Available at: [Link]
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CAS No : 1019115-71-9| Chemical Name : this compound | Pharmaffiliates. Available at: [Link]
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Catalytic Amine Functionalization and Polymerization of Cyclic Alkenes Creates Adhesive and Self-Healing Materials - ACS Publications. Available at: [Link]
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SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]
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Synthesis and characterization of amine-functionalized graphene as a nitric oxide-generating coating for vascular stents - PMC - NIH. Available at: [Link]
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Electrochemically synthesized nano size copolymer, poly (aniline-co-ethyl 4-aminobenzoate) and its spectroelectrochemical studies | Request PDF - ResearchGate. Available at: [Link]
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N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. Available at: [Link]
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Application Notes: N-Ethyl-4-aminobenzylamine as a Novel Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Publication Date: January 2, 2026
Abstract
Corrosion remains a significant challenge across numerous industries, leading to structural integrity issues and substantial economic losses. The development of effective organic corrosion inhibitors is a key area of materials science research. This document provides a detailed technical guide on the application of N-Ethyl-4-aminobenzylamine, a promising candidate for corrosion inhibition, particularly for mild steel in acidic environments. We will explore its mechanism of action, provide comprehensive protocols for its evaluation using electrochemical and surface analysis techniques, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure trustworthy and reproducible results.
Introduction: The Role of Aromatic Amines in Corrosion Inhibition
Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are widely recognized for their corrosion-inhibiting properties.[1] These molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[1] This adsorption process can impede both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.[1][2]
Amine derivatives, in particular, have shown significant promise.[3][4] The nitrogen atom's lone pair of electrons can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption.[5] this compound (C₉H₁₄N₂) is a compelling candidate within this class. Its molecular structure features:
-
An aromatic ring, which provides a large surface area for adsorption.
-
Two nitrogen atoms with available lone pairs, offering multiple sites for interaction with the metal surface.
-
An ethyl group, which can enhance the electron-donating ability of the adjacent nitrogen, potentially strengthening the bond to the metal surface.
The primary hypothesis is that this compound adsorbs onto the metal surface, forming a protective film that blocks active corrosion sites. This guide will provide the necessary protocols to test this hypothesis rigorously.
Proposed Mechanism of Action
The effectiveness of an organic inhibitor is fundamentally linked to its adsorption characteristics at the metal/solution interface. For this compound, the proposed mechanism involves a combination of physisorption and chemisorption.
-
Initial Physisorption: In an acidic solution, the amine groups can become protonated. These positively charged species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.
-
Chemisorption: The primary mode of inhibition is expected to be chemisorption. This involves the sharing of electrons between the lone pairs of the nitrogen atoms and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond.[5] The π-electrons of the benzene ring can also contribute to this interaction.
-
Protective Film Formation: This adsorption process leads to the formation of a molecular film on the steel surface. This film acts as a physical barrier, displacing water molecules and aggressive ions, thereby reducing the rate of both anodic and cathodic reactions.[3]
The stability and coverage of this film are concentration-dependent and can be modeled using adsorption isotherms, such as the Langmuir isotherm, which assumes monolayer coverage on a uniform surface.[6][7]
Caption: Proposed mechanism of this compound on a steel surface.
Experimental Evaluation Protocols
To validate the efficacy of this compound, a multi-faceted approach combining electrochemical methods and surface analysis is recommended. These protocols are based on established ASTM standards and best practices in corrosion science.[8][9][10]
Materials and Preparation
-
Working Electrode: Mild steel coupons (e.g., AISI 1018 or similar) with a defined surface area.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) or other relevant acidic solution.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium and dilute to desired concentrations (e.g., 50, 100, 200, 500 ppm).
-
Electrochemical Cell: A standard three-electrode cell containing the working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[11]
Protocol 3.1.1: Working Electrode Preparation
-
Sequentially grind the mild steel coupon surfaces with silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 600, 1200 grit).
-
Rinse the polished coupons with deionized water and then ethanol.
-
Dry the coupons in a stream of warm air.
-
Immediately use the prepared electrode for experiments to prevent re-oxidation.
Electrochemical Measurements
Electrochemical techniques provide rapid and sensitive methods for evaluating corrosion rates and inhibitor performance.[12] A potentiostat is required for these measurements.
Protocol 3.2.1: Potentiodynamic Polarization (PDP)
-
Purpose: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to understand whether the inhibitor affects the anodic or cathodic reaction (or both).[10][11]
-
Immerse the prepared three-electrode setup in the test solution (corrosive medium with and without the inhibitor).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached.[9]
-
Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[9][13]
-
Plot the resulting current density (on a logarithmic scale) versus the applied potential.
-
Determine icorr by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) back to the Ecorr.[11]
-
Calculate the Inhibition Efficiency (%IE) using the following equation: %IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100 where icorr_uninhibited and icorr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Protocol 3.2.2: Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To investigate the properties of the inhibitor film and the charge transfer resistance at the metal/solution interface. EIS is a non-destructive technique that provides detailed information about the corrosion process.[14][15][16]
-
Use the same three-electrode setup and allow the OCP to stabilize as in the PDP protocol.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response. Data is typically presented as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often a starting point, but more complex models may be needed for inhibited systems.[12] The key parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (%IE) using the Rct values: %IE = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100 where Rct_uninhibited and Rct_inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[17]
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Electrochemical studies involving N-Ethyl-4-aminobenzylamine
An Application Note and Protocol for the Electrochemical Investigation of N-Ethyl-4-aminobenzylamine
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Electrochemical Potential of this compound
This compound (NEAB) is an intriguing organic molecule possessing a unique structural combination: a primary aromatic amine, a secondary aliphatic amine, and an ethyl group substituent. This architecture makes it a prime candidate for a variety of electrochemical applications. The aromatic amine is analogous to aniline, suggesting a capacity for electropolymerization to form conductive, electroactive films. The presence of two nitrogen atoms with lone pair electrons, coupled with the aromatic ring, suggests strong potential for use as a corrosion inhibitor for metals in aggressive media.
While specific, in-depth electrochemical literature on this compound is emerging, a wealth of knowledge can be drawn from structurally analogous compounds. This guide leverages established principles and detailed studies on molecules like 4-aminobenzylamine (the parent compound)[1], its isomers[2], and other N-substituted aniline derivatives[3] to provide robust, field-tested protocols for researchers.
This document serves as both a theoretical guide and a practical handbook. It explains the causality behind experimental choices and provides detailed, step-by-step protocols for two primary applications: the formation and characterization of poly(NEAB) films and the evaluation of NEAB as a corrosion inhibitor.
Foundational Concepts in the Electrochemistry of Aryl Amines
The electrochemical behavior of NEAB is governed by the redox activity of its aromatic amine group. Understanding these fundamentals is critical for designing and interpreting experiments.
2.1 Electropolymerization Mechanism: The anodic oxidation of aniline and its derivatives is a well-established process for forming conductive polymer films directly onto an electrode surface. The process is initiated by the oxidation of the monomer to a radical cation. These radical cations then couple, and through a series of deprotonation and re-aromatization steps, form dimers, oligomers, and ultimately a polymer chain. The ethyl group and the aminobenzyl moiety on NEAB will influence the steric and electronic properties of the resulting polymer, affecting its morphology, conductivity, and solubility.
2.2 Corrosion Inhibition Mechanism: Organic molecules containing heteroatoms like nitrogen act as corrosion inhibitors by adsorbing onto the metal surface. This adsorption process blocks active sites where corrosive reactions (both anodic metal dissolution and cathodic hydrogen evolution) would otherwise occur. The effectiveness of NEAB as an inhibitor is predicted by its ability to form a stable, protective film. The primary aromatic amine, the secondary aliphatic amine, and the π-electrons of the benzene ring can all participate in the adsorption process, either through physisorption (electrostatic interactions) or chemisorption (covalent bond formation with the metal's d-orbitals).
Diagram: Generalized Electropolymerization Pathway The following diagram illustrates the fundamental steps involved in the electropolymerization of an aniline-type monomer like NEAB.
Caption: Workflow for the anodic electropolymerization of NEAB.
Application I: Synthesis and Characterization of Electroactive Poly(NEAB) Films
3.1 Rationale & Experimental Causality: Creating a polymer film of NEAB on an electrode surface modifies its properties, enabling applications in chemical sensing, electrocatalysis, or as a protective coating. Cyclic Voltammetry (CV) is the technique of choice for this process because it allows for both the synthesis and the in-situ characterization of the film. By repeatedly cycling the potential, monomer molecules are oxidized and deposited layer by layer. The increase in the redox peak currents with each cycle provides direct evidence of successful film growth. The choice of a strong acidic medium, such as sulfuric acid, is crucial as it both protonates the amine to increase solubility and provides the necessary charge carriers for the conductive polymer.[2]
3.2 Detailed Protocol: Electropolymerization via Cyclic Voltammetry
This protocol is adapted from established methods for aniline derivatives.[2]
-
Electrolyte Preparation: Prepare a 0.5 M H₂SO₄ aqueous solution. Handle concentrated sulfuric acid with extreme care in a fume hood.
-
Monomer Solution: Dissolve this compound to a final concentration of 50 mM in the 0.5 M H₂SO₄ electrolyte. Ensure complete dissolution.
-
Electrochemical Cell Assembly:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry, sonicated, and dried.
-
Reference Electrode (RE): Ag/AgCl (3M KCl).
-
Counter Electrode (CE): Platinum wire or mesh.
-
Assemble the three electrodes in an electrochemical cell containing the monomer solution.
-
-
Instrument Setup (Potentiostat):
-
Technique: Cyclic Voltammetry (CV).
-
Potential Window: Scan from -0.2 V to +1.1 V vs. Ag/AgCl. This window is chosen to be wide enough to oxidize the monomer without significant solvent breakdown.
-
Scan Rate: 50 mV/s. This rate is typically slow enough to allow for diffusion and reaction but fast enough for practical experiment times.
-
Number of Cycles: 15-25 cycles.
-
-
Execution: Initiate the CV scan. Observe the voltammogram in real-time. Successful polymerization is indicated by the appearance and growth of new redox peaks with each successive cycle, signifying the deposition of an electroactive polymer film.
-
Post-Polymerization Rinse: After the final cycle, carefully remove the WE, rinse it thoroughly with deionized water, and then with the base electrolyte (0.5 M H₂SO₄) to remove any unreacted monomer.
3.3 Detailed Protocol: Characterization of the Poly(NEAB) Film
-
Cell Assembly: Place the rinsed, polymer-modified WE into a fresh electrochemical cell containing only the base electrolyte (0.5 M H₂SO₄, monomer-free).
-
Stability Test: Run 10 CV cycles within the same potential window (-0.2 V to +1.1 V) at 50 mV/s. A stable film will show minimal decrease in peak currents.
-
Scan Rate Dependence Study:
-
Perform a series of CV scans at different scan rates (e.g., 20, 40, 60, 80, 100 mV/s).
-
Plot the anodic and cathodic peak currents against the square root of the scan rate. A linear relationship indicates that the redox process is diffusion-controlled, which is characteristic of a well-adhered, surface-confined film.[4]
-
Diagram: Experimental Workflow for Polymer Synthesis and Testing
Caption: Step-by-step workflow for poly(NEAB) synthesis and characterization.
Application II: Quantitative Evaluation as a Corrosion Inhibitor
4.1 Rationale & Experimental Causality: To validate NEAB as a corrosion inhibitor, its performance must be quantified. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful, complementary techniques for this purpose.
-
Potentiodynamic Polarization: This technique measures the current response of a metal sample as the potential is swept away from its open-circuit potential. It provides the corrosion potential (Ecorr) and, most importantly, the corrosion current (Icorr). A lower Icorr in the presence of the inhibitor directly translates to a lower corrosion rate. The inhibition efficiency (%IE) is calculated from the reduction in Icorr.[5]
-
Electrochemical Impedance Spectroscopy (EIS): EIS probes the metal/solution interface by applying a small amplitude AC potential over a range of frequencies. The resulting data, often shown as a Nyquist plot, can be modeled with an equivalent electrical circuit. The key parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value signifies a more inhibited, less corrosive system.[3]
4.2 Detailed Protocol: Potentiodynamic Polarization
-
Corrosive Medium: Prepare a 1.0 M HCl solution.
-
Inhibitor Solutions: Prepare a series of 1.0 M HCl solutions containing varying concentrations of NEAB (e.g., 50, 100, 200, 500 ppm). Include a "blank" solution with no inhibitor.
-
Electrode Preparation:
-
Working Electrode (WE): A mild steel coupon of a known surface area. Polish with successive grades of SiC paper, degrease with acetone, rinse with deionized water, and dry.
-
-
Execution:
-
Immerse the WE, RE (Ag/AgCl), and CE (Pt) in the test solution.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until it reaches a steady state.
-
Instrument Setup: Scan the potential from -250 mV to +250 mV relative to the measured OCP at a slow scan rate of 1 mV/s.
-
Data Analysis: Use Tafel extrapolation on the resulting polarization curve to determine Icorr and Ecorr.
-
Calculate Inhibition Efficiency (%IE) using the formula: %IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank is the corrosion current without inhibitor and Icorr_inh is the corrosion current with the inhibitor.
-
4.3 Detailed Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Setup: Use the same cell and electrode setup as for the polarization experiment.
-
Execution:
-
After the OCP has stabilized, apply the EIS measurement.
-
Instrument Setup: Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) at the OCP.
-
Frequency Range: Scan from a high frequency (e.g., 100 kHz) to a low frequency (e.g., 0.01 Hz).
-
-
Data Analysis:
-
Plot the data in a Nyquist plot (-Zimaginary vs. Zreal).
-
The diameter of the resulting semicircle corresponds to the Charge Transfer Resistance (Rct). A larger diameter indicates a higher Rct and better inhibition.
-
Calculate Inhibition Efficiency (%IE) using the formula: %IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank is the charge transfer resistance without inhibitor and Rct_inh is with the inhibitor.
-
4.4 Data Presentation: Sample Results Table
| Inhibitor Conc. (ppm) | Ecorr (mV vs Ag/AgCl) | Icorr (µA/cm²) | %IE (Tafel) | Rct (Ω·cm²) | %IE (EIS) |
| 0 (Blank) | -450 | 250 | - | 50 | - |
| 50 | -440 | 85 | 66.0 | 150 | 66.7 |
| 100 | -435 | 45 | 82.0 | 290 | 82.8 |
| 200 | -420 | 20 | 92.0 | 650 | 92.3 |
| 500 | -415 | 12 | 95.2 | 1100 | 95.5 |
Physicochemical & Safety Data
Proper handling and awareness of the chemical's properties are paramount for safe and effective research.
| Property | This compound | 4-Aminobenzylamine (Parent) |
| CAS Number | 1019115-71-9[6] | 4403-71-8[1] |
| Molecular Formula | C₉H₁₄N₂[6] | C₇H₁₀N₂[1] |
| Molecular Weight | 150.23 g/mol [6] | 122.17 g/mol [1] |
| Form | Not specified | Liquid[1] |
| Boiling Point | Not specified | 101 °C @ 0.05 mmHg[1] |
| Safety | Data not widely available. Handle with care as a potential corrosive/irritant. | GHS05 (Corrosive) . Causes severe skin burns and eye damage.[7] |
Safety Precaution: Based on the data for the parent compound, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
The protocols detailed in this guide provide a comprehensive framework for exploring the electrochemical applications of this compound. By leveraging established methodologies for analogous compounds, researchers can efficiently synthesize and characterize poly(NEAB) films and quantitatively assess the molecule's efficacy as a corrosion inhibitor.
Future research could focus on copolymerizing NEAB with other monomers like aniline or pyrrole to tune the resulting polymer's properties.[2] Furthermore, the primary and secondary amine groups offer sites for further chemical derivatization, opening avenues for creating highly specific sensors or advanced functional materials.
References
-
Sasikumar, Y., & Manisankar, P. (2012). Electrochemically synthesized nano size copolymer, poly (aniline-co-ethyl 4-aminobenzoate) and its spectroelectrochemical studies. ResearchGate. [Link]
-
Barbero, C., et al. (2005). Electrochemical copolymerization of aniline and ortho-aminobenzylamine. Studies on its conductivity and chemical derivatization. Synthetic Metals. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 427814, 4-Aminobenzylamine. PubChem. [Link]
- Google Patents. (1990). US4978792A - Process for producing aminobenzylamine.
-
Li, X., et al. (2020). Corrosion Inhibition Effect of N-(4-diethylaminobenzyl) Quaternary Ammonium Chitosan for X80 Pipeline Steel in Hydrochloric Acid Solution. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of conducting polymers of aniline and 4-aminobenzylamine. [Link]
-
Pharmaffiliates. (n.d.). This compound. Product Page. [Link]
-
MDPI. (2022). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. Materials. [Link]
- Google Patents. (1987). KR870002017B1 - Method for preparing aminobenzylamine.
-
Zhang, H., et al. (2019). Corrosion Inhibition Effect of N-benzyl-N-(2,4-diamino) butyl imidazoline ammonium chloride on mild steel in 1.0 M HCl solution. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]
-
ResearchGate. (n.d.). Cyclic voltammograms of ethyl violet (15 μM) at various scan rates. Scientific Diagram. [Link]
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- 7. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethyl-4-aminobenzylamine
Welcome to the technical support guide for the synthesis of N-Ethyl-4-aminobenzylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, chemists, and drug development professionals improve yield and purity in their synthetic endeavors.
Section 1: Synthetic Strategies & Key Considerations
The synthesis of this compound, a key intermediate in various research applications, can be approached through several strategic routes. The choice of method often depends on available starting materials, scale, and desired purity. The three most common strategies are:
-
Reductive Amination: A one-pot or stepwise reaction between 4-aminobenzaldehyde and ethylamine, followed by reduction of the intermediate imine. This is often the most direct and atom-economical route.[1]
-
Direct Alkylation: The reaction of 4-aminobenzylamine with an ethylating agent, such as ethyl iodide or diethyl sulfate. This method can be effective but is often plagued by over-alkylation issues.[2]
-
N-Acylation followed by Reduction: A two-step process where 4-aminobenzylamine is first acylated (e.g., with acetyl chloride) to form an amide, which is then reduced to the target ethylamine. This route offers excellent control over mono-alkylation.[3]
Comparative Workflow of Synthetic Routes
Caption: Comparison of primary synthetic routes to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reductive amination yield is very low. What are the likely causes and how can I improve it?
A1: Low yields in reductive amination are a frequent problem and typically stem from three main areas: incomplete imine formation, suboptimal reduction, or degradation of starting materials.[4]
Causality & Solutions:
-
Inefficient Imine Formation: The initial reaction between the aldehyde and the amine to form an imine is a reversible equilibrium.[1] If the imine concentration is low, the subsequent reduction step will naturally result in a poor yield.
-
Solution 1: Water Removal: The formation of an imine releases one molecule of water.[1] Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture can shift the equilibrium toward the imine product, significantly boosting its concentration before reduction.[4]
-
Solution 2: pH Optimization: Imine formation is acid-catalyzed. However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic. The optimal range is typically a mildly acidic pH of 4-5.[4] Adding a catalytic amount of acetic acid (AcOH) is a common and effective practice.[5]
-
-
Incorrect Choice of Reducing Agent: The reducing agent must be selective for the imine (or the protonated iminium ion) over the starting aldehyde.
-
Problem: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting 4-aminobenzaldehyde to 4-aminobenzyl alcohol, consuming the starting material and reducing the overall yield.[2][4]
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it preferentially reduces the iminium ion over the carbonyl group and is effective under the mildly acidic conditions required for imine formation.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[2][4]
-
-
Reaction Sequence: Performing the reaction in a single pot versus a stepwise manner can influence the outcome.
-
Solution: For sensitive substrates, a stepwise approach can be beneficial. First, stir the aldehyde, amine, and acid catalyst in a suitable solvent (like methanol or dichloroethane) for 1-2 hours to pre-form the imine.[4][5] Then, add the reducing agent to complete the reaction. This can prevent unwanted side reactions with the reducing agent.
-
Troubleshooting Workflow: Low Yield in Reductive Amination
Caption: A decision tree for troubleshooting low yields in reductive amination.
Q2: I am observing significant over-alkylation (N,N-diethyl-4-aminobenzylamine) as a side product. How can I minimize this?
A2: Over-alkylation is a classic problem when alkylating primary amines.[4] It occurs because the product, this compound (a secondary amine), is often more nucleophilic than the starting 4-aminobenzylamine (a primary amine), making it competitive for reacting with another equivalent of the ethylating species.[6]
Solutions:
-
Control Stoichiometry (Direct Alkylation): If using a direct alkylation method with an ethyl halide, precisely controlling the stoichiometry is critical but challenging. Using a large excess of the starting 4-aminobenzylamine can statistically favor mono-alkylation, but this is often impractical and requires difficult purification.
-
Use Reductive Amination: This is the most effective method to prevent over-alkylation. An imine can only form once on a primary amine, and its subsequent reduction gives the desired mono-alkylated product cleanly.[2] The secondary amine product is much less reactive toward forming an enamine with the aldehyde under these conditions, thus preventing a second addition.
-
Stepwise Acylation-Reduction: This two-step method provides the highest degree of control. By first forming the amide and then reducing it, the possibility of over-alkylation is completely eliminated.
Q3: My starting aldehyde is being reduced to 4-aminobenzyl alcohol. How do I prevent this?
A3: This side reaction is a clear indication that your reducing agent is not selective enough.
Causality & Solution:
-
Problem: As mentioned in Q1, powerful hydride donors like sodium borohydride (NaBH₄) and certainly lithium aluminum hydride (LiAlH₄) will rapidly reduce aldehydes and ketones, often faster than the imine can form and be reduced.[2][4]
-
Solution: The key is to use a reducing agent that is "tuned" to be more reactive towards the protonated iminium intermediate than a neutral carbonyl. Sodium triacetoxyborohydride (STAB) is the industry standard for this reason.[1] Its bulk and attenuated reactivity make it highly selective for the iminium ion, leaving the aldehyde starting material untouched.
Q4: How can I effectively purify the final this compound product?
A4: Purification strategy depends on the impurities present.
-
Aqueous Workup / Extraction: After the reaction, a standard aqueous workup is essential.
-
To Remove Acidic/Basic Reagents: Wash the organic layer with a mild base (like saturated sodium bicarbonate solution) to remove any acidic catalysts (e.g., acetic acid). A water wash can remove water-soluble components.
-
Acid-Base Extraction: To separate the amine product from non-basic impurities, you can perform an acid-base extraction. Extract the crude mixture with dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified amine back into an organic solvent like dichloromethane.
-
-
Flash Column Chromatography: This is the most common and effective method for achieving high purity.[7]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The polarity may need to be adjusted based on TLC analysis. Adding a small amount of triethylamine (~1%) to the mobile phase can prevent the amine product from "streaking" on the silica gel column, leading to better separation.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Reductive Amination using STAB
This protocol is designed for high selectivity and yield of the mono-ethylated product.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloroethane (DCE) or Methanol (MeOH) | Good solubility for reactants; DCE is aprotic, MeOH is protic. |
| Equivalents (Amine) | 1.2 - 1.5 eq. Ethylamine | Slight excess can help drive imine formation. |
| Equivalents (Aldehyde) | 1.0 eq. 4-Aminobenzaldehyde | Limiting reagent. |
| Catalyst | Acetic Acid (AcOH) | 0.1 - 0.2 eq. (or 5% v/v) to catalyze imine formation.[5] |
| Reducing Agent | NaBH(OAc)₃ (STAB) | 1.2 - 1.5 eq. for selective reduction of the iminium ion.[1] |
| Temperature | Room Temperature (20-25 °C) | Mild conditions prevent side reactions. |
| Reaction Time | 12 - 24 hours | Typically sufficient for completion; monitor by TLC. |
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-aminobenzaldehyde (1.0 eq.) and dichloroethane (DCE).
-
Add ethylamine (1.2 eq., often as a solution in THF or ethanol) followed by glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (STAB) (1.2 eq.) to the stirring solution. Note: Initial gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid via flash column chromatography on silica gel.
Section 4: References
-
BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines. Retrieved January 2, 2026, from
-
BenchChem. (n.d.). Troubleshooting reductive amination reaction conditions. Retrieved January 2, 2026, from
-
Reddit r/Chempros. (2024). Question about reductive amination reaction procedure. Retrieved January 2, 2026, from
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 2, 2026, from
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 2, 2026, from
-
Reddit r/Chempros. (2024). What's wrong with my reductive amination? I barely got any product. Retrieved January 2, 2026, from
-
BenchChem. (n.d.). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. Retrieved January 2, 2026, from
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved January 2, 2026, from [Link]
-
MDPI. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved January 2, 2026, from [Link]
-
Google Patents. (n.d.). Method for preparing aminobenzylamine. Retrieved January 2, 2026, from
-
BenchChem. (n.d.). Catalyst selection for optimizing N-ethyl-N-methyl-benzene-1,4-diamine synthesis. Retrieved January 2, 2026, from
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
Technical Support Center: Synthesis of N-Ethyl-4-aminobenzylamine
Welcome to the technical support center for the synthesis of N-Ethyl-4-aminobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important diamine intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and widely employed methods for the synthesis of this compound:
-
Reductive Amination: This is often the preferred one-pot method, involving the reaction of 4-aminobenzaldehyde with ethylamine in the presence of a reducing agent. This method is advantageous due to its efficiency and the use of readily available starting materials.[1]
-
Direct N-Alkylation: This method involves the reaction of 4-aminobenzylamine with an ethylating agent, such as ethyl iodide or ethyl bromide. While straightforward, this route is often plagued by a lack of selectivity, leading to multiple alkylations.[2]
Q2: I'm observing a significant amount of a higher molecular weight impurity in my reaction mixture. What is it likely to be?
A2: This is a classic issue of over-alkylation , a common side reaction in both synthetic routes. The most probable impurity is N,N-diethyl-4-aminobenzylamine . This occurs because the desired product, this compound (a secondary amine), is often more nucleophilic than the starting 4-aminobenzylamine (a primary amine), making it susceptible to a second ethylation.[3]
Q3: My reductive amination reaction is producing a significant amount of 4-aminobenzyl alcohol. What is causing this?
A3: The formation of 4-aminobenzyl alcohol is a result of the direct reduction of the starting material, 4-aminobenzaldehyde, by the reducing agent. This side reaction is particularly prevalent when using strong reducing agents like sodium borohydride (NaBH₄) under conditions that do not favor rapid imine formation.[4]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress. Use a suitable solvent system, such as ethyl acetate/hexanes, to separate the starting materials, the desired product, and any side products. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the components of the reaction mixture by their mass-to-charge ratio and fragmentation patterns.[5]
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section provides a detailed breakdown of the common side reactions and practical, field-proven strategies to minimize their formation.
Side Reaction 1: Over-alkylation to N,N-diethyl-4-aminobenzylamine
This is the most prevalent side reaction, leading to the formation of the tertiary amine, N,N-diethyl-4-aminobenzylamine.
Causality: The secondary amine product is more nucleophilic than the primary amine starting material, leading to a second alkylation event.[6]
Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a significant excess of 4-aminobenzylamine (in N-alkylation) or ethylamine (in reductive amination) to increase the probability of the ethylating agent reacting with the starting amine. |
| Slow Addition of Reagents | Add the ethylating agent (for N-alkylation) or the reducing agent (for reductive amination) slowly and at a controlled temperature to maintain a low concentration of the reactive species, favoring mono-alkylation. |
| Choice of Alkylating Agent | In direct N-alkylation, consider using less reactive ethylating agents like diethyl sulfate instead of ethyl iodide or bromide to have better control over the reaction rate. |
Side Reaction 2: Reduction of 4-aminobenzaldehyde to 4-aminobenzyl alcohol
This side reaction is specific to the reductive amination route and reduces the overall yield of the desired product.
Causality: The reducing agent reacts with the starting aldehyde before it can form the imine intermediate with ethylamine.
Mitigation Strategies:
| Strategy | Rationale |
| Choice of Reducing Agent | Employ a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents preferentially reduce the iminium ion over the aldehyde.[7] |
| Two-Step, One-Pot Procedure | First, allow the imine to form by stirring the 4-aminobenzaldehyde and ethylamine together for a period before introducing the reducing agent. This increases the concentration of the imine intermediate.[4] |
| pH Control | Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without protonating the amine, which would render it non-nucleophilic.[7] |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired synthetic pathways and the competing side reactions.
Caption: Reductive amination pathway and side reactions.
Caption: N-Alkylation pathway and over-alkylation side reaction.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is optimized to minimize the reduction of the starting aldehyde and over-alkylation.
Materials:
-
4-aminobenzaldehyde
-
Ethylamine (2.0 M solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-aminobenzaldehyde (1.0 eq) in DCE, add a solution of ethylamine (1.5 eq) in THF.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification of this compound
This protocol is designed to separate the desired product from unreacted starting materials and the over-alkylated side product.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a silica gel column in a suitable solvent system, such as 5% ethyl acetate in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes. The less polar N,N-diethyl-4-aminobenzylamine will elute first, followed by the desired this compound. The more polar 4-aminobenzylamine will elute last.
-
Pro-Tip: To improve peak shape and prevent tailing of the amines on the silica gel, it is often beneficial to add a small amount of triethylamine (0.1-1%) to the eluent.[8]
-
Collect the fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
References
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Reducing Agent. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobenzylamine. Retrieved from [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]
-
YouTube. (2021). Amine Synthesis - Limits of Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. Retrieved from [Link]
-
Green Chemistry. (n.d.). Construction of biomass-based amines via Ir-mediated N-alkylation: kinetic analysis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
Sources
Technical Support Center: Purification of N-Ethyl-4-aminobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of N-Ethyl-4-aminobenzylamine. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with purifying this compound. As Senior Application Scientists, we understand that success in the lab is not just about following steps, but about understanding the "why" behind each technique.
I. Understanding the Molecule: Key Purification Challenges
This compound is a substituted aromatic amine with two basic nitrogen centers, the primary aromatic amine and the secondary alkyl amine. This dual basicity, coupled with its susceptibility to oxidation, presents a unique set of purification challenges.
Core Molecular Properties Influencing Purification
| Property | Implication for Purification |
| Two Basic Centers | Strong interaction with acidic stationary phases (e.g., silica gel), leading to peak tailing and poor separation in column chromatography.[1][2] |
| Aromatic Amine Group | Susceptible to air and light-induced oxidation, forming colored impurities.[3] |
| Polarity | The presence of two amine groups makes it relatively polar, influencing solvent selection for recrystallization and chromatography. |
| Potential for Salt Formation | Can form salts with acidic impurities or reagents, complicating extraction and isolation.[4][5] |
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section is structured to address specific issues you may encounter during the purification of this compound.
Problem 1: My compound is streaking badly on the silica gel column, and I'm getting poor separation.
Root Cause Analysis: This is a classic issue when purifying basic compounds like this compound on standard silica gel.[1][2] The acidic silanol groups on the silica surface strongly interact with the basic amine functionalities, leading to irreversible adsorption, peak tailing, and poor resolution.[1][2]
Solutions & Methodologies:
A. Mobile Phase Modification:
-
The "Competing Base" Strategy: The most common and effective solution is to add a small amount of a competing base to your mobile phase.[2] This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Recommended Additive: Triethylamine (TEA) is a popular choice. Start with 0.1-1% (v/v) TEA in your eluent system (e.g., Hexane/Ethyl Acetate).
-
Alternative: In some cases, a few drops of aqueous ammonia in the mobile phase can also be effective, particularly when using more polar solvent systems like Dichloromethane/Methanol.[2]
-
B. Stationary Phase Modification:
-
Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica column.[1][2] These columns have a stationary phase that is less acidic and can significantly improve the chromatography of basic compounds, often allowing for simpler hexane/ethyl acetate gradients without the need for additives.[1][2]
-
Basic Alumina: Basic alumina can be a viable alternative to silica gel for the purification of basic amines.[2]
Problem 2: My purified this compound is a yellow or brown oil/solid, not the expected color.
Root Cause Analysis: Aromatic amines are notoriously prone to oxidation, which often results in the formation of colored impurities.[3] This can happen during the reaction, work-up, or even during storage if exposed to air and light.
Solutions & Methodologies:
A. Purification Technique Selection:
-
Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an excellent method for removing colored, non-volatile impurities.[6] The boiling point of the parent compound, 4-Aminobenzylamine, is 101 °C at 0.05 mmHg, which can serve as a starting point for determining the distillation parameters for its N-ethyl derivative.[7][8]
-
Recrystallization: If your compound is a solid, recrystallization is a powerful technique for removing colored impurities. The key is finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4][9]
B. Preventative Measures:
-
Inert Atmosphere: During work-up and purification, try to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[10]
Problem 3: I'm having trouble removing a closely related impurity with a similar polarity.
Root Cause Analysis: This often occurs when dealing with byproducts from the synthesis, such as starting materials or over-alkylated products. Standard purification techniques may not provide sufficient resolution.
Solutions & Methodologies:
A. Derivatization followed by Purification:
-
Concept: Temporarily convert your amine into a less polar derivative (e.g., an amide or carbamate), which will have different chromatographic properties. After purification, the protecting group can be removed to yield the pure amine.
-
Example Workflow:
-
React the crude this compound with an acylating agent (e.g., acetic anhydride or a chloroformate).
-
Purify the resulting amide/carbamate by standard column chromatography. These derivatives are typically less basic and behave better on silica gel.
-
Hydrolyze the purified derivative under acidic or basic conditions to regenerate the pure this compound.
-
B. Salt Formation and Recrystallization:
-
Concept: Exploit the basicity of your compound to form a salt, which will have drastically different solubility properties than the freebase and potentially different solubility than the impurities.[4]
-
Example Workflow:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of an acid (e.g., HCl in ether or oxalic acid in ethanol) to precipitate the corresponding salt of this compound.
-
Isolate the salt by filtration.
-
The salt can then be recrystallized to further enhance purity.
-
To recover the freebase, dissolve the purified salt in water and neutralize with a base (e.g., NaOH or NaHCO3), followed by extraction with an organic solvent.
-
III. Experimental Protocols
Protocol 1: Flash Column Chromatography with TEA-Modified Mobile Phase
-
Column Packing: Dry pack a silica gel column (230-400 mesh) with the appropriate diameter for your sample size.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry load the resulting powder onto the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% Hexane) containing 0.5% (v/v) triethylamine. Gradually increase the polarity by adding ethyl acetate (e.g., a gradient from 0% to 50% ethyl acetate in hexane, with 0.5% TEA maintained throughout).
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, co-evaporation with a solvent like dichloromethane or toluene can be effective.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) at room temperature and upon heating.[4][11] A good solvent will dissolve the compound when hot but not when cold.[4][9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to just dissolve it.
-
Decolorization (if necessary): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Visualization of Purification Strategy
Caption: Decision workflow for selecting a purification method.
V. Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase chromatography to purify this compound?
A1: Yes, reversed-phase flash chromatography can be an excellent alternative, especially for polar amines.[2] It is recommended to use a mobile phase with a high pH (alkaline conditions) to ensure the amine is in its free-base form. This increases its lipophilicity and retention on the C18 stationary phase, often leading to better separation.[2] A common mobile phase would be a gradient of water and acetonitrile containing a small amount of an amine modifier like triethylamine or ammonium hydroxide to maintain the high pH.[2]
Q2: My compound seems to be decomposing on the silica gel column, even with added triethylamine. What's happening?
A2: While TEA neutralizes the acidity of silica, some highly sensitive amines can still degrade. The silica surface can act as a catalyst for oxidation or other decomposition pathways. In this case, it is best to avoid silica gel altogether. Consider using basic alumina as your stationary phase or switching to reversed-phase chromatography. Alternatively, derivatizing the amine to a more stable form (like an amide) before chromatography is a robust strategy.
Q3: How do I know which solvent to choose for recrystallization?
A3: The general principle is "like dissolves like." Since this compound has both polar (amine) and non-polar (aromatic ring, ethyl group) characteristics, solvents of intermediate polarity often work well. Alcohols like ethanol or isopropanol are good starting points.[4] For two-solvent recrystallization, a pair of miscible solvents where your compound is soluble in one and insoluble in the other is needed (e.g., ethyl acetate/hexanes).[4] The best approach is empirical: test a range of solvents on a small scale.[11]
Q4: What are the common impurities I should be looking for?
A4: Common impurities can arise from the synthetic route. For example, if prepared by reductive amination of 4-aminobenzaldehyde with ethylamine, you might have unreacted starting materials. If synthesized by N-alkylation of 4-aminobenzylamine, you could have the starting amine or di-ethylated byproducts. It's also possible to have impurities from the reduction of a nitro group if that was a preceding step.[12][13] Always consider the specific reaction used to prepare the compound to anticipate potential impurities.
Q5: What analytical techniques are best for assessing the purity of the final product?
A5: A combination of techniques is always best.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is essential for confirming the structure and identifying any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify the molecular weights of any minor impurities.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can provide high-resolution separation and quantification of purity. Peak tailing can be an issue with amines, so a basic-deactivated column may be necessary.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity assessment.[15] Similar to flash chromatography, a modified mobile phase or a specialized column might be needed to get symmetrical peaks.
VI. References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Google Patents. US8455691B2 - Process for the purification of aromatic amines.
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
-
Börnick, H., Grischek, T., & Worch, E. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry, 371(5), 607–613. [Link]
-
Reddit. (2024). How to purify Benzylamine?[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2019, May 21). What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine?[Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Pharmaffiliates. This compound. [Link]
-
MDPI. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 27(15), 4984. [Link]
-
PubChem. 4-Aminobenzylamine. [Link]
-
West, F. G., et al. (2019). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 24(12), 2289. [Link]
-
Google Patents. KR870002017B1 - Method for preparing aminobenzylamine.
-
ACS Publications. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Organic Process Research & Development, 24(9), 1788-1796. [Link]
-
Organic Syntheses. Ethylamine, N-methyl-. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
-
ResearchGate. (2025, August 7). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. [Link]
-
NIOSH Manual of Analytical Methods. Chapter K. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. 4-Aminobenzylamine 99 4403-71-8 [sigmaaldrich.com]
- 8. 4-Aminobenzylamine | 4403-71-8 [chemicalbook.com]
- 9. mt.com [mt.com]
- 10. 4-Aminobenzylamine | 4403-71-8 | TCI AMERICA [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of N-Ethyl-4-aminobenzylamine Under Acidic Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of N-Ethyl-4-aminobenzylamine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with its degradation under acidic conditions. Our approach is rooted in established scientific principles to ensure the integrity and reliability of your experimental outcomes.
Section 1: Understanding the Degradation Profile of this compound
FAQ 1: What are the primary degradation pathways for this compound in an acidic environment?
Under acidic conditions, this compound is susceptible to two principal degradation pathways: N-dealkylation and hydrolysis of the benzylic C-N bond . The presence of an acid catalyst, typically protons (H+), facilitates these reactions.
-
N-Dealkylation: This pathway involves the cleavage of the bond between the nitrogen atom and the ethyl group. While less common under simple acidic hydrolysis, it can be facilitated by oxidative conditions that may arise during forced degradation studies. The primary products would be 4-aminobenzylamine and acetaldehyde.
-
Hydrolysis of the Benzylic C-N Bond: This is considered a more probable pathway under acidic conditions. The benzylic carbon is susceptible to nucleophilic attack by water, which is catalyzed by the protonation of the amine nitrogen. This reaction leads to the formation of 4-aminobenzyl alcohol , which is likely to be readily oxidized to 4-aminobenzaldehyde , and ethylamine . The addition of acid can facilitate the hydrogenative deprotection of N-benzyl groups[1][2][3].
The proposed primary degradation pathway is illustrated in the diagram below.
Caption: Proposed degradation pathways of this compound in acid.
Section 2: Troubleshooting Guide for Experimental Studies
This section addresses common issues encountered during the investigation of this compound degradation.
FAQ 2: I am performing a forced degradation study, but I don't see any significant degradation under acidic conditions. What could be the issue?
Several factors could contribute to a lack of observable degradation. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Acid Concentration or Temperature | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl) and/or the temperature (e.g., from room temperature to 60-80°C). | The rate of acid-catalyzed hydrolysis is dependent on both the concentration of the acid catalyst and the reaction temperature. Higher temperatures provide the necessary activation energy for the reaction to proceed at an appreciable rate. |
| Incorrect Solvent | Ensure the compound is fully dissolved. If using a co-solvent with aqueous acid, be mindful of its effect on the reaction. | For the degradation to occur in solution, the compound must be fully solubilized to interact with the acid and water. |
| Short Reaction Time | Extend the duration of the stress testing. It is recommended to take time points (e.g., 2, 6, 12, 24 hours) to monitor the degradation progress. | Degradation reactions may be slow, and insufficient time may not allow for the formation of detectable levels of degradants. |
FAQ 3: My chromatograms show multiple unexpected peaks after acid degradation. How can I identify them?
The presence of multiple peaks suggests either complex degradation pathways or the formation of secondary degradation products.
Workflow for Peak Identification:
Sources
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Ethyl-4-aminobenzylamine Derivative Synthesis
Welcome to the technical support center for the synthesis and optimization of N-Ethyl-4-aminobenzylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this important structural motif, providing not only solutions but also the underlying chemical principles to empower your experimental design.
The primary and most reliable method for synthesizing this compound and its derivatives is through the reductive amination of a corresponding 4-aminobenzaldehyde derivative with ethylamine.[1][2] This one-pot or two-step process involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.[1][3] This guide will focus on troubleshooting this critical transformation.
Core Synthesis Overview & Standard Protocol
The general workflow for this synthesis is a cornerstone of modern amine synthesis due to its efficiency and control over alkylation, avoiding the common issue of overalkylation seen with direct alkylation methods.[4][5]
Experimental Workflow Diagram
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of N-Ethyl-4-aminobenzylamine
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of N-Ethyl-4-aminobenzylamine and other basic compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing peak tailing with this compound?
A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The primary amine and secondary amine functionalities in your molecule are basic and can become protonated. These positively charged groups can then interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][4][5] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to significant peak tailing.[2][6]
Other potential causes include:
-
Column Overload : Injecting too much sample can saturate the stationary phase.[1][7][8]
-
Inappropriate Mobile Phase pH : If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and unionized forms, leading to peak distortion.[6][9][10]
-
Column Degradation : Voids in the column packing or a blocked frit can distort peak shape.[3][7]
-
Extra-column Effects : Excessive tubing length or dead volume in the system can cause band broadening and tailing.[3][6][7]
Q2: How can I confirm the cause of the peak tailing?
A2: A systematic approach is crucial. Start by calculating the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 typically indicates a problem.[7] Then, perform the following diagnostic tests:
-
Diagnose Column Overload : Prepare and inject a 10-fold dilution of your sample. If peak shape improves significantly, mass overload is the likely culprit.[1][11]
-
Assess Column Health : If the tailing has appeared suddenly or is accompanied by increased backpressure, the column may be contaminated or damaged.[7] Try flushing the column with a strong solvent. If this doesn't work, the column may need replacement.[7]
-
Evaluate the Mobile Phase : If the issue persists across different columns, the mobile phase composition is a likely contributor.
Troubleshooting Guide 1: Systematic Mobile Phase Optimization
This guide provides a systematic approach to troubleshooting peak tailing by modifying the mobile phase.
Step 1: Mobile Phase pH Adjustment
Rationale : The ionization state of both your analyte and the residual silanols on the column is pH-dependent. At a low pH (around 2-3), the silanol groups are protonated and thus less likely to interact with your protonated basic analyte through ion-exchange.[1][5][7][12]
Protocol :
-
Prepare a mobile phase with a pH of approximately 3.0 using a suitable buffer (e.g., phosphate or formate) or an acid additive (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).[12][13]
-
Equilibrate the column with the new mobile phase until a stable baseline is achieved.
-
Inject your this compound standard and observe the peak shape.
Step 2: Buffer Concentration and Type
Rationale : Insufficient buffer capacity can lead to pH shifts on the column surface, causing peak tailing.[4] Increasing the buffer concentration can enhance the ionic strength of the mobile phase and mask residual silanol activity.[12]
Protocol :
-
If using a buffer, try increasing its concentration (e.g., from 10 mM to 25-50 mM).[7][12]
-
Be mindful of buffer solubility in the organic modifier, especially with acetonitrile.[13]
-
Evaluate different buffer salts, as they can have varying effects on peak shape.
Step 3: Mobile Phase Additives (Competing Bases)
Rationale : Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[12][14][15] The competing base will preferentially interact with the silanol groups, reducing the opportunity for your analyte to have these secondary interactions.[14][15]
Protocol :
-
Add a low concentration of a competing base (e.g., 5-20 mM TEA) to the mobile phase.[13][14]
-
Adjust the mobile phase pH after the addition of the competing base.
-
Equilibrate the column and inject your sample.
-
Caution : Prolonged use of amine additives can shorten column lifetime.[14] This approach is often less necessary with modern, high-purity silica columns.[4][12]
Troubleshooting Workflow for Mobile Phase Optimization
Caption: A step-by-step workflow for mobile phase optimization.
Troubleshooting Guide 2: Systematic Column and Hardware Evaluation
If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column or the HPLC system hardware.
Step 1: Column Selection
Rationale : Not all C18 columns are the same. Older, "Type A" silica columns have more acidic and accessible silanol groups and are more prone to causing peak tailing with basic compounds. Modern, "Type B" silica columns are of higher purity and have less acidic silanols.[16] Additionally, columns with alternative stationary phases can provide better peak shapes for basic analytes.
Recommended Column Types for Basic Compounds:
| Column Type | Mechanism for Reduced Tailing |
| End-capped Columns | Residual silanol groups are chemically deactivated.[1][6][12] |
| Polar-Embedded Phases | A polar group is embedded in the alkyl chain, shielding the analyte from silanol interactions.[6][7] |
| Hybrid Silica Phases | A combination of silica and organosiloxane materials offers improved pH stability and reduced silanol activity.[16] |
| Polymer-Based Columns | These columns lack silanol groups altogether.[16] |
Step 2: Check for Column Contamination or Voids
Rationale : Over time, columns can become contaminated with strongly retained sample components, or a void can form at the head of the column.[3] Both issues can lead to poor peak shape.
Protocol :
-
Check for Contamination : If the column is contaminated, try flushing it with a strong solvent (e.g., 100% acetonitrile or methanol).[7][13]
-
Check for Voids : If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it to waste. However, this is often a temporary fix, and column replacement is usually necessary.
Step 3: Minimize Extracolumn Dead Volume
Rationale : The volume of the HPLC system outside of the column (tubing, injector, detector cell) can contribute to band broadening and peak tailing.[6]
Protocol :
-
Inspect all tubing between the injector and the column, and between the column and the detector. Replace any long or wide-bore tubing with shorter, narrower internal diameter (e.g., 0.005") PEEK tubing.[6]
-
Ensure all fittings are properly connected and not contributing to dead volume.
Chemical Interaction Diagram
Caption: Ionic interaction causing peak tailing.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
How to Avoid HPLC Column Overload - Chromatography Today. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]
-
Overload or Minor Peak? | LCGC International. [Link] 17.[14] What do Chromatograms tell us? Peak Shape: Overload using Liquid Phases - Restek. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. [Link]
-
Effect of pH on LC-MS Analysis of Amines - Waters Corporation. [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
-
Analysis of Bases – The Chromatography Method of the Old and New - Phenomenex Blog. [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchGate. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
HPLC conditions for basic compound? [December 19, 2002] - Chromatography Forum. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. moravek.com [moravek.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. labcompare.com [labcompare.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Storage and handling guidelines for N-Ethyl-4-aminobenzylamine to prevent degradation
Technical Support Center: N-Ethyl-4-aminobenzylamine
A Guide to Proper Storage, Handling, and Stability Assessment
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the necessary information to ensure the long-term stability and integrity of this reagent for your research and development projects. Aromatic amines, particularly those with benzylic protons, require careful handling to prevent degradation that can compromise experimental outcomes. This guide is structured in a question-and-answer format to directly address the challenges and questions you may encounter.
Frequently Asked Questions (FAQs): Storage & Handling
Q1: What are the ideal long-term storage conditions for this compound?
The optimal storage condition for this compound is at 2-8°C in a refrigerator.[1] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[2][3] The container should be opaque or amber-colored to protect it from light.
-
Expertise & Causality: The this compound molecule has two amine functionalities: a primary aromatic amine and a secondary benzylic amine. Both groups are susceptible to oxidation by atmospheric oxygen. This oxidation process is often catalyzed by light and accelerated at higher temperatures, leading to the formation of colored impurities and potential oligomerization. Storing the compound refrigerated slows the kinetic rate of these degradation reactions, while an inert atmosphere and protection from light minimize the primary triggers for oxidation.
Q2: The product arrived at ambient temperature, but the recommendation is refrigeration. Is it compromised?
No, the product is not necessarily compromised. Shipping conditions are typically for short durations, and the compound is stable at ambient temperature for transit.[1] However, for long-term storage to maintain purity and prevent gradual degradation, immediate transfer to the recommended 2-8°C conditions is essential upon receipt.[1]
Q3: What materials should I avoid when handling or storing this compound?
You must avoid contact with strong oxidizing agents and acids.[2]
-
Expertise & Causality:
-
Oxidizing Agents: These will aggressively and irreversibly degrade the amine groups, leading to a complex mixture of byproducts.
-
Acids: Amines are basic and will react exothermically with acids to form salts. While this may be desired for certain synthetic steps, unintentional contact can change the compound's physical state and solubility, and potentially catalyze other reactions.
-
A summary of recommended storage and handling parameters is provided below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator)[1] | Slows the rate of oxidative and thermal degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[2][3] | Displaces oxygen, preventing oxidation of the amine groups. |
| Light | Protect from Light (Amber Vial) | Prevents light-catalyzed (photochemical) degradation. |
| Container | Tightly Sealed[2] | Prevents exposure to atmospheric oxygen and moisture. |
| Incompatibilities | Strong Oxidizing Agents, Acids[2] | Prevents rapid, uncontrolled, and destructive chemical reactions. |
Troubleshooting Guide: Degradation Issues
Q4: My previously clear/light-colored this compound has developed a yellow or brown tint. What happened, and can I still use it?
A color change is the most common visual indicator of degradation. This is typically due to the oxidation of the aromatic amine, which forms highly conjugated, colored impurities.
-
Trustworthiness & Validation: Whether you can still use the material depends entirely on the sensitivity of your application.
-
For non-critical applications: If the discoloration is minor, it may still be suitable.
-
For sensitive applications (e.g., GMP synthesis, quantitative assays): Do NOT use the discolored material without first assessing its purity or repurifying it. The presence of impurities can lead to failed reactions, difficult purification, and unreliable results.
-
The diagram below illustrates the main factors leading to the degradation of this compound.
Caption: Key triggers for this compound degradation.
Q5: I suspect my material has degraded. How can I quickly check its purity?
A simple and effective method for a quick purity check is Thin-Layer Chromatography (TLC). A pure compound should ideally show a single spot, whereas a degraded sample will often show a primary spot with additional spots (impurities) at different Rf values, or streaking from the baseline.
The following workflow provides a decision-making process when degradation is suspected.
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocol: Purity Assessment by TLC
This protocol provides a general method to quickly assess the purity of this compound.
Objective: To qualitatively assess the number of components in a sample of this compound.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A non-polar/polar solvent mixture. A good starting point is 9:1 Dichloromethane (DCM) : Methanol (MeOH). This may require optimization.
-
Visualization agent: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.
-
Sample solution: Dissolve a small amount (1-2 mg) of your this compound in ~0.5 mL of DCM or Ethyl Acetate.
-
Capillary spotters or micropipette.
Methodology:
-
Prepare the Chamber: Pour the mobile phase (e.g., 9:1 DCM:MeOH) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Use a capillary spotter to apply a small, concentrated spot of your sample solution onto the origin line.
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Results:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the plate under a UV lamp (254 nm). Circle any visible spots.
-
For more sensitive detection of amine oxidation, prepare a potassium permanganate stain (a strong oxidizing agent that reacts with reducible groups). Briefly dip the plate into the stain, then gently heat it with a heat gun. Impurities often appear as yellow/brown spots on a purple background.
-
-
Interpretation: A pure sample should yield a single, well-defined spot. The presence of multiple spots indicates impurities. A streak originating from the baseline suggests the presence of highly polar impurities or potential decomposition on the silica plate.
This guide provides the foundational knowledge for handling this compound correctly. Adhering to these storage and handling guidelines will ensure the chemical's integrity, leading to more reliable and reproducible experimental results.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in N-Alkylation of Aromatic Amines
Welcome to the technical support guide for the N-alkylation of aromatic amines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve common issues encountered during these crucial transformations. This guide is structured in a question-and-answer format to directly address specific experimental challenges, explaining the underlying chemical principles to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction has a very low yield or shows no conversion. What are the primary factors to investigate?
Low or no conversion is a common starting problem that usually points to issues with reactivity or reaction conditions. The nucleophilicity of the aromatic amine and the electrophilicity of the alkylating agent are in a delicate balance, heavily influenced by the reaction environment.
Core Areas for Investigation:
-
Reactivity of Starting Materials:
-
Aromatic Amine: The nucleophilicity of the aromatic amine is paramount. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) on the aromatic ring significantly decrease the electron density on the nitrogen atom, making it a weaker nucleophile and slowing the reaction.[1][2] Conversely, electron-donating groups (EDGs) enhance reactivity.
-
Alkylating Agent: The nature of the leaving group on the alkylating agent is critical for standard Sₙ2-type reactions. The reactivity order is I > Br > Cl > F.[1] If you are using an alkyl chloride, the reaction may be sluggish and require more forcing conditions.[3] Steric hindrance on either the amine or the alkylating agent can also dramatically reduce reaction rates.[4]
-
-
Inappropriate Reaction Conditions:
-
Base Selection: The base plays a crucial role in deprotonating the amine (or the resulting ammonium salt) to regenerate the nucleophilic species. A base that is too weak may not be effective. For aromatic amines, common choices include potassium carbonate (K₂CO₃) or stronger bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) for less reactive systems.[2][5]
-
Solvent Choice: The solvent must dissolve the reactants and intermediates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can stabilize charged intermediates formed during the Sₙ2 transition state without protonating the amine.[2][5]
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate, especially with less reactive substrates.[1][2] A common temperature range is 80-140°C. However, excessively high temperatures can lead to decomposition or unwanted side reactions.
-
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low conversion.
Q2: My reaction is messy, with multiple products observed on TLC/LC-MS. How can I suppress over-alkylation to favor the mono-alkylated product?
Over-alkylation is the most prevalent side reaction in the N-alkylation of primary aromatic amines.[1][4] This occurs because the mono-alkylated secondary amine product is often more nucleophilic (and less sterically hindered) than the starting primary amine, making it more likely to react with the alkylating agent.[1][6] This leads to the formation of tertiary amines and, eventually, quaternary ammonium salts.
Caption: Competing pathways in N-alkylation of aromatic amines.
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: Using a large excess of the aromatic amine relative to the alkylating agent can statistically favor mono-alkylation, as the alkylating agent is more likely to encounter a molecule of the starting amine.[1] A ratio of 3:1 to 5:1 (amine:alkylating agent) is a good starting point, although this can be atom-inefficient.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over several hours helps to maintain its concentration at a very low level. This minimizes the chance of it reacting with the newly formed, more nucleophilic secondary amine product.[4]
-
Lower Reaction Temperature: Reducing the reaction temperature can sometimes help, as the activation energy for the second alkylation might be higher. This can slow the rate of the undesired reaction more than the desired one.[1]
-
Consider Alternative Methods: If over-alkylation remains problematic, direct alkylation may not be the best method. Alternative strategies like reductive amination are specifically designed to avoid this issue.[4][7]
Q3: Direct alkylation with alkyl halides is failing. What are the most reliable alternative methods for selective mono-N-alkylation?
When direct alkylation proves uncontrollable, switching to a more robust and selective methodology is the most effective path forward. Two powerful alternatives are Reductive Amination and Catalytic Borrowing Hydrogen.
Alternative 1: Reductive Amination
This is a highly effective two-step, one-pot process that offers excellent control over the degree of alkylation.[7][8] It involves the reaction of the aromatic amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. Since the imine forms only once, over-alkylation is completely avoided.[7]
Mechanism Overview:
-
Step 1: Amine + Aldehyde/Ketone ⇌ Imine + H₂O
-
Step 2: Imine + Reducing Agent → Alkylated Secondary Amine
Caption: Workflow for Reductive Amination.
A key consideration is the choice of reducing agent. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are capable of reducing the imine but not the starting aldehyde, preventing the formation of alcohol byproducts.[7][9]
A detailed experimental protocol for reductive amination is provided in the "Experimental Protocols" section below.
Alternative 2: Catalytic "Borrowing Hydrogen" (or Hydrogen Autotransfer)
This elegant, atom-economical strategy uses alcohols as the alkylating agents, with water as the only byproduct.[4][10] The reaction is mediated by a transition-metal catalyst (commonly based on Ru, Ir, or Ni) that temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ.[5][11] This aldehyde then undergoes the reductive amination sequence described above, with the catalyst returning the "borrowed" hydrogen to reduce the imine.
Key Advantages:
-
Green Chemistry: Uses readily available alcohols and produces only water as waste.[12][13]
-
High Selectivity: Generally provides excellent selectivity for mono-alkylation.
-
Broad Scope: Many modern catalytic systems tolerate a wide range of functional groups.[14][15]
| Parameter | Direct Alkylation (Alkyl Halide) | Reductive Amination (Aldehyde) | Borrowing Hydrogen (Alcohol) |
| Alkylating Agent | Alkyl Halide (R-X) | Aldehyde/Ketone (R-CHO) | Alcohol (R-CH₂OH) |
| Byproduct | Halide Salt (H-X) | Water | Water |
| Over-alkylation Risk | High | Very Low | Low |
| Key Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) | Transition Metal Catalyst + Base |
| Atom Economy | Moderate | Good | Excellent |
Table 1: Comparison of common N-alkylation strategies.
Q4: I need to couple my amine with an unreactive aryl chloride. Is Buchwald-Hartwig amination a good choice and what are the common pitfalls?
Yes, Buchwald-Hartwig amination is the premier choice for constructing C(sp²)-N bonds, especially when traditional SₙAr reactions fail due to an unactivated aryl halide.[16] This palladium-catalyzed cross-coupling reaction is incredibly powerful but notoriously sensitive to reaction conditions.
Common Pitfalls and Troubleshooting:
-
Catalyst System (Palladium Pre-catalyst + Ligand): This is the most critical component.
-
Aryl Chlorides: They are challenging substrates because the C-Cl bond is strong, making the initial oxidative addition step difficult.[17][18] This requires highly active catalysts, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands). Using a pre-formed Pd(0) catalyst complex can give more reproducible results than generating it in situ from sources like Pd(OAc)₂.[17]
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) are also used.[18] The base can be sensitive; for example, silyl protecting groups (like TBDMS) may be cleaved at high temperatures in the presence of strong bases.[17]
-
Solvent: Anhydrous, de-gassed solvents are mandatory to prevent catalyst poisoning. Toluene, dioxane, and THF are commonly used.[17][19]
-
Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen. Reactions must be set up under a strictly inert atmosphere (Nitrogen or Argon).
Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes the N-alkylation of aniline with benzaldehyde as a representative example.
Materials:
-
Aniline (1.0 mmol, 1.0 eq)
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (5 mL)
-
Round-bottomed flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottomed flask under an inert atmosphere, add aniline (1.0 mmol) and the chosen solvent (5 mL).
-
Add benzaldehyde (1.0 mmol) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Progress can be monitored by TLC.
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 mmol) to the mixture in portions. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylaniline.
(This protocol is adapted from methodologies described in sources referencing sodium triacetoxyborohydride as a mild and selective reducing agent for reductive aminations.[9])
Protocol 2: Catalytic N-Alkylation via Borrowing Hydrogen
This protocol is a representative example for the N-alkylation of aniline with benzyl alcohol using a ruthenium catalyst.
Materials:
-
Aniline (1.0 mmol, 1.0 eq)
-
Benzyl Alcohol (1.2 mmol, 1.2 eq)
-
[Ru]-catalyst (e.g., a commercially available Ru-pincer complex, 0.5-2 mol%)
-
Potassium tert-butoxide (tBuOK) (1.0 mmol, 1.0 eq)
-
Anhydrous Toluene (3 mL)
-
Schlenk tube or sealed vial with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the Ru-catalyst (e.g., 0.01 mmol, 1 mol%) and potassium tert-butoxide (1.0 mmol).
-
Add anhydrous toluene (3 mL), followed by aniline (1.0 mmol) and benzyl alcohol (1.2 mmol).
-
Seal the tube tightly and place it in a preheated oil bath at the recommended temperature for the specific catalyst (e.g., 110-140 °C).[1][20]
-
Stir the reaction for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS if possible.
-
After the reaction is complete, cool the tube to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the base and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
(This protocol is a generalized representation based on common procedures for transition-metal-catalyzed N-alkylation using alcohols.[15][20])
References
-
ResearchGate. (2023). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
Ghosh, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of N-alkylation of aniline with benzyl alcohol. Retrieved from [Link]
-
Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
RSC Publishing. (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Advances. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Retrieved from [Link]
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Retrieved from [Link]
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ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
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TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
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Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
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Technical Support Center: N-Ethyl-4-aminobenzylamine Reaction Mechanisms
Welcome to the Technical Support Center for N-Ethyl-4-aminobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the synthesis and reaction mechanisms of this compound. As direct literature on the reaction mechanism of this compound is sparse, this guide synthesizes information from analogous and well-established reaction classes, primarily reductive amination and direct N-alkylation, to provide a robust framework for experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound via Reductive Amination
Question: I am attempting to synthesize this compound by reacting 4-aminobenzaldehyde with ethylamine followed by reduction, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in reductive amination are a common challenge and can stem from several factors. The reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction.[1][2] Optimizing both stages is critical for a high yield.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The condensation of 4-aminobenzaldehyde and ethylamine to form the corresponding imine is a reversible equilibrium reaction that produces water.[1] If water is not removed, the equilibrium may not favor the imine, leading to a low concentration of the intermediate for the reduction step.
-
Solution: Perform the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus. Alternatively, adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture can effectively drive the equilibrium towards the imine product.[3]
-
-
Sub-optimal pH: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal as they catalyze the dehydration step.[2] If the reaction medium is too acidic, the ethylamine will be protonated, rendering it non-nucleophilic. Conversely, if the medium is too basic, the carbonyl group of the aldehyde is not sufficiently activated.
-
Solution: Buffer the reaction mixture to a pH between 4 and 5. A common method is to use a mild acid catalyst like acetic acid.
-
-
Inefficient Reduction of the Imine: The choice of reducing agent is crucial. Some reducing agents may also reduce the starting aldehyde, leading to the formation of 4-aminobenzyl alcohol as a byproduct.
-
Solution: Use a reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are less reactive towards carbonyls at neutral or slightly acidic pH.[2][4] Sodium borohydride (NaBH₄) can also be used, but it is generally less selective.[5][6]
-
-
Side Reactions: The starting materials or the product might undergo side reactions under the reaction conditions. For instance, the aromatic amino group could potentially react, or the product could undergo further alkylation.
-
Solution: Employ a one-pot reaction where the imine is reduced in situ as it is formed.[1] This keeps the concentration of the reactive imine intermediate low, minimizing potential side reactions.
-
A summary of troubleshooting strategies for low yield in reductive amination is provided in the table below.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Conversion | Incomplete imine formation | Use a Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves). | Shifts the equilibrium towards the imine product by removing water.[1] |
| Low Conversion | Sub-optimal pH | Buffer the reaction to pH 4-5 using a mild acid like acetic acid. | Catalyzes the dehydration step without deactivating the amine nucleophile.[2] |
| Byproduct Formation | Non-selective reduction | Use an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃. | These reagents are less reactive towards aldehydes at the optimal pH for imine formation.[2][4] |
| Byproduct Formation | Side reactions of intermediates | Perform a one-pot, in situ reduction. | Minimizes the concentration of reactive intermediates, reducing the likelihood of side reactions.[1] |
Issue 2: Over-alkylation during Direct N-Alkylation
Question: I am trying to synthesize this compound by direct alkylation of 4-aminobenzylamine with an ethyl halide, but I am getting a significant amount of the tertiary amine, N,N-diethyl-4-aminobenzylamine. How can I improve the selectivity for the secondary amine?
Answer: Over-alkylation is a classic problem in the direct N-alkylation of primary amines.[7][8] This is because the secondary amine product is often more nucleophilic than the starting primary amine, making it more likely to react with the alkylating agent.[8][9]
Potential Causes & Solutions:
-
Relative Reactivity of Amines: The product, this compound, is a secondary amine and is generally a stronger nucleophile than the starting primary amine, 4-aminobenzylamine. This leads to a "runaway" reaction where the desired product is consumed to form the tertiary amine.[8]
-
Solution 1: Use a Large Excess of the Primary Amine: By using a significant excess of 4-aminobenzylamine relative to the ethyl halide, you can statistically favor the reaction of the ethyl halide with the more abundant primary amine. However, this approach can be atom-inefficient and may require challenging purification steps.
-
Solution 2: Slow Addition of the Alkylating Agent: Adding the ethyl halide dropwise or via a syringe pump helps to maintain a low concentration of the alkylating agent in the reaction mixture. This reduces the probability of it reacting with the newly formed, more reactive secondary amine.[7]
-
Solution 3: Use a Protecting Group: The primary amine can be protected with a group that can be easily removed after the alkylation step. For example, forming a trifluoroacetyl derivative allows for mono-N-ethylation, after which the protecting group can be cleaved.[10]
-
-
Reaction Conditions: The choice of base and solvent can influence the selectivity of the reaction.
-
Solution: Use a non-nucleophilic, sterically hindered base to deprotonate the primary amine without competing in the alkylation reaction. An inorganic base like anhydrous potassium carbonate can also be effective.[11] The reaction should be run at the lowest temperature that allows for a reasonable reaction rate to minimize over-alkylation.
-
The workflow for troubleshooting over-alkylation is depicted in the diagram below.
Caption: Troubleshooting workflow for over-alkylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high purity?
A1: Reductive amination is generally considered the most reliable and selective method for preparing secondary amines like this compound.[2][8][12] This method avoids the common issue of over-alkylation encountered in direct N-alkylation with alkyl halides.[9] By forming an imine intermediate from 4-aminobenzaldehyde and ethylamine, which is then reduced in situ, the reaction is highly controlled and typically provides a cleaner product with higher yields.[2]
Q2: Which analytical techniques are best for confirming the successful synthesis and purity of this compound?
A2: A combination of spectroscopic and chromatographic techniques is recommended for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation. In the ¹H NMR spectrum, you should look for the appearance of an ethyl group (a quartet and a triplet), and the disappearance of the aldehyde proton from the starting material.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the conversion of functional groups. You should observe the disappearance of the C=O stretch of the aldehyde and the appearance of N-H stretching and bending vibrations characteristic of a secondary amine.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Chromatography (TLC, GC, or HPLC): These techniques are essential for assessing the purity of the product and for monitoring the progress of the reaction.
Q3: Can I use 4-nitrobenzaldehyde as a starting material instead of 4-aminobenzaldehyde?
A3: Yes, it is possible to use 4-nitrobenzaldehyde. The synthesis would involve a tandem reaction where the nitro group is reduced to an amine, which then participates in the reductive amination with ethylamine.[12] This can be achieved using catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd/C or Raney Nickel).[13] The catalyst can reduce both the nitro group and the imine intermediate. However, careful control of reaction conditions is necessary to avoid reduction of the aromatic ring.[12]
Section 3: Experimental Protocol
Synthesis of this compound via One-Pot Reductive Amination
This protocol describes a reliable method for the synthesis of this compound from 4-aminobenzaldehyde and ethylamine using sodium triacetoxyborohydride.
Materials:
-
4-aminobenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in DCE or THF (approximately 0.1-0.2 M concentration).
-
Add ethylamine solution (1.1 eq) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC to observe the consumption of the aldehyde.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Be cautious as gas evolution may occur.
-
Continue to stir the reaction at room temperature overnight (12-16 hours).
-
Upon completion (as monitored by TLC), quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Simplified reaction mechanism for reductive amination.
References
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones. Frontiers in Chemistry. [Link]
- BenchChem. (2025).
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- BenchChem. (2025).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. American Chemical Society. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. [Link]
- Kim, J. H., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reisman, S. E., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Defense Technical Information Center. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]
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Chegg. (2021). Solved ethylamine NaBH,CN One problem with reductive. Chegg.com. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
Sciencemadness Discussion Board. (2006). Amine alkylation help needed. Sciencemadness.org. [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. GCTLC. [Link]
-
Yamamoto, H., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. [Link]
-
Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Johnstone, R. A. W., et al. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. [Link]
- Google Patents. (n.d.). US4978792A - Process for producing aminobenzylamine.
-
ResearchGate. (n.d.). Synthesis of conducting polymers of aniline and 4-aminobenzylamine. ResearchGate. [Link]
-
ResearchGate. (2025). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Darshani, N. G. A., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData. [Link]
- BenchChem. (2025). An In-depth Technical Guide to Chlorinated Aminobenzylamines: A Review of 2- and 3-Substituted Isomers. BenchChem.
-
RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. ResearchGate. [Link]
-
Yamamoto, H., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. [Link]
Sources
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Technical Support Center: Preventing Oxidation of N-Ethyl-4-aminobenzylamine During Workup
Welcome to the technical support center for handling N-Ethyl-4-aminobenzylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this compound, particularly its susceptibility to oxidation during experimental workup procedures. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your material.
The Challenge: Understanding the Instability of this compound
This compound is a substituted aromatic amine, a class of compounds known for their utility in organic synthesis and pharmaceutical development.[1][2] The structure contains two amine functionalities: a primary benzylic amine and a secondary N-ethylaniline moiety. Both the primary amine and the electron-rich aromatic ring are susceptible to oxidation, which can occur upon exposure to atmospheric oxygen, especially in the presence of light, metal ions, or basic conditions. This degradation leads to the formation of colored impurities, complicates purification, and compromises sample purity and yield.
The primary oxidation pathway is believed to involve the formation of radical cations, which can then undergo further reactions to form a complex mixture of colored polymeric byproducts.[3] The presence of two amine groups can exacerbate this issue.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is colorless initially but turns yellow/brown upon standing. What is happening?
A1: This is a classic sign of air oxidation. Aromatic amines, especially those with electron-donating groups like the amino and ethylamino substituents, are prone to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light. To mitigate this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in an amber vial or a flask wrapped in aluminum foil to protect it from light.[4] Storing at a reduced temperature (e.g., 2-8°C) can also slow the degradation process.
Q2: During my aqueous workup, the organic layer containing my product develops a dark color. How can I prevent this?
A2: The workup phase is a point of high vulnerability for oxidation. Vigorous mixing of the organic and aqueous layers increases the surface area exposed to dissolved oxygen. To minimize oxidation during workup, it is crucial to work quickly and, if possible, use deoxygenated solvents. This can be achieved by bubbling nitrogen or argon through your solvents for 15-30 minutes before use. Additionally, adding a small amount of a reducing agent or antioxidant to the wash solutions can be beneficial.
Q3: Can I use a standard basic wash (e.g., NaHCO₃ or NaOH) during the workup?
A3: While a basic wash is often necessary to remove acidic impurities, prolonged exposure to strong bases can accelerate the oxidation of aromatic amines. If a basic wash is required, use a dilute solution (e.g., 5% NaHCO₃) and minimize the contact time. It is also advisable to perform this step using deoxygenated solutions and under an inert atmosphere if the compound is particularly sensitive.
Q4: My NMR spectrum shows a complex mixture of impurities after workup, but the initial reaction crude looked clean by TLC. What could be the issue?
A4: This suggests that degradation is occurring during the workup and purification process. Aside from oxidation, aromatic amines can also be sensitive to residual acids or metals from the preceding reaction step. Ensure that any acid catalysts are thoroughly neutralized and consider that metal catalysts (e.g., from a reduction) can promote oxidation.[5] Purification by column chromatography can also be a source of degradation if the silica gel is slightly acidic or if the elution time is long.
In-Depth Troubleshooting Guides
Issue 1: Persistent Product Discoloration During Aqueous Extraction
If you consistently observe darkening of your organic layer during extraction, even after implementing basic precautions, consider the following advanced strategies.
Root Cause Analysis:
-
Atmospheric Oxygen: The primary culprit is dissolved oxygen in your extraction and wash solvents.
-
Metal Ion Contamination: Trace metal ions, particularly copper and iron, are potent catalysts for amine oxidation.[5][6] These can be introduced from reagents, glassware, or even spatulas.
-
pH Effects: As discussed, basic conditions can promote oxidation.
Advanced Solutions & Protocols:
-
Inert Atmosphere Workup: Perform the entire workup under a positive pressure of nitrogen or argon. This involves using a Schlenk line or a glove box and transferring solvents via cannula.
-
Use of Antioxidants: Incorporate a suitable antioxidant into your workup solutions.
| Antioxidant/Reducing Agent | Recommended Concentration | Application Notes |
| Sodium Sulfite (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅) | 5-10% (w/v) in aqueous washes | Effective oxygen scavengers. Prepare solutions fresh. |
| Ascorbic Acid (Vitamin C) | 1-5% (w/v) in aqueous washes | A mild, organic-soluble reducing agent. Can be used in both aqueous and, to a limited extent, organic phases. |
| Butylated Hydroxytoluene (BHT) | 0.1-0.5% (w/v) in the organic solvent | A radical scavenger that is soluble in most organic solvents.[7] Can be added to the extraction solvent at the start of the workup. |
-
Metal Chelators: If metal-catalyzed oxidation is suspected, wash the organic layer with a dilute aqueous solution of a chelating agent.
| Chelating Agent | Recommended Concentration | Application Notes |
| Ethylenediaminetetraacetic acid (EDTA) | 0.01 - 0.05 M aqueous solution | Forms stable complexes with many metal ions, sequestering them and preventing their catalytic activity.[5] |
Issue 2: Degradation on Silica Gel During Column Chromatography
A common issue is the appearance of colored bands on the column and the isolation of an impure, discolored product.
Root Cause Analysis:
-
Acidic Silica: Standard silica gel is slightly acidic, which can protonate the amine, making it more susceptible to oxidation or causing it to streak on the column.
-
Prolonged Exposure: Long residence times on the column increase the product's exposure to air and the stationary phase.
Advanced Solutions & Protocols:
-
Deactivating the Silica Gel:
-
Method A (Base Treatment): Prepare a slurry of silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites on the silica surface.
-
Method B (Alternative Sorbents): Consider using neutral or basic alumina, or a polymer-based stationary phase if your compound is extremely sensitive.
-
-
Solvent System Optimization:
-
Deoxygenate Eluents: Before running the column, sparge your solvent mixture with nitrogen or argon for 20-30 minutes.
-
Incorporate Antioxidants: Adding a very small amount of BHT (e.g., 0.01%) to the eluent can sometimes help protect the compound during chromatography.
-
-
Flash Chromatography: Use flash chromatography techniques to minimize the purification time.[8] Avoid gravity columns which can be very slow.
Visualizing the Workflow: A Protective Strategy
The following diagram outlines a robust workflow designed to minimize oxidation from the point of reaction completion through to the isolation of the pure product.
Sources
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Validation & Comparative
A Comparative Analysis of the Reactivity of N-Ethyl-4-aminobenzylamine and 4-aminobenzylamine for Drug Development
A Senior Application Scientist's Guide to Understanding Nucleophilicity in Primary vs. Secondary Aromatic Amines
In the landscape of drug discovery and development, the nuanced reactivity of bifunctional molecules is a critical parameter influencing lead optimization and the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the reactivity of N-Ethyl-4-aminobenzylamine and 4-aminobenzylamine, two structurally similar yet distinct aromatic amines. Understanding their differential reactivity is paramount for researchers designing synthetic routes and predicting potential metabolic pathways.
Introduction: The Significance of Aromatic Amines in Medicinal Chemistry
Aromatic amines are privileged scaffolds in medicinal chemistry, forming the backbone of a vast array of therapeutic agents. Their utility stems from their ability to act as versatile nucleophiles in a variety of bond-forming reactions, most notably in the synthesis of amides, sulfonamides, and through N-alkylation. The two compounds at the center of this guide, 4-aminobenzylamine and its N-ethylated counterpart, this compound, both possess two amine functionalities with distinct electronic and steric environments: a primary aromatic amine and a primary or secondary benzylic amine. This dual reactivity presents both opportunities and challenges in chemical synthesis.
4-Aminobenzylamine features a primary aromatic amine and a primary benzylic amine.[1] The lone pair of electrons on the aromatic nitrogen can be delocalized into the benzene ring, which reduces its basicity and nucleophilicity compared to the aliphatic benzylic amine.[2] In contrast, the benzylic amine's lone pair is more localized and readily available for nucleophilic attack.
This compound is a derivative where the benzylic amine is secondary, bearing an ethyl group. This substitution introduces both electronic and steric changes that significantly modulate its reactivity profile compared to the parent compound.
Theoretical Framework: Electronic and Steric Effects on Reactivity
The reactivity of an amine is primarily governed by two factors: the availability of the nitrogen's lone pair of electrons (nucleophilicity and basicity) and the steric hindrance around the nitrogen atom.
Electronic Effects:
-
Inductive Effect: The ethyl group on the secondary amine of this compound is an electron-donating group. This positive inductive effect increases the electron density on the nitrogen atom, making it a stronger base and, in many cases, a more potent nucleophile compared to the primary benzylic amine of 4-aminobenzylamine.[3]
-
Aromaticity: The primary aromatic amine in both molecules is significantly less basic and nucleophilic than the benzylic amine. This is due to the delocalization of the nitrogen's lone pair into the π-system of the benzene ring, which stabilizes the lone pair and makes it less available for donation.[2]
Steric Effects:
-
Steric Hindrance: The presence of the ethyl group in this compound creates more steric bulk around the benzylic nitrogen compared to the primary benzylic amine of 4-aminobenzylamine.[3] This steric hindrance can impede the approach of electrophiles, potentially slowing down the rate of reaction, especially with bulky substrates.[4][5] The interplay between the increased electronic donation and the increased steric hindrance often dictates the overall reactivity.[6]
Comparative Reactivity: Experimental Evidence and Data
To provide a quantitative comparison, we will consider a common reaction in drug development: N-acylation with an acyl chloride. This reaction is fundamental to the formation of amide bonds, a ubiquitous linkage in pharmaceutical compounds.
| Compound | Relative Initial Rate of N-Acylation (Benzylic Amine) | Relative Initial Rate of N-Acylation (Aromatic Amine) |
| 4-Aminobenzylamine | 1.00 | 0.05 |
| This compound | 0.75 | 0.04 |
Disclaimer: The data presented is illustrative and based on established principles of organic chemistry. Actual reaction rates may vary depending on specific reaction conditions.
Interpretation of Data:
-
As expected, the benzylic amine in both molecules is significantly more reactive towards acylation than the aromatic amine due to the higher localization of the lone pair. In reactions with 4-aminobenzylamine, the aliphatic amine reacts preferentially over the aromatic amine.[7]
-
The initial rate of acylation of the secondary benzylic amine in this compound is slightly lower than that of the primary benzylic amine in 4-aminobenzylamine. This suggests that in this specific transformation, the steric hindrance introduced by the ethyl group outweighs the activating inductive effect.[3][8]
Experimental Protocols
To empirically determine the relative reactivity of these two amines, the following experimental protocols can be employed.
Competitive N-Acylation Experiment
This experiment is designed to directly compare the nucleophilicity of the benzylic amines of both compounds in a single reaction vessel.
Caption: Workflow for the competitive N-acylation experiment.
Detailed Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzylamine (1.0 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of benzoyl chloride (0.5 mmol) in anhydrous DCM (5 mL) to the stirred amine solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Isolation and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture by Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy to determine the ratio of the two amide products.
Kinetic Study of N-Alkylation
This experiment aims to quantify the rate of N-alkylation for each compound individually.
Caption: Workflow for the kinetic analysis of N-alkylation.
Detailed Protocol:
-
Stock Solutions: Prepare 0.1 M stock solutions of 4-aminobenzylamine, this compound, and benzyl bromide in anhydrous acetonitrile (ACN).
-
Kinetic Run: In a thermostated reaction vessel at 25°C, mix equal volumes of the amine stock solution and the benzyl bromide stock solution. Start a timer immediately upon mixing.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a solution of a large excess of a non-interfering primary amine (e.g., morpholine) in ACN to consume any remaining benzyl bromide.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting amine and the formed product.
-
Data Processing: Plot the natural logarithm of the concentration of the starting amine versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant.
Conclusion and Practical Implications
The comparison between this compound and 4-aminobenzylamine highlights the delicate balance between electronic and steric effects in determining the reactivity of aromatic amines. While the ethyl group in this compound enhances the electron density on the benzylic nitrogen, the accompanying steric hindrance can modulate its nucleophilicity, making it slightly less reactive in some transformations compared to the primary benzylic amine of 4-aminobenzylamine.
For drug development professionals, these differences have significant implications:
-
Selective Functionalization: The differential reactivity of the two amine groups within each molecule allows for selective functionalization. The benzylic amine can be selectively targeted over the aromatic amine under controlled conditions.
-
Reaction Optimization: When designing synthetic routes, the choice between a primary or a secondary benzylic amine will influence reaction conditions. Reactions with this compound may require slightly more forcing conditions or longer reaction times to overcome steric hindrance.
-
Metabolic Stability: The presence of the N-ethyl group can influence the metabolic stability of a drug candidate. Secondary amines can be subject to different metabolic pathways than primary amines, a factor to consider in drug design.
By understanding the fundamental principles that govern the reactivity of these and similar building blocks, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.
References
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Fiveable. (n.d.). Nucleophilicity of Amines Definition. Retrieved from [Link]
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Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
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Mayr, H., Breugst, M., & Ofial, A. R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(3), 864–873. [Link]
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Mayr, H., Breugst, M., & Ofial, A. R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. Request PDF. Retrieved from [Link]
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StudySmarter. (2022, January 19). Basicity and Nucleophilicity of Amines. Retrieved from [Link]
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Ponec, R., & Yuzhakov, G. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(16), 3024–3030. [Link]
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El-Baih, F. M., Al-Subaie, F. A., & El-Gazzar, A. B. A. (2017). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 22(4), 649. [Link]
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Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of conducting polymers of aniline and 4-aminobenzylamine. Retrieved from [Link]
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Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2021). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Catalysis Science & Technology, 11(22), 7353–7358. [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized N-Ethyl-4-aminobenzylamine
Executive Summary
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. N-Ethyl-4-aminobenzylamine, a key building block in various synthetic pathways, requires robust analytical methods to quantify its purity and impurity profile accurately. This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound, with a primary focus on the classical, yet powerful, method of non-aqueous potentiometric titration. We will delve into the underlying chemical principles, provide a validated, step-by-step titration protocol, and objectively compare its performance against modern chromatographic alternatives such as HPLC and GC. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and fit-for-purpose analytical strategy for this and similar aromatic amine compounds, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
The Critical Role of Purity for this compound
This compound (C₉H₁₄N₂, Mol. Wt. 150.23) is a dibasic amine, possessing both a primary aromatic amine and a secondary aliphatic amine functional group.[4] The presence of these two basic centers dictates its chemical reactivity and makes it a versatile synthetic intermediate. However, impurities—such as starting materials, by-products, or degradation products—can have a significant impact on the quality, safety, and efficacy of the final drug product.[5] Regulatory bodies, guided by ICH Q3A(R2), mandate strict control and characterization of any impurity present at levels above the identification threshold (typically ≥0.10%).[5][6] Therefore, a precise and accurate purity assessment is not merely a quality control metric but a critical regulatory requirement.
Foundational Principles: Titrimetric Analysis of Aromatic Amines
While seemingly straightforward, the titration of this compound requires careful consideration of its chemical nature.
-
Dual Basicity: The aliphatic secondary amine is significantly more basic than the aromatic primary amine. In an aqueous solution, both amines behave as weak bases, making it difficult to achieve a sharp, discernible endpoint using standard aqueous acid-base titration.[7]
-
The Non-Aqueous Advantage: To overcome this challenge, non-aqueous acid-base titration is the method of choice.[8] By using a differentiating solvent, it is theoretically possible to titrate the two amine groups separately. However, for a total purity assay, a leveling solvent is preferred. Glacial acetic acid is an ideal leveling solvent; it is sufficiently acidic to protonate even very weak bases, enhancing their basicity relative to the solvent.[9]
-
The Titrant of Choice: Perchloric acid (HClO₄) dissolved in glacial acetic acid is the strongest acid available for non-aqueous titrations.[9] It readily donates a proton to form the acetonium ion (CH₃COOH₂⁺), which then titrates the amine, ensuring a sharp and clear potential jump at the equivalence point for even weak bases.[9]
The Titration Reaction: B + CH₃COOH₂⁺ → BH⁺ + CH₃COOH (Where B represents the amine functional group)
Primary Method: A Validated Potentiometric Titration Protocol
Potentiometric titration, which relies on monitoring the potential change with a pH electrode, eliminates the subjectivity of colorimetric indicators and is the standard for this application.
Workflow for Titrimetric Purity Assessment
Caption: Workflow for the purity determination of this compound by potentiometric titration.
Detailed Step-by-Step Methodology
1. Reagents and Equipment:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Anhydrous glacial acetic acid.
-
Primary Standard: Potassium hydrogen phthalate (KHP), dried at 120 °C for 2 hours.
-
Equipment: Autotitrator with a combination glass pH electrode suitable for non-aqueous solutions, analytical balance, volumetric flasks, burette.
2. Titrant Standardization:
-
Accurately weigh approximately 400 mg of dried KHP into a beaker.
-
Dissolve in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Titrate with the 0.1 M perchloric acid solution to the potentiometric endpoint.
-
Perform in triplicate and calculate the exact molarity of the titrant. Standardization is a critical first step to ensure the accuracy of the entire method.[10][11]
3. Sample Analysis:
-
Accurately weigh approximately 150 mg of the synthesized this compound into a clean, dry beaker.
-
Add 50 mL of glacial acetic acid and stir until fully dissolved.
-
Immerse the electrode in the solution and ensure the stirrer is not creating a vortex that could damage the electrode.
-
Titrate the sample solution with the standardized 0.1 M perchloric acid. The titrator should be programmed to add titrant in smaller increments near the expected equivalence point to ensure high resolution.
-
The equivalence point is the volume of titrant corresponding to the maximum inflection of the titration curve.
4. Calculation: The purity of this compound is calculated as follows:
Purity (%) = (V × M × (MW / n)) / W_sample × 100
Where:
-
V: Volume of HClO₄ titrant used at the equivalence point (L).
-
M: Molarity of the standardized HClO₄ titrant (mol/L).
-
MW: Molecular weight of this compound (150.23 g/mol ).
-
n: Number of reacting groups (n=2, as both amine groups will be protonated by the strong acid in a leveling solvent).
-
W_sample: Weight of the sample (g).
Ensuring Method Reliability: Validation According to USP <1225>
A titration method used for pharmaceutical analysis must be validated to prove it is suitable for its intended purpose.[10][12] The key validation parameters are summarized below.
| Parameter | Purpose | Acceptance Criteria | Experimental Approach |
| Specificity | To ensure the titration is measuring only the analyte of interest. | The method should be unaffected by impurities or excipients. | Titrate a placebo (all components except the analyte). Spike the analyte with known impurities and confirm no interference at the equivalence point. |
| Linearity | To demonstrate a proportional relationship between sample amount and titrant volume. | Coefficient of determination (R²) ≥ 0.999. | Analyze at least five concentrations across a range of 80% to 120% of the target sample weight. Plot sample weight vs. titrant volume.[11] |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery for the assay of a known standard. | Perform the assay on a reference standard of known purity at three concentration levels (e.g., 80%, 100%, 120%), with three replicates each (9 determinations total).[10] |
| Precision | The degree of agreement among individual test results. | Repeatability: RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%. | Repeatability: 6 replicate determinations at 100% of the target concentration.Intermediate Precision: Repeat the test on a different day with a different analyst or equipment. |
A Comparative Analysis: Titration vs. Chromatographic & Spectroscopic Methods
While titration is an excellent method for determining the total base content (assay), it is not an impurity-specific method. For a complete purity profile, chromatographic techniques are indispensable.
| Method | Principle | Advantages | Disadvantages | Best For |
| Potentiometric Titration | Measures total basicity via reaction with a standardized acid.[13][14] | High precision and accuracy for assay; low cost; robust; an absolute method. | Non-specific; cannot distinguish between the analyte and basic impurities; lower sensitivity. | Assay (purity content) determination for bulk material; routine QC. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Physical separation of components based on their affinity for a stationary and mobile phase.[15] | High specificity (separates impurities); can quantify known and unknown impurities; high sensitivity. | Requires a reference standard for quantification; more complex method development; higher instrument cost. | Impurity profiling; stability testing; quantification of specific impurities. |
| Gas Chromatography (GC) with FID/MS Detection | Separation of volatile components in the gas phase.[16][17] | Excellent for volatile organic impurities, residual solvents, and starting materials.[18] | May require derivatization for non-volatile or polar analytes like amines;[19][20] high temperatures can degrade labile compounds. | Analysis of volatile starting materials (e.g., ethylamine) and residual solvents. |
| Quantitative NMR (qNMR) | Measures the analyte signal relative to a certified internal standard of known purity. | An absolute primary method; does not require a reference standard of the analyte; provides structural information. | Lower sensitivity than chromatography; requires specialized equipment and expertise; higher cost per sample. | Certifying reference standards; purity assessment without an analyte-specific standard. |
Decision Framework for Method Selection
Choosing the right analytical method depends on the specific goal of the analysis. The following decision tree provides a logical framework for method selection.
Caption: A decision-making framework for selecting the appropriate analytical method.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of synthesized this compound, a single method is rarely sufficient. The most robust strategy involves an integrated approach:
-
Potentiometric Titration: Employed as the primary method for an accurate, precise, and cost-effective assay of the bulk substance's total purity. Its validation ensures it is a reliable tool for routine quality control.
-
HPLC: Utilized as an orthogonal method to develop a detailed impurity profile, separating and quantifying individual related substances. This is essential for meeting regulatory requirements under ICH Q3A.[3]
-
GC: Applied where necessary to control for volatile impurities and residual solvents that may not be detected by HPLC.
By combining the absolute, high-precision data from titration with the high-specificity impurity profiling from chromatography, researchers and drug development professionals can build a complete and defensible analytical data package, ensuring the quality and safety of their synthesized materials.
References
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Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. Available at: [Link]
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European Pharmaceutical Review. (2022). Guide: Validation of titration methods. Available at: [Link]
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LabRulez LCMS. (n.d.). Recommendations for titration methods validation. Available at: [Link]
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A-Z of AI. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
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AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Available at: [Link]
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Agilent. (2011). Analysis of impurities in anhydrous mono- and trimethylamine. Available at: [Link]
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International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
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The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Available at: [Link]
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ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Available at: [Link]
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Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Available at: [Link]
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NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]
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NIH. (n.d.). A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. PMC. Available at: [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Available at: [Link]
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RSC Publishing. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Available at: [Link]
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BYJU'S. (n.d.). Acid Base Titration. Available at: [Link]
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BC Open Textbooks. (n.d.). Acid-Base Titrations – Introductory Chemistry – 1st Canadian Edition. Available at: [Link]
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Pharmaffiliates. (n.d.). CAS No: 1019115-71-9 | Chemical Name: this compound. Available at: [Link]
-
PubChem. (n.d.). 4-Aminobenzylamine. Available at: [Link]
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A Comparative Guide to N-Ethyl-4-aminobenzylamine and Its Positional Isomers for Research and Development
In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. Aromatic amines, in particular, are foundational building blocks where subtle structural changes between isomers lead to significant functional differences.[1][2] This guide provides an in-depth comparative analysis of N-Ethyl-4-aminobenzylamine and its ortho- (2-) and meta- (3-) isomers, offering a crucial resource for researchers, scientists, and drug development professionals aiming to harness the specific characteristics of these compounds.
We will explore the nuances of their synthesis, purification, and characterization, supported by experimental data and established protocols. The objective is to equip you with the foundational knowledge to select the appropriate isomer and methodology for your specific research application, from synthesizing pharmaceutical compounds to developing novel polymers.[3]
Structural Overview and Isomeric Considerations
N-Ethyl-aminobenzylamine consists of a benzylamine core with two key functional groups: a primary aromatic amine (-NH₂) and a secondary aliphatic amine (-NH-Ethyl). The relative positions of these two nitrogen-containing groups on the benzene ring define the three positional isomers: ortho (2-), meta (3-), and para (4-).
This positional variation is the primary determinant of the molecule's electronic properties, steric hindrance, hydrogen bonding capability, and, consequently, its reactivity and interaction with biological targets. The para-isomer, this compound, often presents a more linear and symmetric structure, which can influence crystal packing and receptor binding compared to the more sterically crowded ortho-isomer or the electronically distinct meta-isomer.
Caption: Positional isomers of N-Ethyl-aminobenzylamine.
Synthesis Strategies: A Comparative View
The most common and versatile method for synthesizing these isomers is reductive amination .[3][4][5] This one-pot reaction involves the condensation of an appropriate aminobenzaldehyde isomer with ethylamine to form an intermediate imine, which is then immediately reduced to the final secondary amine.[4][5]
Causality in Reagent Selection: The choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are unsuitable as they would prematurely reduce the starting aldehyde to an alcohol.[6] Therefore, milder reducing agents that selectively reduce the protonated imine (iminium ion) intermediate are required. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this, being effective under the weakly acidic conditions that favor imine formation.[3][6]
An alternative synthetic route is the direct alkylation of the parent aminobenzylamine isomer with an ethyl halide (e.g., ethyl bromide).[3] However, this method carries a higher risk of over-alkylation, potentially yielding a tertiary amine. Achieving mono-alkylation often requires careful control of stoichiometry and reaction conditions.
Caption: General workflow for isomer synthesis via reductive amination.
Comparative Physicochemical and Spectroscopic Properties
The position of the amino group significantly impacts the physical and spectroscopic properties of the isomers. These differences are crucial for both purification and identification.
| Property | N-Ethyl-2-aminobenzylamine (ortho) | N-Ethyl-3-aminobenzylamine (meta) | This compound (para) | Rationale for Differences |
| Boiling Point | Lower | Intermediate | Higher | The para-isomer's symmetry allows for more efficient crystal lattice packing and stronger intermolecular forces, leading to a higher boiling point. The ortho-isomer may exhibit intramolecular hydrogen bonding, reducing intermolecular interactions. |
| pKa (Aromatic NH₂) | Lower | Higher | Intermediate | The basicity of the aromatic amine is influenced by resonance and inductive effects. The meta position is least affected by the electron-withdrawing nature of the benzylamine group, making it the most basic. |
| ¹H NMR (Ar-H) | Complex, overlapping multiplet | Distinct multiplets | Two distinct doublets (AA'BB' system) | The symmetry of the para-isomer simplifies the aromatic region of the spectrum into a characteristic pattern. The ortho and meta isomers show more complex splitting due to the lack of symmetry. |
| IR (N-H Stretch) | Broader, may show single peak | Two distinct peaks (~3450, 3350 cm⁻¹) | Two distinct peaks (~3430, 3340 cm⁻¹) | The ortho-isomer's potential for intramolecular hydrogen bonding between the two amine groups can cause its N-H stretching bands to broaden or merge. Primary aromatic amines typically show two N-H stretching bands (asymmetric and symmetric).[7][8] |
Chromatographic Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating and quantifying these isomers, a critical step for quality control and reaction monitoring.[2][9][10] Given their structural similarity, achieving baseline separation requires careful method development.
Expert Insight on Method Development: A reverse-phase C18 column is a robust starting point. The key to separation lies in exploiting the subtle differences in polarity and basicity.
-
Mobile Phase: A buffered mobile phase (e.g., phosphate buffer) is essential. By controlling the pH, one can modulate the protonation state of the amine functional groups. At a pH slightly below the pKa of the aromatic amines, the isomers will have differing degrees of positive charge, leading to differential retention times on the nonpolar stationary phase.
-
Organic Modifier: Acetonitrile or methanol is used to control the overall elution strength. A gradient elution (gradually increasing the organic modifier concentration) is often necessary to resolve all three isomers effectively in a single run.[2]
-
Ion-Pairing: For particularly challenging separations, adding an ion-pairing reagent like 1-hexanesulfonic acid can enhance resolution by forming neutral ion pairs with the protonated amines, which have distinct hydrophobicities.[10]
Experimental Protocols
Protocol: Synthesis of this compound via Reductive Amination
This protocol is a self-validating system, including steps for reaction monitoring and product confirmation.
-
Reagent Preparation: In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 eq) in methanol. Add ethylamine (1.2 eq, often as a solution in ethanol or THF).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the aldehyde and the formation of the imine intermediate. This step validates the initial condensation.
-
Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. The exotherm should be controlled to prevent side reactions.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC/LC-MS until the imine intermediate is fully consumed.
-
Workup: Quench the reaction by slowly adding 1M HCl until gas evolution ceases (destroys excess hydride). Basify the solution with 2M NaOH to a pH > 10.
-
Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Protocol: HPLC Method for Isomer Separation
-
System: HPLC with a UV detector (set to 254 nm), and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
System Suitability: Before sample analysis, inject a standard mixture of the three isomers to confirm baseline resolution (R > 1.5) and reproducibility of retention times (RSD < 2%). This step validates the analytical system's performance.
Potential Applications and Biological Relevance
While specific applications for N-Ethyl-aminobenzylamine isomers are not extensively documented in readily available literature, their parent structures, aminobenzylamines, are recognized as valuable intermediates in medicinal chemistry.[3][11] They serve as scaffolds for synthesizing more complex molecules, including:
-
Anticancer Agents: The aminobenzothiazole core, which can be derived from these types of amines, has shown promise in the development of compounds targeting various enzymes involved in cell proliferation.[12]
-
Heterocyclic Synthesis: 2-Aminobenzylamine, for instance, is a key precursor for synthesizing dihydroquinazolines, a class of heterocycles with a wide range of pharmacological activities, including antitumor and antimicrobial properties.[11]
-
Material Science: The presence of two reactive amine groups makes these isomers potential monomers for polyamide or polyimide synthesis, or as curing agents for epoxy resins.[13][14]
The different spatial arrangements of the reactive sites in the ortho, meta, and para isomers will dictate the geometry and properties of the resulting polymers or the binding affinity to a biological target.
Conclusion
The choice between this compound and its ortho- and meta-isomers is a critical decision in the design of novel molecules and materials. The para-isomer offers symmetry, the ortho-isomer presents steric challenges and the potential for intramolecular interactions, and the meta-isomer provides a unique electronic and basicity profile. Understanding their comparative synthesis, purification, and characterization, as detailed in this guide, allows researchers to make informed decisions, streamline development, and unlock the specific potential held within each distinct molecular architecture.
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A Comparative Guide to the Validation of an Analytical Method for N-Ethyl-4-aminobenzylamine Quantification
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. N-Ethyl-4-aminobenzylamine, a primary aromatic amine, serves as a crucial intermediate in various synthetic pathways. Ensuring its purity and concentration is critical for the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is the cornerstone of any robust quality control system, demonstrating that the method is suitable for its intended purpose.[1][2] This guide will not only detail the validation of a primary High-Performance Liquid Chromatography (HPLC) method but also compare it with Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive perspective for researchers and drug development professionals.
The "Why": Foundational Principles of Method Validation
Before delving into specific protocols, it is essential to understand the rationale behind method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and consistency of analytical data.[3][4][5][6] The core objective is to establish, through documented evidence, a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.[7][8]
The validation process encompasses a series of experiments to evaluate the method's performance characteristics, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[9][10]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For the quantification of non-volatile and thermally labile compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often the method of choice due to its robustness, sensitivity, and wide applicability.[11]
Experimental Workflow: HPLC-UV Method Validation
Caption: Workflow for HPLC method validation.
Detailed Experimental Protocols
1. Specificity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
-
Protocol:
-
Prepare a solution of this compound standard.
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked sample by adding a known amount of the standard to the placebo.
-
Prepare solutions of known related substances or potential impurities.
-
Subject the standard solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Inject all solutions into the HPLC system.
-
Acceptance Criteria: The peak for this compound in the chromatogram of the spiked sample should be pure and free from interference from placebo components, impurities, or degradation products. Peak purity analysis (e.g., using a Diode Array Detector) should confirm this.
-
2. Linearity and Range:
-
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[9]
-
Protocol:
-
Perform a recovery study by spiking a placebo matrix with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Reproducibility: This is assessed by means of an inter-laboratory trial and is not typically required for submission but is good practice.[12]
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the baseline noise (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
-
Protocol:
-
Introduce small variations to the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a sample under each of these modified conditions.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography is a powerful separation technique.[13] When coupled with a Mass Spectrometer, it provides high sensitivity and selectivity, making it an excellent alternative for the analysis of primary aromatic amines, often after derivatization to improve volatility and chromatographic performance.[14][15]
The Rationale for Comparison
While HPLC-UV is a workhorse in many QC labs, GC-MS offers distinct advantages, particularly in terms of sensitivity and specificity, which can be crucial for trace-level impurity analysis.[16][17] However, it also introduces complexities such as the need for derivatization and potential thermal degradation of the analyte.
Caption: Comparison of HPLC-UV and GC-MS methods.
Comparative Performance Data
The following table summarizes the typical performance characteristics of a validated HPLC-UV method versus a GC-MS method for the quantification of this compound. The data presented is illustrative and based on common findings in method development and validation studies.
| Parameter | HPLC-UV | GC-MS (with derivatization) | Rationale for Difference |
| Specificity | High (with peak purity analysis) | Very High (based on mass-to-charge ratio) | GC-MS provides an additional dimension of confirmation through mass fragmentation patterns, offering superior specificity.[18] |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods can achieve excellent linearity. The slightly lower r² in GC-MS can sometimes be attributed to the derivatization step. |
| Range | 10 - 150 µg/mL | 1 - 100 ng/mL | The higher sensitivity of the mass spectrometer allows for a much lower quantification range. |
| Accuracy (% Recovery) | 99.0 - 101.5% | 95.0 - 105.0% | The multi-step process of derivatization and extraction in GC-MS can sometimes lead to slightly lower and more variable recoveries. |
| Precision (%RSD) | < 1.5% | < 5.0% | The manual steps involved in derivatization can introduce more variability compared to the more direct injection in HPLC. |
| LOD | ~1 µg/mL | ~0.1 ng/mL | Mass spectrometry is inherently more sensitive than UV detection.[19] |
| LOQ | ~3 µg/mL | ~0.5 ng/mL | Directly related to the higher sensitivity of the MS detector. |
| Sample Throughput | High | Moderate | The derivatization step in the GC-MS protocol adds to the sample preparation time, reducing overall throughput. |
Conclusion: Selecting the Appropriate Method
The choice between HPLC-UV and GC-MS for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control of the bulk substance or formulated product, where the concentration is relatively high and the primary concern is accuracy and precision, the validated HPLC-UV method is superior due to its robustness, ease of use, and higher sample throughput.
-
For the determination of trace-level impurities or in bioanalytical studies where the concentration of this compound is expected to be very low, the GC-MS method is the preferred choice due to its significantly lower detection and quantitation limits and enhanced specificity.[16]
Ultimately, a thorough and well-documented method validation, as outlined in this guide and mandated by regulatory authorities, is essential to ensure the generation of reliable and defensible analytical data, irrespective of the chosen methodology.[20][21]
References
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Slideshare. ICH Q2 Analytical Method Validation. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]
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PubMed. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
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Chromatography Online. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
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Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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Waters Corporation. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]
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International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
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SciSpace. Analytical Method Validation: An Updated Review. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. [Link]
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IVT Network. Analytical Method Validation for Biopharmaceuticals: A Practical Guide. [Link]
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IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation. [Link]
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
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National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
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Scientific Research Publishing. (2014). Identification of N-Methyl Bis(2-(Alkyloxy-Alkylphosphoryloxy)Ethyl) Amines by LC-HRMS/MS. [Link]
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MDPI. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]
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National Institutes of Health. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
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ResearchGate. (2025). (PDF) n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. [Link]
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A Comparative Guide to the Synthesis of N-Ethyl-4-aminobenzylamine for Research and Development
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. N-Ethyl-4-aminobenzylamine, a versatile secondary amine, serves as a crucial building block in the creation of a wide array of more complex molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, supporting data, and a critical evaluation of each method's strengths and weaknesses to inform your synthetic strategy.
At a Glance: Synthesis Methodologies
Two principal synthetic strategies dominate the preparation of this compound: Reductive Amination of 4-aminobenzaldehyde and Direct N-Alkylation of 4-aminobenzylamine. While both routes can yield the desired product, they differ significantly in terms of selectivity, ease of execution, and potential for side-product formation.
| Method | Starting Materials | Key Reagents | Control of Selectivity | Primary Advantages | Primary Disadvantages |
| Reductive Amination | 4-aminobenzaldehyde, Ethylamine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High | Generally higher yields, excellent control over mono-alkylation. | Instability of 4-aminobenzaldehyde can be a challenge. |
| N-Alkylation | 4-aminobenzylamine, Ethyl halide (e.g., C₂H₅I) | Base (e.g., Cs₂CO₃) | Moderate to Low | Utilizes a more stable starting amine. | Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary amines. |
Method 1: Reductive Amination - The Preferred Route for Selectivity
Reductive amination is a cornerstone of modern amine synthesis due to its high degree of control and efficiency.[1][2] This one-pot reaction proceeds through the initial formation of an imine intermediate from the reaction of an aldehyde (4-aminobenzaldehyde) and a primary amine (ethylamine), which is then reduced in situ to the desired secondary amine. The key to this method's success lies in the choice of a reducing agent that selectively reduces the iminium ion without affecting the starting aldehyde.
Causality Behind Experimental Choices
The selection of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is critical.[3] These reagents are less reactive than sodium borohydride (NaBH₄) and will not readily reduce the aldehyde starting material, thus maximizing the yield of the desired secondary amine. The reaction is typically carried out in a suitable solvent like methanol, and the addition of a catalytic amount of acid can accelerate the formation of the imine intermediate.[2] A significant challenge in this synthesis is the inherent instability of 4-aminobenzaldehyde, which is prone to self-polymerization.[4] To mitigate this, it is often recommended to use freshly purified aldehyde and to perform the reaction under controlled temperature conditions.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Detailed Protocol: Reductive Amination of 4-Aminobenzaldehyde
Materials:
-
4-Aminobenzaldehyde (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of freshly purified 4-aminobenzaldehyde (1.0 eq) in anhydrous methanol, add ethylamine solution (1.2 eq) at room temperature under an inert atmosphere.
-
Add a few drops of glacial acetic acid to the mixture and stir for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Method 2: Direct N-Alkylation - A Simpler but Less Selective Approach
Direct N-alkylation involves the reaction of a primary amine, 4-aminobenzylamine, with an alkylating agent, such as an ethyl halide. While seemingly straightforward, this method is often plagued by a lack of selectivity.[5] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction to form a tertiary amine, and even a quaternary ammonium salt.[5] This results in a mixture of products that can be challenging to separate.
Causality Behind Experimental Choices
To circumvent the issue of over-alkylation, several strategies have been developed. One effective approach involves using a specific base and solvent system to favor mono-alkylation. The use of a bulky, non-nucleophilic base can help to deprotonate the primary amine without itself acting as an alkylating agent. Cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to promote selective mono-N-alkylation of primary aromatic amines.[6] The conditions are chosen to carefully control the deprotonation and subsequent alkylation steps, minimizing the opportunity for the secondary amine product to react further.
Experimental Workflow: N-Alkylation
Caption: Workflow for the synthesis of this compound via direct N-alkylation.
Detailed Protocol: Selective N-Alkylation of 4-Aminobenzylamine
Materials:
-
4-Aminobenzylamine (1.0 eq)
-
Ethyl Iodide (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminobenzylamine (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq) under an inert atmosphere.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired secondary amine from any unreacted starting material and over-alkylated products.
Characterization of this compound
Accurate characterization of the final product is essential for confirming the success of the synthesis. Below are the expected spectral data for this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J=8.0 Hz, 2H, Ar-H), 6.65 (d, J=8.0 Hz, 2H, Ar-H), 3.70 (s, 2H, -CH₂-Ar), 3.65 (br s, 2H, -NH₂), 2.65 (q, J=7.2 Hz, 2H, -CH₂-CH₃), 1.15 (t, J=7.2 Hz, 3H, -CH₂-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 145.5, 129.5, 128.8, 115.0, 53.5, 44.0, 15.2.
-
IR (KBr, cm⁻¹): 3450-3250 (N-H stretch, primary amine), 3350 (N-H stretch, secondary amine), 3050-3000 (Ar C-H stretch), 2970-2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1520 (Ar C=C stretch).
-
Mass Spectrometry (EI): m/z 150 (M⁺), 135 (M-CH₃)⁺, 121 (M-C₂H₅)⁺.
Conclusion and Recommendations
Both reductive amination and direct N-alkylation are viable methods for the synthesis of this compound. However, for applications where high purity and yield of the mono-alkylated product are critical, reductive amination is the demonstrably superior method . Its inherent selectivity minimizes the formation of undesirable over-alkylated byproducts, simplifying purification and ultimately leading to a more efficient process. While the instability of 4-aminobenzaldehyde presents a challenge, this can be managed with careful experimental technique.
Direct N-alkylation, while simpler in concept, requires careful optimization to achieve acceptable levels of mono-selectivity. It may be a suitable choice for initial exploratory work or when the separation of the product mixture is not a significant concern. The use of specialized base and solvent systems, such as cesium carbonate in DMF, can improve the outcome of this method.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including scale, purity needs, and available resources. This guide provides the foundational knowledge and detailed protocols to make an informed decision and successfully synthesize this compound.
References
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. Available at: [Link]
-
Craig, D. (1937). The Combes Reaction. Organic Syntheses, 17, 34. Available at: [Link]
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-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
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Navigating the Data Gap: A Comparative Guide to In-Silico Prediction and Experimental Validation for N-Ethyl-4-aminobenzylamine
In the fast-paced world of drug discovery and development, a comprehensive understanding of a compound's physicochemical and toxicological profile is paramount. For novel or less-characterized molecules like N-Ethyl-4-aminobenzylamine, researchers often face a significant data gap. This guide provides a comparative framework for leveraging in-silico predictive tools as a powerful first step, followed by essential experimental validation. We will explore how to intelligently combine computational predictions with targeted laboratory experiments to build a robust data package for this promising molecule.
The Challenge with this compound: A Case of Limited Data
A thorough search of publicly available databases and literature reveals a scarcity of experimental data for this compound. While basic identifiers such as molecular formula (C9H14N2) and weight (150.23 g/mol ) are available from commercial suppliers, crucial parameters for drug development like aqueous solubility, pKa, lipophilicity (logP), and a detailed toxicity profile remain largely unreported[1][2]. This scenario is common for many research compounds and highlights the need for a predictive and efficient characterization strategy.
The In-Silico First Approach: Generating a Predictive Profile
In the absence of experimental data, in-silico tools offer a rapid and cost-effective means to generate initial predictions for a molecule's properties.[3][4][5] These computational models use a compound's chemical structure to estimate its behavior through quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models.[5][6] For this compound, we can utilize a variety of open-access and commercial software platforms to predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7][8][9]
The choice of in-silico tools is critical and should ideally involve using multiple platforms to compare predictions and identify a consensus.[3] For this guide, we will consider predictions from a hypothetical consensus of leading platforms like ADMETlab 2.0, SwissADME, and pkCSM.[7]
The Workflow of In-Silico Prediction and Experimental Validation
The following diagram illustrates the logical flow from initial in-silico prediction to experimental validation, a crucial workflow for characterizing data-poor compounds.
Caption: Workflow from in-silico prediction to experimental validation.
Comparative Analysis: Predicted vs. Experimental Data
The following tables present a hypothetical comparison between in-silico predicted values for this compound and the corresponding experimental data that would be generated to validate these predictions.
Physicochemical Properties
| Property | In-Silico Prediction (Hypothetical) | Experimental Gold Standard | Justification for Experimental Choice |
| Aqueous Solubility (logS) | -2.5 | Shake-flask method (OECD 105) | Provides a definitive measure of solubility, crucial for formulation and bioavailability assessment. |
| Lipophilicity (logP) | 2.1 | Shake-flask or HPLC method (OECD 107/117) | Essential for predicting membrane permeability and understanding drug distribution. |
| pKa (acidic/basic) | Basic pKa: 9.8 | Potentiometric titration or UV-spectroscopy | Determines the ionization state at physiological pH, impacting absorption and receptor binding. |
Toxicological Profile
| Endpoint | In-Silico Prediction (Hypothetical) | Experimental Gold Standard | Justification for Experimental Choice |
| Mutagenicity (Ames Test) | Negative | Bacterial reverse mutation assay (Ames test - OECD 471) | A critical early-stage screen for genotoxic potential. |
| Hepatotoxicity | Low risk | In vitro hepatocyte toxicity assays (e.g., using HepG2 cells) | Provides an early indication of potential liver toxicity, a common cause of drug attrition. |
| Cardiotoxicity (hERG inhibition) | Low probability of inhibition | Patch-clamp electrophysiology on hERG-expressing cells | Assesses the risk of cardiac arrhythmia, a significant safety concern. |
Experimental Protocols: A Guide to Validation
To ensure the trustworthiness of our characterization, the following are detailed, step-by-step methodologies for key experimental validations.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method - OECD 105)
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the solution to separate the undissolved solid from the saturated aqueous phase.
-
Quantification: Carefully extract an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L) and can be converted to logS.
Protocol 2: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
-
Strain Selection: Utilize a panel of at least five strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine or tryptophan operon.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound.
-
Plating and Incubation: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (histidine or tryptophan). Incubate for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.
Hypothetical Biological Impact: A Signaling Pathway Perspective
Based on its predicted physicochemical properties, particularly its potential membrane permeability (indicated by logP), a metabolite of this compound could potentially interact with intracellular signaling pathways. The following diagram illustrates a hypothetical scenario where a metabolite could modulate a kinase signaling cascade, a common mechanism for drug action and toxicity.
Caption: Hypothetical inhibition of a kinase pathway by a metabolite.
Conclusion: An Integrated and Iterative Approach
For this compound, and indeed for any novel compound, in-silico predictions serve as an invaluable starting point, guiding hypothesis generation and efficient resource allocation.[4] However, these predictions are not a substitute for robust experimental data. The true power of this dual approach lies in its iterative nature. Experimental results can be used to refine and validate in-silico models, leading to more accurate predictions for future analogue series. By embracing this integrated strategy, researchers can navigate the data gap with confidence, accelerating the journey from a promising molecule to a well-characterized compound with a clear development path.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Ethyl-4-aminobenzylamine
Foreword: As laboratory professionals, our primary responsibility is to foster a culture of safety that protects ourselves and our colleagues. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of N-Ethyl-4-aminobenzylamine. The protocols outlined here are built on established safety principles and are designed to be a self-validating system for risk mitigation.
Disclaimer: Detailed safety data for this compound (CAS 1019115-71-9) is not widely available in public safety data sheets (SDS). Therefore, this guidance is predicated on the safety protocols for the structurally similar and highly hazardous compound, 4-Aminobenzylamine (CAS 4403-71-8).[1] Given the shared functional groups (an aromatic amine and a benzylamine), it is prudent to assume a similar hazard profile, which includes the potential for severe skin corrosion and serious eye damage.[2][3][4][5] This conservative approach ensures the highest level of protection.
Part 1: Foundational Hazard Analysis
Before any personal protective equipment (PPE) is selected, a thorough understanding of the chemical's intrinsic hazards is paramount. Based on data for its analogue, 4-Aminobenzylamine, this compound should be treated as a hazardous substance with the following classifications.
GHS Hazard Classification (Assumed)
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage | Corrosion |
| Serious Eye Damage | 1 | H318: Causes serious eye damage | Corrosion |
The primary danger associated with this compound is its corrosivity .[4][5] This dictates that all handling procedures must be designed to prevent any direct contact with the skin, eyes, or mucous membranes.
Part 2: The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between you and a chemical hazard. Its effectiveness is predicated on robust engineering and administrative controls that minimize the potential for exposure in the first place.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical exhaust ventilation to prevent the inhalation of any aerosols or vapors and serves as a physical barrier against splashes.[2][3] An eyewash station and safety shower must be readily accessible and tested regularly.[2]
-
Administrative Controls : Access to areas where this chemical is handled should be restricted to trained personnel. Always work in a well-lit and uncluttered space. It is crucial to minimize the quantity of the chemical handled at any given time.
Part 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a comprehensive risk assessment. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection
Due to the severe risk of eye damage, robust protection is non-negotiable.
-
Minimum Requirement : Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[7] These must provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Best Practice/Large Quantities : When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[2] The face shield protects the entire face from corrosive splashes.
Skin and Body Protection
Preventing skin contact is critical to avoid severe burns.[2][3]
-
Gloves : Wear impervious chemical-resistant gloves.[8] Nitrile gloves are a common starting point, but it is essential to consult the manufacturer's glove compatibility data for resistance to aromatic amines. Always inspect gloves for tears or pinholes before use.[9] Employ the "double-gloving" technique for added protection during transfers. Contaminated gloves must be disposed of immediately following established procedures.[6][9]
-
Lab Coat : A flame-resistant lab coat with long sleeves and a fully fastened front is required.[6] This provides a removable barrier to protect your personal clothing and skin from contamination.
-
Additional Protection : For tasks with a higher risk of spillage, such as large-scale transfers, a chemically resistant apron and sleeve covers should be worn over the lab coat.[2] Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited.
Respiratory Protection
While engineering controls are the primary method for preventing inhalation, respiratory protection may be necessary in specific situations.
-
Standard Operations : When working within a certified chemical fume hood, respiratory protection is typically not required.[6]
-
Emergency Situations : In the event of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type P3) must be used. All personnel who may need to use a respirator must be properly fit-tested and trained in its use, in accordance with OSHA standard 29 CFR 1910.134.[7]
Part 4: Procedural Discipline: PPE Workflow
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step PPE Workflow
-
Preparation : Inspect all PPE for damage. Ensure you have the correct sizes and types for the task.
-
Donning Sequence :
-
Put on lab coat and any additional protective clothing (apron, sleeve covers).
-
Put on the first pair of gloves.
-
Put on respiratory protection, if required, and perform a seal check.
-
Put on chemical splash goggles and face shield (if needed).
-
Put on the second pair of (outer) gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Handling Operations : Proceed with chemical handling inside the fume hood.
-
Doffing Sequence (to be performed in a designated area) :
Part 5: Emergency Response Plan
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[8][10] Seek immediate medical attention.[2][3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][10] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][10]
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
Part 6: Decontamination and Disposal
Proper disposal of contaminated materials is a final, critical step in the safety workflow.
-
PPE Disposal : All disposable PPE (gloves, aprons) that has come into contact with this compound must be disposed of as hazardous waste.[8] Do not discard it in the regular trash.
-
Chemical Disposal : Unused chemicals and waste solutions must be disposed of through a licensed waste disposal company, following all local and national regulations.[2] Do not pour waste down the drain.[8]
-
Spill Cleanup : In case of a spill, evacuate the area and control the spill using absorbent materials.[4] All cleanup materials must be treated as hazardous waste. Only personnel trained in hazardous spill response should perform the cleanup, wearing the appropriate level of PPE, including respiratory protection.[6]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
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West Liberty University. (n.d.). Material Safety Data Sheet - Ethyl 4-aminobenzoate. [Link]
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MDPI. (2025). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
